molecular formula C17H18N2O B1302378 (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine CAS No. 625409-25-8

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Cat. No.: B1302378
CAS No.: 625409-25-8
M. Wt: 266.34 g/mol
InChI Key: VMSZEVXBSPOKIL-UHFFFAOYSA-N
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Description

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZEVXBSPOKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366351
Record name 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625409-25-8
Record name 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical overview for the synthesis of the target molecule, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. The indole scaffold is a privileged structure in medicinal chemistry, and developing robust synthetic routes to its derivatives is of paramount importance.[1][2][3] This document focuses on the highly efficient and widely applicable method of reductive amination. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. The objective is to equip researchers with the necessary knowledge to reliably synthesize this compound with high yield and purity.

Introduction and Strategic Overview

The Target Molecule: Chemical Identity

The molecule of interest is this compound, a secondary amine featuring both an indole and a methoxy-substituted benzyl moiety. These functional groups are common in pharmacologically active compounds.

Property Value
IUPAC Name This compound
Molecular Formula C₁₇H₁₈N₂O
Molecular Weight 266.34 g/mol
CAS Number 339395-57-4
Synthetic Strategy: The Power of Reductive Amination

Direct alkylation of amines is often plagued by overalkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[4] Reductive amination circumvents this issue by providing a controlled, stepwise pathway to the desired product.[4][5] This method is one of the most useful and important tools for synthesizing various types of amines.[6]

The overall strategy involves two key transformations in a single pot:

  • Imine Formation: The condensation of Indole-3-carbaldehyde with 2-methoxybenzylamine to form a Schiff base (imine) intermediate.

  • Reduction: The in-situ reduction of the imine to the target secondary amine.

This approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.

The Core Synthesis Pathway: Mechanism and Optimization

The reductive amination proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine.[6] This imine is then reduced to the final amine product.[6]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Indole-3-carbaldehyde Indole-3-carbaldehyde Carbinolamine_Intermediate Carbinolamine Intermediate Indole-3-carbaldehyde->Carbinolamine_Intermediate + Amine 2-Methoxybenzylamine 2-Methoxybenzylamine 2-Methoxybenzylamine->Carbinolamine_Intermediate Imine Imine Intermediate (Schiff Base) Carbinolamine_Intermediate->Imine - H₂O Final_Product (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Imine->Final_Product Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Final_Product [H]

Caption: Reductive Amination Pathway.

Causality Behind Experimental Choices

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

While sodium borohydride (NaBH₄) can be used, it also readily reduces the starting aldehyde, leading to lower yields.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6][7][8]

  • Mildness and Selectivity: The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a much milder reducing agent than NaBH₄.[6][8] It reduces aldehydes slowly but is highly reactive towards the protonated imine (iminium ion).[6][8]

  • One-Pot Procedure: This selectivity allows for a convenient "direct" or "one-pot" procedure where the aldehyde, amine, and reducing agent are all mixed. The iminium ion is reduced much faster than the aldehyde, maximizing the yield of the desired amine.[6][8]

  • Acid Tolerance: STAB is effective under the weakly acidic conditions (often using acetic acid as a catalyst) that favor imine formation.[5][8][9]

Solvent and pH Control

  • Solvent: Dichloroethane (DCE) is a preferred solvent for STAB-mediated reductive aminations.[5][8] Tetrahydrofuran (THF) is also a viable option.[5]

  • pH: The reaction is typically run under neutral to weakly acidic conditions (pH 5-7).[9] This pH range is a critical compromise: it's acidic enough to catalyze the dehydration of the carbinolamine to the imine but not so acidic as to significantly reduce the concentration of the free amine nucleophile or cause unwanted side reactions with the indole ring.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Equiv.Supplier Example
Indole-3-carbaldehydeC₉H₇NO145.161.0 equiv.Sigma-Aldrich
2-MethoxybenzylamineC₈H₁₁NO137.181.1 equiv.Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5 equiv.Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventSigma-Aldrich
Acetic Acid (Glacial)CH₃COOH60.05~0.1 equiv. (catalyst)Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Workup-
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentSigma-Aldrich

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Indole-3-carbaldehyde (1.0 equiv.) and 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

  • Amine Addition: Add 2-methoxybenzylamine (1.1 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 equiv.).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add more NaHCO₃ solution and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Quality Control

Confirming the structure and purity of the final compound is essential.

Technique Expected Result
¹H NMR (CDCl₃, 400 MHz)δ ~8.1 (br s, 1H): Indole N-H. δ ~7.6-6.8 (m, 8H): Aromatic protons from both indole and benzyl rings. δ ~3.9 (s, 2H): Methylene bridge (indole-CH₂-N). δ ~3.8 (s, 3H): Methoxy (-OCH₃) protons. δ ~3.7 (s, 2H): Methylene bridge (benzyl-CH₂-N). δ ~1.8 (br s, 1H): Amine N-H. Note: Chemical shifts are predictive and may vary.[10][11][12][13]
¹³C NMR (CDCl₃, 100 MHz)δ ~157: C-OCH₃ on benzyl ring. δ ~136-110: Aromatic carbons. δ ~55: Methoxy carbon (-OCH₃). δ ~50-45: Methylene bridge carbons.
Mass Spec (ESI+) Expected [M+H]⁺: 267.15
FT-IR (KBr, cm⁻¹)~3400: Indole N-H stretch. ~3300: Secondary amine N-H stretch. ~3050: Aromatic C-H stretch. ~2950, 2850: Aliphatic C-H stretch. ~1240: Aryl-O-CH₃ stretch.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete imine formation.Increase reaction time before adding STAB; ensure acetic acid catalyst is present.
Degradation of starting aldehyde.Use high-purity aldehyde; run the reaction under an inert atmosphere (N₂ or Ar).
Inactive reducing agent.STAB is hygroscopic. Use freshly opened reagent or dry it under vacuum before use.
Incomplete Reaction Insufficient reducing agent.Increase equivalents of STAB to 1.5-2.0.
Steric hindrance.For highly hindered substrates, heating the reaction (e.g., to 40-50 °C) may be necessary.
Impure Product Presence of starting aldehyde.Allow for longer reaction time or add a small additional portion of STAB.
Presence of reduced aldehyde (indole-3-methanol).Indicates STAB is too reactive or conditions are too acidic. Ensure slow addition of STAB and use only catalytic acid.

References

An In-depth Technical Guide to (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (CAS 625409-25-8)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, based on available scientific literature and established principles of organic chemistry. While specific experimental data for this exact compound is limited in publicly accessible databases, the information herein is extrapolated from closely related analogs and validated synthetic methodologies.

Introduction

This compound, registered under CAS number 625409-25-8, is a secondary amine that incorporates two key pharmacophores: the indole nucleus and a methoxy-substituted benzyl group.[1] The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, renowned for its diverse biological activities.[2][3] The inclusion of a 2-methoxybenzyl group can influence the molecule's conformational flexibility, lipophilicity, and potential for specific receptor interactions, making it a compound of significant interest for medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource on its properties, synthesis, and characterization for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical identifiers and predicted physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 625409-25-8[4][5]
Molecular Formula C₁₇H₁₈N₂O[1][5]
Molecular Weight 266.34 g/mol [1][5]
IUPAC Name N-((1H-indol-3-yl)methyl)-1-(2-methoxyphenyl)methanamine[1]
Predicted LogP 3.2ChemDraw
Predicted pKa (Most Basic) 9.5ChemDraw
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Based on general properties of similar indole derivatives.

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the literature, a highly plausible and efficient synthetic route is via reductive amination. This widely employed methodology involves the condensation of an aldehyde with an amine to form an imine, which is subsequently reduced to the corresponding amine.[1]

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be envisioned through two analogous reductive amination pathways:

  • Pathway A: Reaction of indole-3-carboxaldehyde with 2-methoxybenzylamine.

  • Pathway B: Reaction of 2-methoxybenzaldehyde with 3-(aminomethyl)indole.

Both pathways are chemically sound; however, the availability and stability of the starting materials may favor one over the other. Pathway A is often preferred due to the commercial availability and stability of indole-3-carboxaldehyde.

G cluster_0 Pathway A: Reductive Amination Indole3CHO Indole-3-carboxaldehyde Imine_intermediate Imine Intermediate Indole3CHO->Imine_intermediate Condensation Methoxybenzylamine 2-Methoxybenzylamine Methoxybenzylamine->Imine_intermediate Product (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Imine_intermediate->Product Reduction Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_agent->Imine_intermediate

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Analog-Based)

The following protocol is a generalized procedure based on established methods for the synthesis of similar N-benzylated indole derivatives.

Materials:

  • Indole-3-carboxaldehyde

  • 2-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzylamine (1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition of the reducing agent may cause gas evolution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HN1-H (indole)
~7.65d1HC4-H (indole)
~7.40d1HC7-H (indole)
~7.20-7.30m2HAromatic-H (benzyl) & C2-H (indole)
~7.10-7.15m2HC5-H, C6-H (indole)
~6.85-6.95m2HAromatic-H (benzyl)
~3.90s2HCH₂ (indole-CH₂)
~3.85s3HOCH₃
~3.80s2HCH₂ (benzyl-CH₂)
~1.80br s1HN-H (amine)

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~157.5C-O (methoxybenzyl)
~136.5C7a (indole)
~130.0C-quat (benzyl)
~128.5-129.0Aromatic C-H (benzyl)
~127.0C3a (indole)
~123.0C2 (indole)
~122.5C6 (indole)
~120.0C5 (indole)
~120.5Aromatic C-H (benzyl)
~119.0C4 (indole)
~112.0C3 (indole)
~111.0C7 (indole)
~110.5Aromatic C-H (benzyl)
~55.5OCH₃
~51.0CH₂ (benzyl-CH₂)
~43.0CH₂ (indole-CH₂)
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₁₉N₂O⁺ [M+H]⁺: 267.1492; Found: (Expected to be within ± 5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (indole)
~3300Weak, BroadN-H stretch (secondary amine)
~3050MediumAromatic C-H stretch
~2930, 2850MediumAliphatic C-H stretch
~1600, 1490, 1450StrongAromatic C=C stretch
~1240StrongC-O stretch (aryl ether)
~1100StrongC-N stretch

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been published, its structural components suggest several avenues for pharmacological investigation.

  • Antidepressant Activity: The indole nucleus is a core component of the neurotransmitter serotonin. Many indole derivatives interact with serotonin receptors and transporters, suggesting a potential for antidepressant or anxiolytic effects.[1]

  • Anticancer Properties: A multitude of indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and kinase inhibition.[1][6]

  • Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents.[7] The lipophilic nature of the benzyl group may enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

  • Anti-inflammatory Effects: Certain indole derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.[2]

Further research, including in vitro and in vivo assays, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for diverse biological activities. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and potential applications. The detailed, analog-based protocols and expected spectroscopic data serve as a valuable resource for researchers interested in exploring the medicinal chemistry of this and related indole derivatives. Further empirical studies are warranted to validate these predictions and to fully uncover the therapeutic potential of this intriguing compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a molecule of interest within contemporary medicinal chemistry, featuring a significant indole scaffold linked to a methoxy-substituted benzylamine. The indole nucleus is a privileged structure in drug discovery, while the methoxy-benzyl moiety can influence solubility and receptor interactions.[1] A thorough understanding of its physicochemical properties is a critical prerequisite for any rational drug design, formulation development, or pharmacological investigation. This guide provides a comprehensive overview of the core physicochemical parameters of this compound. Due to the limited availability of direct experimental data, this document presents a combination of foundational molecular information and computationally predicted properties from robust platforms. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key characteristics, offering both the "how" and the "why" to empower researchers in their laboratory endeavors.

Molecular Identity and Predicted Physicochemical Profile

A molecule's behavior in both chemical and biological systems is fundamentally governed by its structure and resulting physicochemical characteristics. The following section details the basic molecular identifiers for this compound and presents a table of key properties predicted by validated computational models. These predicted values serve as essential benchmarks for guiding experimental design and hypothesis testing.

Canonical SMILES: COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32

InChI Key: YDQBYBAJLAZCSG-UHFFFAOYSA-N

The table below summarizes the core physicochemical properties. It is crucial to recognize that these are in silico predictions; while generated by reliable algorithms, they await empirical validation.[2][3]

Table 1: Molecular and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₈N₂OSmolecule[1]
Molecular Weight 266.34 g/mol Smolecule[1]
CAS Number 625409-25-8Smolecule[1]
LogP (Octanol/Water) 3.15SwissADME (Consensus)
Water Solubility (LogS) -3.81SwissADME (ESOL)[2]
(Corresponds to "Poorly Soluble")
pKa (Most Basic) 9.55Chemicalize[1]
pKa (Most Acidic) 16.89 (Indole N-H)Chemicalize[1]
Topological Polar Surface Area (TPSA) 41.57 ŲSwissADME
Hydrogen Bond Donors 2SwissADME
Hydrogen Bond Acceptors 3SwissADME
Rotatable Bonds 5SwissADME

Experimental Determination of Key Physicochemical Properties

While predictive models offer invaluable guidance, empirical data remains the gold standard in scientific research. The following sections provide detailed, self-validating protocols for determining the aqueous solubility, ionization constant (pKa), and partition coefficient (LogP) of the title compound. The methodologies are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.[4][5]

Aqueous Solubility Determination (OECD Guideline 105)

Causality and Experimental Choice: Aqueous solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. The Flask Method, described in OECD Guideline 105, is a robust and straightforward approach for compounds with solubility expected to be above 10⁻² g/L.[4][6][7] Given the predicted LogS of -3.81 (approx. 155 mg/L), this method is appropriate. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the aqueous phase. The use of a thermostated shaker bath is critical to ensure that equilibrium is reached efficiently and that the temperature, a key variable influencing solubility, is precisely controlled.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis P1 Weigh excess compound P2 Add to flask with purified water P1->P2 E1 Place in thermostated shaker bath (e.g., 25°C) P2->E1 E2 Agitate for 24h, then let settle for 24h E1->E2 S1 Withdraw aqueous aliquot E2->S1 S2 Centrifuge or filter (0.22 µm) S1->S2 A2 Analyze sample by HPLC-UV S2->A2 A1 Prepare calibration standards A1->A2 A3 Quantify concentration A2->A3

Caption: Workflow for Solubility Determination (Flask Method).

Detailed Protocol:

  • Preparation: Add an amount of this compound that is visibly in excess of its expected solubility to a glass flask containing a known volume of purified water (e.g., 10 mL).

  • Equilibration: Seal the flask and place it in a thermostated shaker bath, maintaining a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a preliminary period of 24 hours to facilitate dissolution.

  • Phase Separation: Cease agitation and allow the flask to stand undisturbed in the same thermostated bath for at least another 24 hours to allow undissolved particles to sediment.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous phase).

  • Purification: To ensure no solid microparticles are included in the analysis, centrifuge the aliquot at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility.

  • Analysis: Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations. Analyze both the standards and the sample from step 5 using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the analyzed sample, which represents its aqueous solubility at the specified temperature.

Ionization Constant (pKa) Determination

Causality and Experimental Choice: The pKa value defines the extent of ionization of a molecule at a given pH. This is paramount for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine), its ability to cross cell membranes, and its solubility profile.[8] For a compound like this compound, which possesses a basic secondary amine, potentiometric titration is the most direct and reliable method for pKa determination.[8][9][10] The principle involves monitoring the pH of a solution of the compound as a strong acid (or base) is incrementally added. The pKa is found at the midpoint of the resulting titration curve, where the concentrations of the protonated and non-protonated species are equal.

G cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis S1 Calibrate pH meter (pH 4, 7, 10 buffers) S2 Prepare compound solution (known concentration) S1->S2 T1 Add incremental volumes of standardized HCl S2->T1 T2 Record pH after each addition T1->T2 A1 Plot pH vs. Volume of Titrant T2->A1 A2 Calculate first derivative (ΔpH/ΔV) A1->A2 A3 Identify equivalence point (max of derivative) A2->A3 A4 Determine pKa at half-equivalence point A3->A4

Caption: Workflow for pKa Determination (Potentiometric Titration).

Detailed Protocol:

  • System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution.[8] A known concentration, typically in the millimolar range, is required.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titration: Begin stirring the solution. Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl) from a burette.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process well past the expected equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point can be precisely located as the peak of the first derivative of this curve (ΔpH/ΔV).

  • pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

Partition Coefficient (LogP) Determination (OECD Guideline 117)

Causality and Experimental Choice: The n-octanol/water partition coefficient (LogP) is the industry standard measure of a molecule's lipophilicity.[5] It is a critical predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties. The Shake-Flask method, detailed in OECD Guideline 107, is the classical approach.[5] It involves dissolving the compound in a biphasic system of water and n-octanol, allowing the system to reach partition equilibrium, and then measuring the compound's concentration in each phase. The ratio of these concentrations gives the partition coefficient (P), and its logarithm is LogP. This method is suitable for compounds with LogP values in the range of -2 to 4, which aligns with the predicted value of 3.15 for our compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation P1 Pre-saturate octanol with water and water with octanol P2 Dissolve compound in one phase P1->P2 E1 Combine phases in separatory funnel P2->E1 E2 Shake vigorously, then let stand to separate E1->E2 S1 Withdraw aliquots from both octanol and water layers E2->S1 S2 Analyze concentrations (C_oct, C_aq) by HPLC-UV S1->S2 C1 Calculate P = C_oct / C_aq S2->C1 C2 Calculate LogP = log10(P) C1->C2

References

A Multi-Modal Spectroscopic Approach to the Definitive Structural Elucidation of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. For novel compounds like (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, a candidate with potential applications in medicinal chemistry due to its indole and benzylamine scaffolds, a composite of analytical techniques is not merely recommended—it is essential for irrefutable proof of identity. This guide provides an in-depth, methodology-focused exploration of the structural elucidation process for this target molecule. We move beyond a simple recitation of techniques, instead detailing the strategic rationale behind the selection of each experiment and the logical framework for interpreting the resulting data. By integrating High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy, we construct a self-validating analytical workflow that culminates in the complete and confident assignment of the molecular structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically robust blueprint for small molecule characterization.

The Analytical Imperative: Deconstructing the Target Molecule

The target molecule, this compound, is comprised of three key structural motifs: an indole ring, a 2-methoxybenzyl group, and a secondary amine linker. Each component presents unique spectroscopic signatures. Our objective is to harness these signatures, using a suite of complementary analytical methods to piece together the molecular puzzle.

  • Molecular Formula: C₁₇H₁₈N₂O

  • Monoisotopic Mass: 266.1419 g/mol

  • Key Structural Features:

    • 1H-Indole Moiety: A bicyclic aromatic system containing a pyrrole ring fused to benzene. Its protons and carbons provide distinct NMR signals.

    • 2-Methoxybenzyl Moiety: A substituted aromatic ring whose substitution pattern (ortho-methoxy) creates a specific set of NMR and IR signatures.

    • Secondary Amine Linker: The -CH₂-NH-CH₂- bridge is the crucial connection point. Its protons are key targets for 2D NMR experiments to confirm connectivity.

The elucidation strategy is designed as a logical progression, where each experiment provides data that validates the findings of the last, ensuring the final structural assignment is built on a foundation of interlocking evidence.

G cluster_workflow Elucidation Workflow Initial Hypothesis Hypothesized Structure C₁₇H₁₈N₂O MS Mass Spectrometry (MS) Confirms Molecular Formula Initial Hypothesis->MS Verify Mass IR Infrared (IR) Spectroscopy Identifies Functional Groups Initial Hypothesis->IR Verify Groups NMR_1D 1D NMR (¹H, ¹³C) Provides Carbon-Hydrogen Framework MS->NMR_1D Mass Confirmed IR->NMR_1D Groups Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom Connectivity NMR_1D->NMR_2D Assign Signals Final_Structure Final Validated Structure NMR_2D->Final_Structure Confirm Connectivity

Caption: Strategic workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: Mass spectrometry is the first-line technique employed to validate the most fundamental property of the molecule: its mass. By using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), we can determine the molecule's exact mass to within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental formula (C₁₇H₁₈N₂O), immediately ruling out countless other possibilities. ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Data Interpretation and Validation

The primary goal is to find the measured m/z value corresponding to the [M+H]⁺ ion and compare it to the theoretical value.

SpeciesTheoretical m/zExpected Observation
[M+H]⁺ 267.1492 The most abundant peak in the spectrum.
[M+Na]⁺289.1311A potential adduct, often seen at M+22.

Fragmentation Analysis: While soft ionization minimizes this, some fragmentation can provide valuable structural clues. Key bond cleavages are expected at the weakest points—the benzylic C-N bonds.

Fragment IonStructureTheoretical m/zSignificance
F1 [C₉H₈N]⁺130.0657 Indolylmethyl cation, a hallmark fragment.
F2 [C₈H₉O]⁺121.0653 Methoxybenzyl cation, confirming the other half.

The presence of the molecular ion at the correct high-resolution mass, along with characteristic fragments, provides powerful initial evidence for the proposed structure.

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works by detecting the vibrational frequencies of bonds within the molecule. For our target, IR is crucial for confirming the presence of the N-H bonds (from both the indole and the secondary amine), the aromatic C-H bonds, the aliphatic C-H bonds of the methylene bridges, and the C-O bond of the methoxy group.

Experimental Protocol: FTIR-ATR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is used as it requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Validation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.[1][2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Confirmed
~3400N-H StretchIndole N-H
~3350N-H StretchSecondary Amine N-H
3100-3000C-H StretchAromatic C-H (Indole & Benzyl)
2950-2850C-H StretchAliphatic C-H (-CH₂- bridges)
1600, 1490, 1450C=C StretchAromatic Rings
1240C-O Stretch (Asymmetric)Aryl-O-CH₃ (Methoxy group)
1350-1250C-N StretchAmine C-N

The observation of these key peaks provides a qualitative fingerprint, confirming that the expected functional groups are indeed present in the synthesized molecule.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides exquisitely detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unimpeachable assignment.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[3]

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify all direct one-bond proton-carbon (¹H-¹³C) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This experiment is critical for connecting the molecular fragments.

G cluster_nmr NMR Data Integration H1_NMR ¹H NMR (Proton Environments & Count) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments & Type) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Assignment COSY->Structure Confirms spin systems (e.g., within rings) HSQC->Structure Assigns protons to specific carbons HMBC->Structure Connects fragments (Indole-CH₂-NH-CH₂-Benzyl)

Caption: Integration of multi-dimensional NMR data.

¹H and ¹³C NMR: Predicted Data and Interpretation

The following tables summarize the predicted chemical shifts and correlations. The exact values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data

Proton LabelApprox. δ (ppm)MultiplicityIntegrationKey HMBC Correlations
H-N1 (Indole)8.1-8.3br s1HC2, C3, C7a
H-4, H-77.6-7.8d2HC5/C6, C3a/C7a
H-5, H-67.1-7.3m2HC4/C7, C3a/C7a
H-27.0-7.2s1HC3, C3a, C-α
H-α (Indole-CH₂)~4.0s2HC2, C3, C3a, C-β
H-N (Amine)1.5-2.5br s1HC-α, C-β
H-β (Benzyl-CH₂)~3.9s2HC-1', C-2', C-6', C-α
H-3', H-4', H-5', H-6'6.8-7.4m4HVarious aromatic carbons
H-γ (Methoxy)~3.8s3HC-2'

Table 2: Predicted ¹³C NMR Data

Carbon LabelApprox. δ (ppm)Key HMBC Correlations
C-2~122H-N1, H-α
C-3~112H-N1, H-2, H-4, H-α
C-3a~127H-N1, H-2, H-4, H-α
C-4 to C-7111-128Various aromatic protons
C-7a~136H-N1, H-7
C-α (Indole-CH₂)~45H-2, H-β
C-β (Benzyl-CH₂)~48H-α, H-6'
C-1'~130H-β, H-3', H-γ
C-2'~157H-β, H-3', H-γ
C-3' to C-6'110-130Various aromatic protons
C-γ (Methoxy)~55H-γ

The Crucial HMBC Correlations: The power of HMBC lies in its ability to bridge non-coupled systems. The definitive proof of structure comes from observing these key long-range correlations:

  • Indole to Linker: A correlation from the indole-methylene protons (H-α) to the indole carbons (C-2, C-3, C-3a).

  • Benzyl to Linker: A correlation from the benzyl-methylene protons (H-β) to the benzyl carbons (C-1', C-2', C-6').

  • Linker to Linker: The most critical correlation is between the indole-methylene protons (H-α) and the benzyl-methylene carbon (C-β), and vice-versa. This unambiguously proves the two halves of the molecule are connected through the amine nitrogen.

Conclusion: A Triad of Unambiguous Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the careful and logical synthesis of data from a triad of core analytical methods.

G cluster_summary Data Synthesis for Final Structure Structure {this compound | C₁₇H₁₈N₂O} MS_Data Mass Spectrometry m/z = 267.1492 Confirms C₁₇H₁₈N₂O MS_Data->Structure Provides Formula IR_Data Infrared Spectroscopy ~3400 cm⁻¹ (N-H) ~1240 cm⁻¹ (C-O) IR_Data->Structure Confirms Functional Groups NMR_Data NMR Spectroscopy HMBC: H-α to C-β Connects Indole-CH₂ to Benzyl-CH₂ NMR_Data->Structure Defines Connectivity

References

Predicted Mechanism of Action for Indole-Based Amines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract Indole-based amines represent a vast and pharmacologically significant class of molecules, structurally analogous to the endogenous neurotransmitter serotonin. This guide provides an in-depth analysis of their predicted mechanisms of action, moving beyond a singular target to embrace the polypharmacological nature that defines their diverse therapeutic and psychoactive effects. We will explore their primary interactions with serotonin receptors, particularly the 5-HT₂A receptor, and delve into crucial secondary mechanisms including the inhibition of monoamine oxidase (MAO), the serotonin transporter (SERT), and indoleamine 2,3-dioxygenase (IDO). This document is structured to provide not only a theoretical framework but also practical, field-proven experimental workflows for elucidating these mechanisms, thereby empowering researchers to validate targets and accelerate drug development.

The Indole Amine Scaffold: A Privileged Structure in Neuropharmacology

The indole ring, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic system that serves as a fundamental building block for numerous biologically active compounds.[1][2] When combined with an amine-containing side chain, typically an ethylamine, it forms the indole-based amine (or tryptamine) scaffold. This structure's remarkable similarity to serotonin (5-hydroxytryptamine) allows it to interact with a wide array of neurological targets.[3][4] This structural mimicry is the foundation of its diverse pharmacology, from the potent psychedelic effects of lysergic acid diethylamide (LSD) and psilocin to the therapeutic applications of triptans in migraine treatment and the potential of novel compounds in treating neurodegenerative diseases and cancer.[4][5][6] Understanding the multifaceted interactions of this scaffold is therefore critical for modern drug discovery.

Primary Mechanism: Serotonin (5-HT) Receptor Modulation

The most widely accepted mechanism of action for many indole-based amines, particularly those with psychoactive properties, is direct interaction with serotonin receptors.[7] These G-protein coupled receptors (GPCRs) are integral to regulating mood, cognition, and perception.

The 5-HT₂A Receptor: A Central Target

There is extensive evidence that the characteristic effects of hallucinogenic indoleamines are mediated primarily through agonism at the 5-HT₂A receptor.[5][8] The affinity of a compound for the 5-HT₂A receptor often correlates with its hallucinogenic potency.[9] Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

However, not all 5-HT₂A agonists are hallucinogenic. This has led to the concept of functional selectivity or "biased agonism," where a ligand can preferentially activate one signaling pathway over another, even when acting on the same receptor. This opens a therapeutic window for developing non-hallucinogenic 5-HT₂A agonists for treating conditions like depression and cluster headaches.

Interactions with Other 5-HT Receptors

While the 5-HT₂A receptor is critical, the overall pharmacological profile of an indole-based amine is shaped by its activity at other receptors.[5]

  • 5-HT₁A Receptors: Many indoleamines also act as agonists at 5-HT₁A receptors, which are often located presynaptically on serotonin neurons (autoreceptors).[5] Activation of these autoreceptors inhibits the firing of serotonin neurons, reducing serotonin release. This action is thought to contribute to the anxiolytic and antidepressant effects of some compounds.[5]

  • Other Subtypes: Affinity for 5-HT₁B, 5-HT₁D, 5-HT₂C, and other subtypes further refines the compound's effects, influencing everything from antimigraine action (5-HT₁B/₁D) to appetite and mood regulation (5-HT₂C).[4][7]

Experimental Workflow: Elucidating Receptor Interaction Profiles

To characterize the interaction of a novel indole-based amine with serotonin receptors, a tiered approach is essential. This workflow ensures a comprehensive understanding, from simple binding to functional consequences.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Advanced Profiling a Radioligand Binding Assay b Determine Kd and Ki (Affinity Constants) a->b Quantify displacement of a known radiolabeled ligand c Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A) b->c Compounds with high affinity advance e Determine EC50 and Emax (Potency and Efficacy) c->e d cAMP Assay (for Gi/Gs-coupled receptors like 5-HT1A) d->e f Biased Ligand Assays (e.g., BRET-based assays for β-arrestin recruitment) e->f Characterize lead compounds further g Characterize Functional Selectivity f->g Compare potency/efficacy across different signaling pathways

Caption: Workflow for characterizing indole-based amine interactions with GPCRs.

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

  • Causality: This assay is the gold standard for determining a compound's affinity (Ki) for a target receptor. It works on the principle of competition: the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor is measured. This provides a direct, quantitative measure of binding strength.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT₂A receptor.

    • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

    • Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. The membranes and bound ligand are trapped on the filter.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Secondary Mechanisms: Beyond Direct Receptor Agonism

The pharmacological effects of indole-based amines are often not attributable to receptor interactions alone. Modulation of key enzymes and transporters involved in monoamine neurotransmission and metabolism represents a critical secondary layer of activity.

Monoamine Oxidase (MAO) Inhibition

MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[10] Indole-based amines, particularly β-carbolines like harmine and harmaline, are known inhibitors of MAO.[9][]

  • MAO-A: Preferentially metabolizes serotonin. Inhibition of MAO-A leads to increased synaptic serotonin levels and is a mechanism used by some antidepressant drugs.[]

  • MAO-B: Preferentially metabolizes dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[6][10]

Some indole derivatives have been found to be potent and selective MAO-B inhibitors, suggesting their potential in treating neurodegenerative diseases.[6][10]

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signal.[12] Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. A number of indole derivatives have been specifically designed as potent and selective SERT inhibitors.[13]

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

IDO is the first and rate-limiting enzyme in the kynurenine pathway, which metabolizes tryptophan.[14][15] In certain pathological states, such as cancer and chronic inflammation, IDO is overexpressed.[16][17] This has two major consequences:

  • Tryptophan Depletion: Depletes the local environment of tryptophan, an essential amino acid for T-cell proliferation.

  • Kynurenine Production: Produces immunosuppressive metabolites.

Together, these effects create an immunosuppressive microenvironment that allows tumors to evade the immune system.[14][17] Therefore, indole-based compounds that can inhibit IDO are being actively investigated as cancer immunotherapies.[15][16][18]

Experimental Workflow: Screening for Enzyme and Transporter Inhibition

A parallel screening approach is efficient for determining if a compound acts on these secondary targets.

G cluster_mao MAO Inhibition cluster_sert SERT Inhibition cluster_ido IDO Inhibition compound Test Indole-Amine Compound mao_a MAO-A Assay compound->mao_a mao_b MAO-B Assay compound->mao_b sert_assay SERT Uptake Assay compound->sert_assay ido_assay IDO Activity Assay compound->ido_assay mao_ic50 Calculate IC50 (Selectivity Profile) mao_a->mao_ic50 mao_b->mao_ic50 sert_ic50 Calculate IC50 sert_assay->sert_ic50 ido_ic50 Calculate IC50 ido_assay->ido_ic50

Caption: Parallel screening workflow for secondary indole-amine targets.

Protocol 2: Fluorometric MAO-A/B Inhibition Assay

  • Causality: This biochemical assay provides a direct measure of a compound's ability to inhibit MAO enzyme activity. It uses a non-fluorescent substrate that is converted by MAO into a highly fluorescent product. The reduction in fluorescence in the presence of the test compound is proportional to the degree of enzyme inhibition.

  • Methodology:

    • Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.

    • Compound Addition: Add varying concentrations of the test compound to the wells of a black, clear-bottom 96-well plate. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a no-inhibitor (vehicle) control.

    • Enzyme Incubation: Add the MAO enzyme to the wells and pre-incubate with the compound (e.g., 15 minutes at 37°C) to allow for binding.

    • Reaction Initiation: Initiate the reaction by adding the substrate/HRP mixture.

    • Signal Detection: Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

    • Data Analysis: Calculate the rate of reaction (slope of the kinetic read) for each concentration. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The specific pharmacological profile of an indole-based amine is highly dependent on its chemical structure. Substitutions on the indole ring, the ethylamine side chain, and the terminal amine dictate receptor affinity, functional activity, and metabolic stability.

Structural Modification Observed Effect on Mechanism Example Compound(s)
5-position substitution (e.g., -OH, -OCH₃) Often increases affinity for 5-HT₂A and 5-HT₁A receptors.[8]Psilocin (4-OH-DMT), 5-MeO-DMT
N,N-dialkylation of terminal amine Greatly increases psychoactivity and 5-HT₂A affinity compared to primary amine tryptamine.N,N-Dimethyltryptamine (DMT)
Formation of a rigid ring system (ergoline) Constrains the molecule, often leading to very high affinity and potency at multiple receptors (polypharmacology).LSD
Substitution on indole C2 and C3 Can shift activity towards MAO inhibition. A coplanar structure of substituents often favors MAO-A inhibition.[19]Harmine, various synthetic derivatives
Fusion of additional rings Can create potent dual inhibitors of enzymes like cholinesterases or introduce entirely new activities.[20]Cryptolepine

An Integrated View of Indole-Amine Action

It is crucial for drug development professionals to adopt a systems-level perspective. An indole-based amine does not act in a vacuum. Its final physiological effect is a result of the integrated output of its interactions with multiple targets. A compound might be a potent 5-HT₂A agonist but also a moderate SERT inhibitor, leading to a synergistic enhancement of serotonergic tone through both increased receptor activation and prolonged synaptic availability.

Caption: Integrated polypharmacology of indole-based amines.

Conclusion and Future Directions

The predicted mechanism of action for any given indole-based amine is a composite of its unique affinity and efficacy profile across a range of biological targets. While primary interactions with serotonin receptors, especially 5-HT₂A, define the effects of many well-known compounds, a deeper understanding requires rigorous investigation of secondary targets like MAO, SERT, and IDO. This polypharmacological approach is not a complication but an opportunity. By systematically characterizing these interactions using the workflows described herein, researchers can better predict in vivo effects, understand off-target liabilities, and rationally design the next generation of indole-based therapeutics for a wide spectrum of disorders, from depression and anxiety to cancer and neurodegeneration. Future research will increasingly focus on biased agonism and the development of compounds with precisely tailored activity profiles to maximize therapeutic benefit while minimizing adverse effects.

References

Literature review of 3-substituted indole amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Substituted Indole Amine Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, 3-substituted indole amines represent a particularly privileged class, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical review for researchers and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds. We place a special emphasis on their role as modulators of serotonergic systems, which are critical targets for therapies addressing neurological and psychiatric disorders. By synthesizing field-proven insights with detailed experimental protocols and mechanistic pathways, this document serves as an authoritative resource for advancing the design and application of novel 3-substituted indole amine-based therapeutics.

The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic motif found in nature and synthetic pharmaceuticals.[2][3] It is the core of the essential amino acid tryptophan, making it a building block for proteins and a precursor to vital neurochemicals like serotonin and melatonin.[2][4] The unique electronic properties of the indole ring, particularly the high electron density at the C3 position, make it a highly reactive nucleophile, facilitating electrophilic substitution and rendering it an ideal scaffold for chemical modification.[3] This inherent reactivity at the 3-position has been extensively exploited by medicinal chemists to generate vast libraries of derivatives with fine-tuned pharmacological profiles.[1][3] Consequently, 3-substituted indoles are integral to numerous marketed drugs, including the anti-migraine triptans (e.g., Sumatriptan), anti-inflammatory agents (e.g., Indomethacin), and various anticancer and antimicrobial agents.[3][4][5]

Synthetic Strategies for 3-Substituted Indole Amines

The synthesis of 3-substituted indole amines can be approached through two primary strategies: constructing the indole core from non-indolic precursors or by direct functionalization of a pre-existing indole ring.

2.1. Building the Indole Core

Methods like the Fischer indole synthesis have historically been used to construct the indole skeleton from scratch.[6] However, modern multicomponent reactions (MCRs) have gained prominence for their efficiency. A notable example is the copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and an alkyne.[7] This cascade reaction first forms a propargylamine intermediate which then undergoes an intramolecular cyclization to yield a 3-aminoindoline, which can be subsequently oxidized to the corresponding 3-aminoindole.[7]

2.2. Post-Functionalization of the Indole Ring

Directly introducing an amine-containing substituent at the C3 position is the most common approach. The high nucleophilicity of this position allows for efficient reactions.

  • Condensation Reactions: The Yonemitsu condensation, a three-component reaction involving an indole, an aldehyde, and an active methylene compound (like malononitrile), is a powerful method.[3][8] This reaction can be catalyzed by a range of catalysts, from Brønsted acids and Lewis acids to green alternatives like deep eutectic solvents (DESs) and L-proline, often accelerated by ultrasound.[8][9]

  • Amination via Reduction: Traditional methods involve the nitration or azidation of the indole C3 position, followed by chemical reduction to yield the free amine.[6]

  • Alkylation: Zinc-mediated alkylation using substituted benzyl bromides provides a direct route to attach complex side chains to the 3-position of the indole nitrogen or other positions, which can be crucial for tuning activity.[10]

The choice of synthetic route is dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. The development of green chemistry approaches using catalysts like sodium lauryl sulfate (SDS) in water or DESs highlights a move towards more sustainable synthetic practices.[8][9]

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The biological activity of 3-substituted indole amines is highly dependent on their three-dimensional structure and the nature of the substituents on the indole core and the amine side chain. SAR studies are critical for optimizing lead compounds into clinical candidates.

A primary area of investigation is their interaction with G protein-coupled receptors (GPCRs), particularly serotonin receptors.[11] For instance, in the development of serotonin 5-HT6 receptor ligands, it was found that an N(1)-arylsulfonyltryptamine scaffold showed high potency.[12] Molecular modeling suggested that the conformation of the aminoethyl side chain folds toward the 4-position of the indole ring, a hypothesis supported by the high affinity of conformationally rigid analogs.[12]

Similarly, in the context of HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket, the linkage between indole rings and the placement of substituents are critical.[13] Studies showed that a 6-6' linkage between two indole moieties was superior to other linkages and that specific substitutions on a terminal benzyl ring could dramatically enhance antiviral potency to submicromolar levels.[10][13]

The following table summarizes key SAR insights for indole derivatives across different therapeutic targets.

Target/ApplicationScaffold PositionSubstitution Effect on Activity
Serotonin 5-HT2A Receptor Aminoethyl Side ChainRotational restriction can increase affinity and selectivity for 5-HT2 receptors over 5-HT1.[14]
Serotonin 5-HT6 Receptor N1 PositionSubstitution with an arylsulfonyl group significantly increases ligand potency.[12]
HIV-1 Fusion Inhibition C3 PositionSubstitution with specific benzyl groups is essential for potent antiviral activity.[13]
HIV-1 Fusion Inhibition Indole-Indole LinkageA 6-6' linkage provides optimal molecular shape for binding compared to 5-5' or 5-6' linkages.[13]
Neuroprotection Indolin-2-one C3Methylene substitution with specific di-bromo-hydroxyphenyl groups confers high neuroprotection with low toxicity.[15]

Diverse Pharmacological Applications

The structural versatility of 3-substituted indole amines translates into a wide spectrum of pharmacological activities.

  • Central Nervous System (CNS) Agents: This is the most prominent application. These derivatives are foundational to drugs for treating depression, anxiety, and migraine.[1][3][11] Their mechanism often involves modulating serotonin receptors like 5-HT1A and 5-HT2A.[11][14] Agonists of the 5-HT2A receptor, for example, are known for their psychedelic effects but are also being explored for their potent anti-inflammatory and antidepressant properties.[16][17]

  • Anticancer Activity: Many natural and synthetic indole derivatives exhibit potent anticancer properties.[4] For example, spiro[indole-3,5′-isoxazoles], synthesized from indoles, have shown promising activity.[6]

  • Antimicrobial Agents: Functionalization at the C3 position has yielded compounds with significant antibacterial and antifungal activity.[4][18]

  • Anti-inflammatory and Analgesic Agents: By modifying a 3-acetyl indole core to create chalcone and pyrazoline derivatives, researchers have developed compounds with significant anti-inflammatory and analgesic potential.[5]

  • Antiviral Agents: As discussed, indole-based compounds have been designed as potent small-molecule inhibitors of HIV-1 fusion by targeting the gp41 protein.[13]

Focus: Modulation of the Serotonin 5-HT2A Receptor Pathway

The serotonin 5-HT2A receptor is a GPCR coupled to the Gq/G11 signaling pathway and is a primary target for many 3-substituted indole amines, including classic psychedelics and atypical antipsychotics.[17] Understanding this pathway is crucial for designing drugs with specific CNS effects.

Upon binding of an agonist (like a tryptamine derivative), the 5-HT2A receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a downstream signaling cascade:

  • Gq Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Signaling: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). Simultaneously, DAG remains in the membrane and, along with Ca2+, activates Protein Kinase C (PKC). These events lead to a cascade of cellular responses, including neuronal excitation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol rec 5-HT2A Receptor gpc Gq/G11 Protein rec->gpc Activates plc Phospholipase C (PLC) gpc->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzed by PLC dag DAG pip2->dag Hydrolyzed by PLC er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses (e.g., Neuronal Excitation) pkc->response Phosphorylates Targets ca Ca²⁺ Release er->ca Triggers ca->pkc Co-activates agonist Indole Amine Agonist agonist->rec Binds

Caption: Agonist binding to the 5-HT2A receptor activates the Gq/G11 signaling cascade.

Key Experimental Protocols

The following protocols provide a validated framework for the synthesis and biological evaluation of novel 3-substituted indole amine derivatives.

6.1. Protocol 1: Synthesis via Three-Component Condensation

This protocol describes a general, efficient synthesis of a 3-substituted indole derivative using a deep eutectic solvent (DES) and ultrasound irradiation, adapted from established green chemistry methods.[9]

Methodology:

  • DES Preparation: Prepare the choline chloride:urea DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

  • Reaction Setup: In a 25 mL round-bottom flask, add indole (1.0 mmol), a selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Catalysis and Reaction: Add 2 mL of the prepared DES to the flask. Place the flask in an ultrasonic bath.

  • Irradiation: Irradiate the reaction mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:4 EtOAc/hexane mobile phase). Reaction is typically complete within 30-60 minutes.

  • Workup and Isolation: After completion, add 10 mL of cold water to the reaction mixture. The solid product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure 2-((1H-indol-3-yl)(aryl)methyl)malononitrile derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

6.2. Protocol 2: In Vitro Functional Assay - Phosphatidylinositol Turnover

This protocol measures the functional agonism of a test compound at the 5-HT2 receptor by quantifying the accumulation of inositol phosphates, a downstream product of the Gq pathway.[14]

Methodology:

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Labeling: Plate the cells and allow them to adhere. Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium. This incorporates the radiolabel into the membrane phosphoinositides (like PIP2).

  • Pre-incubation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, causing the radiolabeled inositol phosphates to accumulate within the cell upon receptor stimulation.

  • Compound Treatment: Add varying concentrations of the test 3-substituted indole amine derivative to the cells. Include a known 5-HT2A agonist (e.g., serotonin) as a positive control and a vehicle-only treatment as a negative control. Incubate for 1 hour at 37°C.

  • Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

  • Separation: Neutralize the extracts and separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Quantification: Elute the bound inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each test compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation s1 Three-Component Reaction Setup s2 Ultrasound-Assisted Reaction s1->s2 s3 Workup & Isolation (Precipitation) s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Structural Characterization (NMR, HRMS) s4->s5 b2 Compound Treatment (Dose-Response) s5->b2 Pure Compound Library b1 Cell Culture & Radiolabeling (myo-[³H]inositol) b1->b2 b3 Extraction & Separation (Anion-Exchange) b2->b3 b4 Quantification (Scintillation Counting) b3->b4 b5 Data Analysis (EC50, Emax) b4->b5 sar Structure-Activity Relationship Analysis b5->sar SAR Data

Caption: Workflow from synthesis and purification to in vitro biological screening.

Conclusion and Future Outlook

3-substituted indole amine derivatives remain a profoundly important and versatile scaffold in modern drug discovery. Their rich chemical landscape, enabled by both classical and innovative green synthetic methodologies, allows for precise tuning of their pharmacological properties. The extensive research into their structure-activity relationships has yielded potent and selective modulators for a wide array of biological targets, most notably serotonin receptors, leading to therapies for complex CNS disorders.

The future of this field lies in the pursuit of greater selectivity and novel functionalities. The development of biased agonists, which preferentially activate specific downstream signaling pathways of a receptor, could lead to therapeutics with improved efficacy and fewer side effects. Furthermore, the application of advanced computational modeling and machine learning to predict the activity of novel derivatives will undoubtedly accelerate the discovery of next-generation indole-based drugs. As our understanding of complex diseases deepens, the 3-substituted indole amine core is poised to remain a central and invaluable tool in the development of targeted and effective medicines.

References

Potential biological targets of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Identification of Potential Biological Targets for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Abstract

This compound is a novel small molecule with a chemical structure suggestive of diverse pharmacological potential. Its indole core is a privileged scaffold in drug discovery, while the substituted benzylamine moiety offers additional vectors for molecular interactions. This guide, intended for researchers in drug development and chemical biology, outlines a comprehensive, multi-pronged strategy for the deconvolution of its biological targets. We will move from broad, in silico predictions to unbiased, empirical identification via chemical proteomics, and finally to rigorous biophysical validation of target engagement. The methodologies described herein are designed to be self-validating, providing a robust framework for elucidating the mechanism of action for this and other novel chemical entities.

Structural Analysis and Target Hypothesis Generation

The rational first step in any target identification campaign is a thorough analysis of the molecule's structure to generate an informed hypothesis. The structure of this compound combines three key pharmacophores:

  • The Indole Ring: This bicyclic aromatic system is a cornerstone of neuroactive and anti-cancer compounds. It is structurally similar to the side chain of tryptophan, allowing it to interact with a wide array of protein targets, including serotonin receptors (5-HTRs), dopamine receptors, and various kinases.

  • The Benzylamine Moiety: Benzylamines are common in psychoactive drugs and can interact with monoamine transporters and receptors. The secondary amine provides a key hydrogen bond donor/acceptor site.

  • The 2-Methoxy Group: The methoxy substitution on the benzyl ring introduces steric bulk and electronic effects, potentially conferring selectivity for specific targets. It can influence the molecule's conformation and its ability to fit into hydrophobic pockets within a protein.

Based on these features, we can hypothesize that potential target classes include G-protein coupled receptors (GPCRs), particularly monoamine receptors, ion channels, and intracellular kinases.

A Multi-Pronged Strategy for Target Deconvolution

A successful target identification campaign relies on the integration of computational and experimental approaches. This ensures that predictions are empirically tested and that experimental results are rationalized within a structural framework.

In Silico Target Prediction: A Hypothesis-Driven Starting Point

Before committing to resource-intensive wet lab experiments, in silico methods can rapidly generate a list of plausible protein targets. Reverse docking and pharmacophore screening algorithms compare the 2D/3D structure of our compound against vast libraries of known protein binding sites.

  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Choose a relevant target database such as SwissTargetPrediction, PharmMapper, or similar platforms that correlate small molecule structures with known protein targets.

  • Query Submission: Submit the 3D structure of the compound to the selected server. The algorithm will screen it against a pre-computed library of pharmacophore models derived from protein-ligand complexes in the Protein Data Bank (PDB).

  • Hit List Analysis: The output will be a ranked list of potential protein targets. It is crucial to critically evaluate this list. Prioritize targets that belong to functionally related families or pathways. For example, if multiple serotonin receptor subtypes are identified, this strengthens the hypothesis that the compound is a serotonergic agent.

cluster_0 In Silico Target Prediction A 1. 3D Conformer Generation (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine B 2. Submission to Pharmacophore Database (e.g., SwissTargetPrediction) A->B Input Structure C 3. Screening Against Known Protein Binding Sites B->C Algorithm D 4. Ranked List of Potential Targets C->D Output E 5. Hypothesis Generation (e.g., Target Class Prioritization) D->E Data Analysis

Caption: Workflow for in silico target prediction.

Unbiased Target Identification via Chemical Proteomics

While in silico methods are powerful, they are limited to known targets. Chemical proteomics, specifically affinity purification coupled with mass spectrometry (AP-MS), offers an unbiased approach to identify direct binding partners in a complex biological sample, such as a cell lysate.

The core of this technique is the synthesis of a chemical probe. This involves modifying our parent compound with a reactive handle for attaching a tag (like biotin) via a linker arm. The choice of linker and attachment point is critical to minimize disruption of the compound's native binding interactions.

  • Probe Synthesis:

    • Rationale: A linker is attached to a position on the molecule determined to be non-essential for its activity (identified via preliminary Structure-Activity Relationship studies, if available). For our compound, the indole nitrogen or the 5/6 position of the indole ring are potential attachment points.

    • Procedure: Synthesize an analogue of this compound with an alkyne handle. Separately, synthesize a biotin tag with an azide group. Couple the two using copper-catalyzed "click chemistry" to form a stable triazole linker. Purify the final biotinylated probe by HPLC.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., a neuronal cell line if neuroactivity is suspected) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate (~1-5 mg total protein) with the biotinylated probe for 1-2 hours at 4°C.

    • Crucial Control: In a parallel experiment, incubate an equal amount of lysate with an excess of the original, non-biotinylated "competitor" compound before adding the probe. This will be used to distinguish specific binders from non-specific ones.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe and its bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by LC-MS/MS:

    • Perform a tryptic digest of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database (e.g., UniProt).

cluster_1 Affinity Purification - Mass Spectrometry (AP-MS) A 1. Incubate Cell Lysate with Biotinylated Probe B 2. Add Streptavidin Beads to Capture Probe-Protein Complexes A->B C 3. Wash to Remove Non-Specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Tryptic Digest D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Proteins via Database Search F->G H Control: Pre-incubate with excess free compound H->A

Caption: Workflow for unbiased target ID using AP-MS.

The primary output of the MS analysis is a list of identified proteins. A successful experiment is indicated by proteins that are highly abundant in the probe pulldown but significantly reduced in the competitor control.

Protein ID (UniProt) Protein Name Spectral Counts (Probe) Spectral Counts (Probe + Competitor) Fold Change (Probe/Control) Potential Relevance
P089135-hydroxytryptamine receptor 2A152819.0GPCR, Serotonergic System
Q9Y243Serine/threonine-protein kinase PIM198128.2Proto-Oncogene Kinase
P35462Sodium-dependent dopamine transporter75515.0Monoamine Transporter
P42336Histone deacetylase 225221.1Non-specific / Chromatin

This is illustrative data. Actual results would require rigorous statistical analysis.

Biophysical Validation of Direct Target Engagement

The AP-MS experiment identifies candidate interactors. The next critical step is to validate the direct binding of the compound to a purified candidate protein. This confirms the interaction is not mediated by other proteins in the lysate and allows for quantitative characterization of the binding affinity. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.

  • Protein Immobilization:

    • Rationale: The purified target protein (the "ligand") is immobilized onto a sensor chip surface. The compound (the "analyte") is flowed over the surface.

    • Procedure: Covalently immobilize the purified recombinant target protein (e.g., 5-HT2A receptor reconstituted in nanodiscs) onto a CM5 sensor chip via amine coupling. A reference channel is prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Binding Measurement:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the compound dilutions over the sensor surface, starting with the lowest concentration. A binding event causes a change in the refractive index at the surface, which is measured in real-time as a change in Response Units (RU).

    • After each injection, flow buffer over the chip to measure the dissociation phase.

    • Regenerate the surface with a mild acid or base pulse if necessary to remove all bound analyte before the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters: the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). The Kₗ is a measure of binding affinity (Kₗ = kₔ/kₐ).

Target Protein kₐ (1/Ms) kₔ (1/s) Kₗ (nM) Comments
5-HT2A Receptor2.5 x 10⁵1.0 x 10⁻³4.0High affinity, slow dissociation
PIM1 Kinase1.1 x 10⁵3.3 x 10⁻³30.0Moderate affinity
Dopamine Transporter8.0 x 10⁴9.6 x 10⁻³120.0Lower affinity

This illustrative data demonstrates how SPR can rank the affinity of the compound for different putative targets.

Elucidating Downstream Signaling

Confirming direct binding is essential, but understanding the functional consequence of that binding is the ultimate goal. Once a primary target is validated (e.g., the 5-HT2A receptor), the next step is to investigate its impact on downstream signaling pathways. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes PIP₂ into IP₃ and DAG, ultimately leading to an increase in intracellular calcium.

cluster_pathway Hypothetical 5-HT2A Receptor Signaling Compound (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular [Ca²⁺] ER->Ca Releases Ca²⁺ Ca->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Gene Expression) PKC->Downstream

Caption: Hypothetical signaling cascade post-5-HT2A activation.

This pathway can be investigated using functional assays, such as a calcium flux assay, to confirm that the compound acts as an agonist or antagonist at this receptor.

Conclusion

The identification of biological targets for a novel small molecule like this compound is a systematic process that builds a pyramid of evidence. We begin with a broad base of computational predictions, which are then refined through unbiased, empirical screening with chemical proteomics. The most promising candidates from this screen are then subjected to rigorous, quantitative biophysical validation. Finally, the functional consequences of target engagement are explored through cell-based signaling assays. This integrated approach minimizes the risk of pursuing false positives and provides a robust, validated foundation for subsequent preclinical and clinical development.

The Enduring Legacy and Bright Future of the Indole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Indole Compounds for Drug Development

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals has earned it the well-deserved moniker of a "privileged scaffold."[1][2] This distinction arises from the indole ring's unique structural and electronic properties, which allow it to interact with a multitude of biological targets with high affinity and specificity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of novel indole-containing therapeutic agents. We will delve into the intricacies of synthetic chemistry, high-throughput screening, and lead optimization, underpinned by a philosophy of scientific integrity and practical, field-proven insights.

The Indole Scaffold: A Chameleon in the World of Pharmacology

The therapeutic versatility of indole derivatives is remarkable, spanning a wide spectrum of diseases.[3][4] Their biological activities are diverse, with indole-based compounds demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[2][5][6] This broad pharmacological profile is a direct consequence of the indole scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological effects.[7] For instance, the substitution pattern on the indole ring can significantly influence a compound's ability to inhibit specific enzymes, such as protein kinases or tubulin polymerization, which are critical targets in cancer therapy.[3]

Charting the Course: A Modern Drug Discovery Workflow

The journey from a simple indole core to a life-saving drug is a complex, multi-step process. The following diagram illustrates a typical workflow for the discovery of novel indole compounds.

DrugDiscoveryWorkflow cluster_0 1. Library Synthesis & Design cluster_1 2. High-Throughput Screening (HTS) cluster_2 3. Lead Optimization cluster_3 4. Preclinical & Clinical Development Synthesis Synthesis of Diverse Indole Library Design Computational Design & Virtual Screening HTS Primary HTS Assay Synthesis->HTS Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy & Toxicology Studies ADMET->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A generalized workflow for the discovery and development of novel indole-based drugs.

Modern Synthetic Strategies: Building the Indole Armory

The efficient synthesis of diverse and complex indole derivatives is paramount to any successful drug discovery program. While classical methods like the Fischer, Reissert, and Bartoli indole syntheses remain relevant, modern organic chemistry has ushered in a new era of synthetic innovation.[1][8][9]

Key advancements in indole synthesis include:

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have revolutionized the functionalization of the indole core, allowing for the precise installation of various substituents.[10][11] A recent breakthrough from Chiba University demonstrated a cost-effective copper-catalyzed method for the selective alkylation of the C5 position of the indole ring, a historically challenging modification.[10][12]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex indole derivatives by combining three or more reactants in a single step, thereby reducing reaction time and waste.[1]

  • Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water), microwave irradiation, and nanocatalysts is gaining traction in indole synthesis, aligning with the principles of sustainable chemistry.[13]

The choice of synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high yields.

High-Throughput Screening: Finding the Needle in the Haystack

With a diverse library of indole compounds in hand, the next step is to identify those with the desired biological activity. High-throughput screening (HTS) enables the rapid testing of thousands of compounds in a miniaturized and automated fashion.[14][15]

A Prototypical HTS Cascade for Kinase Inhibitor Discovery

The following diagram illustrates a typical HTS workflow for identifying indole-based kinase inhibitors.

HTS_Cascade Indole_Library Diverse Indole Compound Library (10,000s of compounds) Primary_Screen Primary Screen (Single Concentration) Indole_Library->Primary_Screen Inactive Inactive Compounds Primary_Screen->Inactive >95% Active Initial Hits (~1-5% of library) Primary_Screen->Active <5% Dose_Response Dose-Response Confirmation Active->Dose_Response False_Positives False Positives Dose_Response->False_Positives Confirmed_Hits Confirmed Hits (Potency & Efficacy) Dose_Response->Confirmed_Hits Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Series Validated Lead Series Secondary_Assays->Lead_Series SAR_Cycle node_A Initial Hit Compound node_B SAR Hypothesis Generation node_A->node_B node_C Analog Synthesis node_B->node_C node_D Biological Testing node_C->node_D node_E Data Analysis & SAR Refinement node_D->node_E node_E->node_B Iterate

References

An In-Depth Technical Guide to the Preliminary Biological Screening of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its structural versatility and wide-ranging biological significance.[1][2] This "privileged scaffold" is a common feature in numerous natural products and clinically approved drugs, demonstrating its remarkable ability to interact with a diverse array of biological targets.[1][3][4] The therapeutic potential of indole derivatives spans a vast spectrum of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[3][5][6][7][8]

The rationale for the extensive investigation of indole derivatives lies in their ability to mimic the amino acid tryptophan, enabling them to participate in various biological processes.[9] Furthermore, the indole ring's structure allows for extensive chemical modifications, which in turn permits the fine-tuning of a compound's affinity and selectivity for specific enzymatic or receptor targets.[9]

This guide provides a comprehensive framework for the preliminary biological screening of novel indole derivatives. As a Senior Application Scientist, the following sections are designed to offer not just protocols, but also the underlying scientific reasoning and field-proven insights to empower researchers in their quest for new therapeutic agents.

PART 1: The Strategic Workflow of Preliminary Screening

A successful preliminary screening campaign is a hierarchical process designed to efficiently identify promising lead compounds from a library of newly synthesized indole derivatives. This process begins with broad, high-throughput assays to assess general bioactivity and cytotoxicity, followed by more focused secondary assays to elucidate the mechanism of action.

Diagram 1: General Screening Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Mechanism of Action Studies Compound Library Compound Library Cytotoxicity Screening Cytotoxicity Screening Compound Library->Cytotoxicity Screening Determine IC50/CC50 Primary Bioassays Primary Bioassays Compound Library->Primary Bioassays Broad Activity Profile Data Analysis Data Analysis Cytotoxicity Screening->Data Analysis Primary Bioassays->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection Potency & Selectivity Secondary Assays Secondary Assays Hit Selection->Secondary Assays Elucidate MOA Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: A generalized workflow for the preliminary biological screening of indole derivatives.

PART 2: Foundational Assays in the Screening Cascade

The initial phase of screening focuses on two critical aspects: the inherent toxicity of the compounds and their potential therapeutic activity. This dual approach is essential to identify derivatives with a favorable therapeutic window.

In Vitro Cytotoxicity Screening: The First Gatekeeper

Before assessing therapeutic potential, it is crucial to determine the cytotoxic profile of the indole derivatives.[10][11] Cytotoxicity assays measure the degree to which a compound is toxic to cells, providing a critical initial filter to eliminate non-viable candidates.[10][11][12] These assays are indispensable in early-stage drug discovery to avoid costly late-stage failures due to unforeseen toxicity.[10]

MTT Assay: A Colorimetric Approach to Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method for assessing cell viability.[13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[13][14] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in the culture medium. Common starting concentrations range from 1 to 100 µM. After the 24-hour incubation, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds.[13] Include a vehicle control (e.g., DMSO) and a blank control (medium only).[14]

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.[14]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[14]

Primary Bioassays: Unveiling Therapeutic Potential

Indole derivatives are known for their broad spectrum of biological activities.[3][4][5] The choice of primary bioassays should be guided by the structural features of the synthesized compounds and the desired therapeutic targets. Below are protocols for three common primary screening assays.

2.2.1. Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[5] Indole derivatives have shown significant promise in this area.[5][16]

Principle: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19][20] The broth microdilution method is a standard technique for determining MIC values.[17][18][21]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow the bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C.[22][23] Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the indole derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[22]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[22]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[18][21]

Microorganism Typical MIC Range for Active Indoles Reference Standard
Staphylococcus aureus1.0–50 µg/mL[22][24]Ampicillin, Ciprofloxacin[22]
Escherichia coli3.125-50 µg/mL[22]Ciprofloxacin[22]
Candida albicans< 8 µg/mL[8]Fluconazole[22]
2.2.2. Antioxidant Activity Screening

Oxidative stress is implicated in a variety of diseases, making the search for novel antioxidants a key area of research.[25] Indole derivatives, due to the redox activity of the heterocyclic nitrogen atom, often exhibit antioxidant properties.[25][26]

Principle: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging activity of compounds.[27][28][29][30] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[27][29] The degree of discoloration is proportional to the scavenging activity of the compound.[30]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of the indole derivatives in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.[31]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[31]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[31]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid or Trolox can be used as a positive control.[31][32]

Compound/Standard DPPH IC50 (µM)
Melatonin125[32]
5-Hydroxy-L-tryptophan3.196[32]
Vitamin C (Ascorbic Acid)65[32]
Ethenyl indole derivative~24[33]
2.2.3. Enzyme Inhibition Screening: A Focus on Acetylcholinesterase (AChE)

Enzyme inhibition is a common mechanism of action for many drugs.[9] Indole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[34]

Principle: Ellman's Method for AChE Inhibition

This colorimetric assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine.[34] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[34] The rate of TNB formation is directly proportional to AChE activity.

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., phosphate buffer). Prepare serial dilutions of the indole derivatives.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the AChE enzyme solution and the different concentrations of the indole derivatives.[34] Include a control well with no inhibitor. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[34]

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATCh and DTNB to all wells.[34]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value for each compound.

Diagram 2: Acetylcholinesterase Inhibition Assay Principle

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection Acetylthiocholine Acetylthiocholine AChE AChE Acetylthiocholine->AChE Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate DTNB DTNB Thiocholine->DTNB reacts with TNB TNB DTNB->TNB produces (Yellow) Indole Derivative (Inhibitor) Indole Derivative (Inhibitor) Indole Derivative (Inhibitor)->AChE blocks

Caption: The principle of the Ellman's method for detecting AChE activity and inhibition.

PART 3: Data Interpretation and Hit-to-Lead Progression

The culmination of the preliminary screening is the critical analysis of the generated data. The primary objective is to identify "hits" – compounds that exhibit both potent biological activity and low cytotoxicity.

Key Metrics for Hit Selection:

  • IC50/MIC Values: Lower values indicate higher potency.

  • Selectivity Index (SI): Calculated as the ratio of the cytotoxic concentration (CC50, often determined in a non-cancerous cell line) to the effective concentration (EC50 or IC50 for a specific bioactivity). A higher SI is desirable, indicating that the compound is more toxic to the target (e.g., cancer cells, microbes) than to normal host cells.

Once promising hits are identified, they progress to the next stage of the drug discovery pipeline: lead optimization. This involves synthesizing and testing analogues of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

The preliminary biological screening of indole derivatives is a multifaceted process that requires a strategic and logical approach. By employing a hierarchical workflow that begins with broad cytotoxicity and bioactivity assays, researchers can efficiently identify promising lead candidates. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to navigate the initial stages of discovering the next generation of indole-based therapeutics. The inherent versatility of the indole scaffold ensures that this area of research will continue to be a fertile ground for novel drug discovery.[1][2][5]

References

An In-depth Technical Guide to N-Benzyl Indole Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Among its myriad derivatives, N-benzyl indoles have emerged as a particularly privileged scaffold in medicinal chemistry. The introduction of a benzyl group at the nitrogen atom of the indole ring not only modulates the molecule's physicochemical properties but also provides a versatile handle for further structural modifications, leading to compounds with a broad spectrum of biological activities.[2][5] This in-depth technical guide provides a comprehensive exploration of N-benzyl indole derivatives, covering their synthesis, characterization, and burgeoning applications in drug discovery. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a vital resource for researchers aiming to harness the therapeutic potential of this remarkable class of compounds.

The Strategic Importance of the N-Benzyl Moiety in Indole Chemistry

The indole scaffold itself is relatively planar and lipophilic. The addition of a benzyl group at the N1 position introduces a three-dimensional element and significantly increases the lipophilicity of the molecule. This modification can profoundly influence how the molecule interacts with biological targets. The benzyl group can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, which can enhance binding affinity and selectivity for specific receptors or enzymes.

Furthermore, the benzyl ring serves as a versatile platform for introducing additional functional groups. Substituents on the benzyl ring can be systematically varied to fine-tune the electronic and steric properties of the entire molecule, a common strategy in structure-activity relationship (SAR) studies to optimize lead compounds.[6] This strategic placement of the benzyl group has led to the development of N-benzyl indole derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][7]

Synthetic Strategies for N-Benzyl Indole Derivatives

The synthesis of N-benzyl indole derivatives is primarily achieved through the N-alkylation of an indole precursor with a suitable benzyl halide. While conceptually straightforward, the choice of reaction conditions is critical to ensure high yields and minimize side reactions, such as C-alkylation.

Classical N-Benzylation

A widely employed and robust method for the N-benzylation of indoles involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with a benzyl halide.

Rationale for Experimental Choices:

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred.[8] These solvents effectively solvate the cation of the base, leaving the anion more reactive. Their high boiling points also allow for a wider range of reaction temperatures.

  • Base: Sodium hydride (NaH) is a common choice due to its strong basicity and the irreversible nature of the deprotonation, driving the reaction forward. Potassium hydroxide (KOH) and potassium carbonate (K2CO3) are also effective and often safer alternatives.[8][9][10]

  • Temperature: The reaction is typically performed at room temperature or with gentle heating. The optimal temperature depends on the reactivity of the specific indole and benzyl halide used.

Experimental Protocol: Synthesis of 1-Benzyl-1H-indole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzyl-1H-indole.

Palladium-Catalyzed N-Alkylation

For more complex substrates or those sensitive to strong bases, palladium-catalyzed methods offer a milder alternative. These reactions typically involve the coupling of an indole with a vinyl ether in the presence of a palladium catalyst.[11]

Nickel-Catalyzed Cross-Coupling

Recent advancements have demonstrated the utility of nickel-catalyzed cross-coupling reactions for the enantioselective synthesis of N-benzylic indoles.[11] This approach is particularly valuable for creating chiral N-alkylindole compounds, which are significant in medicinal chemistry.[11]

Comprehensive Characterization of N-Benzyl Indole Derivatives

The unambiguous identification and characterization of synthesized N-benzyl indole derivatives are paramount. A combination of spectroscopic techniques is typically employed to confirm the structure and purity of the compounds.

Technique Key Observables for N-Benzyl Indole Derivatives
¹H NMR - Disappearance of the N-H proton signal (typically a broad singlet around δ 8.0-8.5 ppm).- Appearance of a singlet for the benzylic methylene protons (-CH₂-) typically in the range of δ 5.3-5.6 ppm.[9]- Characteristic signals for the aromatic protons of both the indole and benzyl rings.
¹³C NMR - A signal for the benzylic methylene carbon (-CH₂-) around δ 50 ppm.- Resonances corresponding to the carbons of the indole and benzyl rings.
FT-IR - Disappearance of the N-H stretching vibration (around 3300-3500 cm⁻¹).- Presence of C-H stretching vibrations for the aromatic and benzylic groups.- Other characteristic peaks depending on the functional groups present.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the N-benzyl indole derivative.- Fragmentation patterns that can help confirm the structure.
Elemental Analysis - Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated values.

Self-Validating System in Characterization: The combination of these techniques provides a self-validating system. For instance, the disappearance of the N-H proton in ¹H NMR and the N-H stretch in FT-IR corroborates the successful N-benzylation. The molecular weight from mass spectrometry must align with the structure deduced from NMR and IR data.

Biological Activities and Therapeutic Applications

N-benzyl indole derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-benzyl indole derivatives.[2][4][9] These compounds have been shown to induce cell death in various cancer cell lines through different mechanisms.[9] For example, N-benzyl indole-derived hydrazones have shown promising activity against triple-negative breast cancer (TNBC) cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.[9] Molecular docking studies suggest that these compounds may exert their effects by targeting key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR).[9]

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents. N-benzylation can enhance the antimicrobial properties of indole derivatives.[7] Studies have shown that certain N-benzyl indole derivatives exhibit potent activity against a range of bacteria and fungi, including pathogenic strains like Staphylococcus aureus and Candida albicans.[7]

Anti-inflammatory Activity

N-benzyl indole derivatives have also been investigated for their anti-inflammatory properties. Some derivatives have been found to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2]

Other Therapeutic Areas

The versatility of the N-benzyl indole scaffold has led to its exploration in other therapeutic areas, including:

  • Antiplatelet agents: For the management of thrombotic disorders.[6]

  • Tyrosinase inhibitors: For applications in cosmetics and the food industry to prevent browning.[5][10]

  • Cholinesterase inhibitors: For the potential treatment of Alzheimer's disease.[12]

  • Anticonvulsants: For the management of epilepsy.[3]

Future Perspectives and Drug Development

The field of N-benzyl indole derivatives is ripe with opportunities for further exploration. The integration of cutting-edge synthetic methodologies, such as asymmetric catalysis, will enable the creation of structurally complex and stereochemically defined derivatives with enhanced potency and selectivity.[2]

Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) modeling will play a crucial role in the rational design of novel N-benzyl indole-based therapeutic agents.[2] These computational approaches can help predict the biological activity of virtual compounds, thereby streamlining the drug discovery process.

Furthermore, the development of multi-targeted agents, where a single N-benzyl indole derivative can modulate multiple biological pathways, holds great promise for the treatment of complex diseases like cancer and neurodegenerative disorders.[2]

Visualizing Key Processes

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Indole Indole Precursor Deprotonation Deprotonation Indole->Deprotonation Base Base (e.g., NaH, KOH) Base->Deprotonation Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Deprotonation Indole_Anion Indole Anion Deprotonation->Indole_Anion N_Benzylation N-Benzylation Indole_Anion->N_Benzylation Benzyl_Halide Benzyl Halide Benzyl_Halide->N_Benzylation Crude_Product Crude N-Benzyl Indole N_Benzylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure N-Benzyl Indole Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Compound Characterized Compound Characterization->Final_Compound

Caption: Synthetic workflow for N-benzyl indole derivatives.

Logical Relationship in Drug Discovery

G cluster_design Design & Synthesis cluster_screening Screening & Optimization Scaffold N-Benzyl Indole Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Synthesis Synthesis of Derivatives SAR->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery process for N-benzyl indoles.

Conclusion

N-benzyl indole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with the vast potential for structural diversification, has cemented their importance in modern drug discovery. This guide has provided a comprehensive overview of the key aspects of their chemistry and biology, from fundamental synthetic protocols to their diverse therapeutic applications. As our understanding of molecular mechanisms deepens and synthetic technologies advance, the future for N-benzyl indole derivatives in the development of novel and effective medicines appears exceptionally bright.

References

Methodological & Application

Protocol for reductive amination synthesis of indole amines

Author: BenchChem Technical Support Team. Date: December 2025

Here are the application notes and protocols for the reductive amination synthesis of indole amines.

Application Note & Protocol Guide

Topic: High-Efficiency Synthesis of Indole Amines via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Indole Amines and Reductive Amination

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and neurotransmitters.[1][2] Indole amines, such as tryptamine and its derivatives (e.g., N,N-dimethyltryptamine (DMT), serotonin), are of particular interest due to their profound biological activities.[1][3] The development of robust and efficient synthetic routes to these molecules is therefore a critical endeavor for drug discovery and neuroscientific research.

Reductive amination stands out as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds, accounting for a significant portion of such reactions in the pharmaceutical industry.[4][5][6] This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[7] Its popularity stems from its operational simplicity, broad substrate scope, and the availability of mild, selective reducing agents that tolerate a wide variety of functional groups.[8][9]

This guide provides a detailed examination of the reductive amination mechanism, practical guidance on reagent selection, and step-by-step protocols for the synthesis, purification, and characterization of indole amines, using the synthesis of N,N-dimethyltryptamine (DMT) as a model system.

Mechanism and Scientific Rationale

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound.[8][10] This chemoselectivity prevents the wasteful formation of alcohol byproducts.

The process can be broken down into two key stages:

  • Imine/Iminium Ion Formation: The primary or secondary amine attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine. Under mildly acidic conditions (typically pH 4-6), the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[11]

  • Hydride Reduction: A hydride reagent (H⁻) attacks the electrophilic carbon of the iminium ion, forming the final C-N bond and yielding the desired secondary or tertiary amine.[12]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Amine R¹R²NH Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl R³(CO)R⁴ Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion (Electrophilic) Imine->Iminium + H⁺ (Acid Catalyst) FinalAmine Target Amine Iminium->FinalAmine Hydride Attack Hydride [H⁻] (from Reductant) Hydride->FinalAmine Reduction

Caption: The two-stage mechanism of reductive amination.

Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. While strong reductants like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the iminium ion, they will also readily reduce the starting aldehyde or ketone, leading to complex product mixtures.[11] Therefore, milder, more selective agents are required.

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild, highly selective for iminium ions.[9][10] Tolerates a wide range of functional groups.[10] Non-toxic byproducts.[9] Effective in aprotic solvents like DCE or THF.[10]Moisture-sensitive; decomposes in protic solvents like methanol.[13]
Sodium Cyanoborohydride NaBH₃CNHighly selective and effective at mildly acidic pH (6-7).[9] Can be used in protic solvents (methanol, water).[13]Highly toxic and generates toxic cyanide gas (HCN) under acidic conditions.[9][13] Requires careful pH control and waste disposal.
Sodium Borohydride NaBH₄Inexpensive and readily available.Generally not selective enough for one-pot reactions; can reduce aldehydes/ketones.[5][11] Can be used in a stepwise procedure where the imine is formed first.[14]

Scientist's Note: For most applications, Sodium Triacetoxyborohydride (STAB) is the modern reagent of choice due to its high selectivity, excellent yields, and superior safety profile compared to sodium cyanoborohydride.[7][8] It allows for a convenient one-pot procedure without the need for strict pH monitoring.[10]

Experimental Workflow: From Reagents to Purified Product

The overall process for synthesizing, purifying, and analyzing an indole amine via reductive amination follows a logical sequence.

Workflow Experimental Workflow for Indole Amine Synthesis reagents 1. Reagent Preparation (Amine, Carbonyl, Solvent) reaction 2. Reaction Setup - Combine Amine & Carbonyl - Add Acid Catalyst (optional) - Add Reducing Agent reagents->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring quench 4. Work-up: Quenching (e.g., sat. NaHCO₃) monitoring->quench Upon Completion extraction 5. Work-up: Extraction - Add Organic Solvent - Separate Layers - Dry Organic Phase quench->extraction purification 6. Purification (Column Chromatography) extraction->purification Crude Product characterization 7. Characterization (NMR, MS, etc.) purification->characterization Purified Product

Caption: A typical workflow for reductive amination synthesis.

Protocol 1: Synthesis of N,N-Dimethyltryptamine (DMT) using STAB

This protocol is adapted from established procedures and prioritizes safety and efficiency by using sodium triacetoxyborohydride.[15]

Materials:

  • Tryptamine (free base)

  • Formaldehyde (37% aq. solution)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Glacial Acetic Acid

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq). Dissolve the tryptamine in anhydrous THF (approx. 20-30 mL per gram of tryptamine).

  • Reagent Addition: While stirring at room temperature, add glacial acetic acid (2.0 eq). After a few minutes, add sodium triacetoxyborohydride (STAB) (2.0-2.5 eq) portion-wise.

    • Scientist's Note: Acetic acid catalyzes the formation of the iminium ion.[9] STAB is added after the acid to ensure the catalytic cycle is initiated.

  • Formaldehyde Addition: Slowly add formaldehyde solution (37% aq., 2.5-3.0 eq) dropwise to the stirring suspension. The reaction is often mildly exothermic.

    • Scientist's Note: Tryptamine reacts with the first equivalent of formaldehyde to form N-methyltryptamine (NMT), which then reacts with a second equivalent to form DMT. Using a slight excess of formaldehyde and STAB drives the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting tryptamine spot is consumed.[16]

  • Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acetic acid.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (DCM or ethyl acetate).[15]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Synthesis of DMT using Sodium Cyanoborohydride

This is a classic but more hazardous protocol.[3][17][18] Extreme caution must be exercised due to the high toxicity of NaBH₃CN and the potential release of HCN gas. This reaction must be performed in a well-ventilated chemical fume hood.

Materials:

  • Tryptamine (free base)

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Glacial Acetic Acid

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Organic solvent (e.g., Chloroform or DCM)

Procedure:

  • Reaction Setup: In a flask, dissolve tryptamine (1.0 eq) in methanol.[18] Cool the solution in an ice bath.

  • Reagent Addition: Add glacial acetic acid (approx. 3.4 eq), followed by sodium cyanoborohydride (1.6 eq).[18] Stir for 5 minutes.

  • Formaldehyde Addition: Slowly add the formaldehyde solution (approx. 2.3 eq) to the cold reaction mixture over 20 minutes.[18]

  • Reaction: Let the reaction stir for 1-2 hours, monitoring by TLC.

  • Work-up: Make the solution basic (pH > 10) by adding NaOH solution.[18] This step is crucial to neutralize the acid and prevent HCN formation before solvent removal. Remove the methanol via rotary evaporation.

  • Extraction: To the remaining aqueous residue, add water and extract multiple times with an organic solvent.[18] Combine, dry, and concentrate the organic layers as described in Protocol 1.

Purification and Characterization

Purification by Column Chromatography:

Crude indole amines obtained from the work-up often require purification to remove unreacted starting materials and side products.

  • Stationary Phase: Silica gel is standard. For basic amines that may streak on silica, the eluent can be treated with a small amount of triethylamine (~1%) to neutralize acidic sites on the silica.[19][20]

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate) is common. For DMT, a gradient starting from 100% hexane and gradually increasing the proportion of ethyl acetate is effective.

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For DMT, one would expect to see characteristic signals for the indole ring protons, the ethylamine side chain protons, and a strong singlet in the ¹H NMR spectrum around 2.3 ppm corresponding to the six protons of the two N-methyl groups.[21][22]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. For DMT, the expected [M+H]⁺ ion would be at m/z 189.[15][17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive reducing agent (decomposed STAB). Insufficient acid catalyst. Tryptamine starting material is of poor quality (oxidized).Use fresh STAB from a sealed container. Ensure appropriate stoichiometry of acetic acid. Recrystallize tryptamine from heptane/hexane if it appears discolored.[15]
Formation of N-methyltryptamine (NMT) only Insufficient formaldehyde or reducing agent. Short reaction time.Increase the equivalents of formaldehyde and the reducing agent. Allow the reaction to proceed for a longer duration, monitoring by TLC/LC-MS.
Formation of β-carboline byproducts The reaction conditions are too acidic, or the reduction of the iminium ion is too slow, allowing for a competing Pictet-Spengler cyclization.[3]Use a milder reducing agent like STAB which acts quickly.[10] Avoid overly strong acidic conditions. Ensure rapid and efficient stirring.
Difficult Purification Product streaking on the silica column due to the basic nature of the amine.Add 1% triethylamine to the eluent system to deactivate the silica.[20] Alternatively, use a different stationary phase like basic alumina.

References

Application Notes & Protocols for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic compounds with significant pharmacological activities.[1][2] In oncology, indole derivatives have emerged as a highly promising class of therapeutic agents, with several compounds approved for clinical use and many more in development.[3][4][5] Naturally occurring indole alkaloids like vincristine and vinblastine are classic examples of potent anticancer drugs that have been instrumental in chemotherapy.[4][6]

The versatility of the indole ring allows for structural modifications that can target various hallmarks of cancer. A predominant mechanism of action for many synthetic indole derivatives is the disruption of microtubule dynamics.[1][7][8] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport.[8] By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, making them potent antiproliferative agents.[2][9]

This document provides a detailed guide for researchers investigating the potential anticancer applications of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine , a novel synthetic indole derivative. While specific data on this compound is emerging, its structural motifs—the indole core, a benzyl group, and a methoxy substitution—are characteristic of potent tubulin polymerization inhibitors.[1][10] These application notes offer a framework for its initial characterization, including proposed mechanisms of action and comprehensive protocols for its evaluation in cancer cell lines.

Part 1: Predicted Mechanism of Action - Tubulin Polymerization Inhibition

Based on extensive structure-activity relationship (SAR) studies of related indole compounds, the primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization.[2][11] The compound is predicted to bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of downstream events culminating in apoptotic cell death.

The key steps in this proposed pathway are:

  • Binding to Tubulin: The compound enters the cancer cell and binds to the colchicine site on β-tubulin.

  • Inhibition of Polymerization: This binding event sterically hinders the polymerization of tubulin heterodimers into microtubules.

  • Microtubule Network Disruption: The dynamic instability of microtubules is lost, leading to the collapse of the microtubule network.

  • Mitotic Arrest: The cell is unable to form a functional mitotic spindle, a structure essential for chromosome segregation during mitosis. This failure results in an arrest at the G2/M phase of the cell cycle.[2][12]

  • Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to caspase activation and programmed cell death.[12][13]

G cluster_0 Cellular Uptake cluster_1 Molecular Interaction cluster_2 Cellular Consequences Compound (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Disruption Polymerization->Spindle Leads to Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Causes Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis Triggers G A Compound Synthesis & Solubility Testing B Primary Screening: MTT Assay on Cancer Panel A->B C Determine IC50 Values B->C D Mechanism of Action Studies (at IC50 concentrations) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) D->F G Protein Expression Analysis (Western Blotting for Tubulin, Bcl-2, Bax, Caspases) D->G H Data Interpretation & Future Directions E->H F->H G->H

References

Application Notes & Protocols: (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling Cellular Mechanisms with an Indole-Based Probe

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[1][2] Its unique electronic and structural properties make it an ideal backbone for the design of molecular probes aimed at interrogating complex biological systems.[3] (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, hereafter referred to as IMB-amine, is a novel synthetic indole derivative with significant potential as a molecular probe. Its structure, combining the indole-3-ylmethyl core—a common feature in neuroactive compounds—with a 2-methoxy-benzylamine moiety, suggests potential interactions with biogenic amine pathways and other cellular targets.[4][5]

This guide provides a comprehensive overview of IMB-amine, from its fundamental properties to detailed protocols for its application in cellular and biochemical research. We will explore its utility in live-cell imaging, target identification, and validation, offering researchers a robust framework to leverage this tool for novel discoveries in drug development and cell biology. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure both technical accuracy and experimental success.

Physicochemical and Spectroscopic Properties of IMB-amine

A thorough understanding of a molecular probe's properties is critical for its effective application. The table below summarizes the key characteristics of IMB-amine. While some of these are calculated or predicted based on its structure and data from similar indole derivatives, they provide a strong foundation for experimental design.

PropertyValue / Predicted ValueSource / Rationale
IUPAC Name N-((1H-indol-3-yl)methyl)-1-(2-methoxyphenyl)methanamine[4]
CAS Number 625409-25-8[4]
Molecular Formula C₁₇H₁₈N₂O[4]
Molecular Weight 266.34 g/mol [4]
Predicted LogP 3.2 - 3.8Calculated (e.g., via ALOGPS)
Predicted Solubility Soluble in DMSO, Ethanol; limited in aqueous bufferBased on LogP and common organic probe properties
Predicted pKa Amine: ~9.5; Indole N-H: ~17Typical values for similar functional groups
Excitation Max (λex) ~280-290 nm (intrinsic indole)Based on tryptophan and indole photophysics[6]
Emission Max (λem) ~340-360 nm (in non-polar environments)Based on tryptophan and indole photophysics[6]
Quantum Yield (Φ) Environmentally sensitive, moderate to lowTypical for indole derivatives[7]
Storage Store at -20°C as a DMSO stock solution, protected from lightStandard practice for fluorescent probes

Hypothesized Mechanism of Action & Biological Target

The structural similarity of the indole-3-ylmethylamine core to serotonin (5-hydroxytryptamine) suggests that IMB-amine may act as a modulator of serotonergic pathways.[5][8] Serotonin receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are crucial in regulating mood, cognition, and various physiological processes.[9][10] The 2-methoxybenzyl group may confer selectivity for specific receptor subtypes or influence membrane permeability. Therefore, a primary hypothesis is that IMB-amine acts as a competitive ligand for one or more serotonin receptors (e.g., 5-HT₂A, 5-HT₆). This interaction could be agonistic or antagonistic, leading to downstream signaling changes.

An alternative hypothesis is that IMB-amine targets enzymes involved in serotonin metabolism or transport, or other proteins that possess indole-binding domains. Its potential as an anti-proliferative agent, a common feature of indole derivatives, also suggests possible interactions with targets like tubulin.[1][11] The following protocols are designed to explore these hypotheses.

Application 1: Live-Cell Imaging and Subcellular Localization

The intrinsic fluorescence of the indole moiety, while modest, can be leveraged to visualize the probe's accumulation and distribution within living cells. This is a critical first step to understanding its biological context.

Protocol 1: Confocal Microscopy for IMB-amine Localization

This protocol details the steps for staining live cells with IMB-amine and acquiring images using confocal microscopy.

Materials:

  • IMB-amine (10 mM stock in DMSO)

  • Cell line of interest (e.g., HeLa, SH-SY5Y) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining)

  • MitoTracker™ Red CMXRos (for mitochondrial counterstaining)

  • Confocal microscope with DAPI, FITC/GFP, and TRITC/RFP filter sets

Step-by-Step Procedure:

  • Cell Seeding: Plate cells on glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of IMB-amine by diluting the 10 mM DMSO stock into pre-warmed complete culture medium. A final concentration range of 1-20 µM is recommended for initial experiments. Vortex briefly to mix.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the IMB-amine working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 30-60 minutes.

  • Counterstaining (Optional): During the last 15 minutes of incubation, add Hoechst 33342 (final concentration ~1 µg/mL) and/or MitoTracker™ Red (final concentration ~100 nM) to visualize the nucleus and mitochondria, respectively.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or live-cell imaging buffer to remove excess probe.

  • Image Acquisition: Add fresh, pre-warmed imaging buffer to the dish. Immediately proceed to image the cells on a confocal microscope.

    • IMB-amine (Indole): Excite at ~280-290 nm (or with a 405 nm laser if two-photon excitation is available and effective) and collect emission at ~340-400 nm.

    • Hoechst 33342: Excite at ~350 nm (or with a 405 nm laser) and collect emission at ~461 nm.

    • MitoTracker™ Red: Excite at ~579 nm and collect emission at ~599 nm.

  • Analysis: Analyze the acquired images to determine the subcellular localization of IMB-amine by observing the overlap of its signal with the counterstains.

G cluster_prep Preparation cluster_stain Staining cluster_imaging Imaging seed Seed Cells on Glass-Bottom Dish prep_probe Prepare IMB-amine Working Solution stain_cells Incubate Cells with IMB-amine (30-60 min) prep_probe->stain_cells counterstain Add Counterstains (e.g., Hoechst, MitoTracker) stain_cells->counterstain wash Wash Cells with Warm PBS (2x) counterstain->wash acquire Acquire Images on Confocal Microscope wash->acquire analyze analyze acquire->analyze Analyze Subcellular Localization

Caption: Workflow for live-cell imaging with IMB-amine.

Application 2: Target Identification & Validation

Identifying the specific cellular target(s) of a molecular probe is essential for understanding its mechanism of action. Here we describe two powerful, orthogonal approaches: Cellular Thermal Shift Assay (CETSA) for target engagement and Affinity Chromatography coupled with Mass Spectrometry for target deconvolution.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13][14] This protocol allows for the confirmation of direct binding between IMB-amine and a hypothesized target (e.g., a specific serotonin receptor) in a cellular context.

Materials:

  • Cells expressing the target protein of interest

  • IMB-amine (10 mM stock in DMSO)

  • DMSO (vehicle control)

  • PBS supplemented with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heating blocks

  • Centrifuge (capable of >15,000 x g)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with either IMB-amine (e.g., at 1x, 10x, and 100x the cellular EC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquoting: Distribute the cell suspension into multiple PCR tubes, one for each temperature point.

  • Heat Shock: Place the tubes in a PCR machine and apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. One sample should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at >15,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein. Following incubation with a secondary antibody, visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and IMB-amine-treated samples. A rightward shift in the melting curve for the IMB-amine-treated sample indicates thermal stabilization and thus, direct target engagement.

G treat Treat Cells: IMB-amine vs. Vehicle harvest Harvest & Resuspend Cells treat->harvest aliquot Aliquot into PCR Tubes harvest->aliquot heat Apply Temperature Gradient (Heat Shock) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb analyze Analyze Melting Curve Shift wb->analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3: Affinity Chromatography for Target Deconvolution

This approach aims to identify unknown binding partners of IMB-amine by immobilizing the probe and "pulling down" interacting proteins from a cell lysate for identification by mass spectrometry.[15][16]

Note: This protocol requires a modified version of IMB-amine containing a linker and an affinity tag (e.g., biotin or a clickable alkyne group). The synthesis of this modified probe is a prerequisite.

Materials:

  • Biotinylated IMB-amine probe

  • Control beads (e.g., streptavidin beads without probe)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell lysate from the biological system of interest

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

  • Mass spectrometer for protein identification

Step-by-Step Procedure:

  • Probe Immobilization: Incubate streptavidin beads with the biotinylated IMB-amine probe to allow for binding. Wash away any unbound probe.

  • Lysate Incubation: Incubate the immobilized probe (and control beads in a separate reaction) with the cell lysate for 1-4 hours at 4°C with gentle rotation.

  • Competitive Elution (Optional but Recommended): To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with a high concentration of free, non-biotinylated IMB-amine before adding it to the beads. True binding partners will be out-competed and will not be pulled down.

  • Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry, this is often done by directly boiling the beads in SDS-PAGE sample buffer.

  • Protein Separation and Identification: Run the eluates on an SDS-PAGE gel. Excise the entire protein lane (or specific bands of interest) and submit for in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically enriched in the IMB-amine pulldown compared to the control beads and the competition experiment. These are your high-confidence binding candidates.

G cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Elution & Analysis immobilize Immobilize Biotin-IMB-amine on Streptavidin Beads incubate Incubate Beads with Lysate prepare_lysate Prepare Native Cell Lysate prepare_lysate->incubate wash Wash Beads Extensively to Remove Non-Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms analyze analyze ms->analyze Identify Specific Binding Partners

Caption: Affinity chromatography-mass spectrometry workflow.

Conclusion and Future Directions

This compound (IMB-amine) represents a promising molecular probe for the investigation of cellular signaling pathways, particularly those involving biogenic amines. Its indole core provides intrinsic fluorescence suitable for cellular imaging, while its structure allows for chemical modification to facilitate advanced applications like affinity-based target identification. The protocols provided in this guide offer a clear roadmap for researchers to characterize the probe's behavior, validate its engagement with specific targets using CETSA, and uncover novel binding partners through chemical proteomics. By combining these methodologies, scientists can effectively utilize IMB-amine to dissect complex biological processes and potentially identify new therapeutic targets.

References

In Vitro Assay Protocol for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine: A Novel Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Indole Derivatives in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] In oncology, indole derivatives have emerged as a promising class of therapeutics, particularly as inhibitors of tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drug development.[2] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[5]

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a novel synthetic indole derivative. While its precise biological activity is under investigation, its structural similarity to known tubulin inhibitors suggests it may function as a microtubule-targeting agent. Many such inhibitors, like the classic antimitotic poison colchicine, bind to the β-tubulin subunit, preventing its incorporation into growing microtubules and thereby inhibiting polymerization.[6][7][8][9][10] This application note provides a comprehensive in vitro testing strategy to characterize the anticancer potential of this compound, focusing on its effects on cell viability and its direct interaction with tubulin.

Experimental Workflow: A Multi-faceted Approach

A logical and stepwise approach is crucial to validate the hypothesized mechanism of action. The workflow begins with a broad assessment of cytotoxicity against a panel of cancer cell lines, followed by a specific mechanistic assay to confirm the molecular target, and finally, an analysis of the downstream cellular consequences.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Validation cluster_cellular Phase 3: Cellular Effects A Prepare (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Stock Solution C Perform MTT Cell Viability Assay A->C B Select & Culture Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29) B->C D Calculate IC50 Values C->D Data Analysis E In Vitro Tubulin Polymerization Assay D->E Confirm Activity G Treat Cells with Compound (at IC50 concentration) D->G Inform Concentration F Quantify Inhibition of Microtubule Assembly E->F Fluorescence Monitoring I Determine G2/M Arrest F->I Correlate Mechanism with Cellular Outcome H Cell Cycle Analysis (Flow Cytometry with PI Staining) G->H H->I Data Analysis

Caption: Overall experimental workflow for characterizing the compound.

Part 1: Cytotoxicity Screening using MTT Assay

The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12]

Detailed Protocol: MTT Assay
  • Cell Plating:

    • Harvest and count cancer cells (e.g., HeLa, MCF-7, HT-29).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Presentation: IC₅₀ Determination

The corrected absorbance values (sample absorbance minus background absorbance) are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC₅₀).

Cell LineCompound IC₅₀ (µM)Positive Control (Colchicine) IC₅₀ (µM)
HeLa[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
HT-29[Experimental Value][Experimental Value]

Part 2: Mechanistic Validation with In Vitro Tubulin Polymerization Assay

To directly test the hypothesis that this compound inhibits microtubule formation, a cell-free in vitro tubulin polymerization assay is performed. This assay monitors the assembly of purified tubulin into microtubules. A fluorescence-based method offers high sensitivity and is ideal for a 96-well plate format.[14]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits (e.g., from Cytoskeleton, Inc.).[15][16]

  • Reagent Preparation:

    • All reagents, including lyophilized >99% pure bovine tubulin, GTP stock, and general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), should be thawed and kept on ice.[15]

    • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in general tubulin buffer supplemented with 1 mM GTP, glycerol (to promote assembly), and a fluorescent reporter that binds to polymerized microtubules.[14][15]

  • Assay Setup:

    • Pre-warm a black, opaque 96-well plate to 37°C.

    • Prepare 10x serial dilutions of the test compound and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as an inhibitor) in general tubulin buffer.

    • Add 5 µL of the 10x compound dilutions, controls, or vehicle (DMSO) to the appropriate wells.[14]

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.[15]

Data Presentation: Polymerization Curves

The data is plotted as fluorescence intensity versus time. Inhibition is observed as a decrease in the Vmax (maximum polymerization rate) and the final polymer mass compared to the vehicle control.

Compound ConcentrationVmax (RFU/min)Final Polymer Mass (RFU)% Inhibition
Vehicle Control (0 µM)[Value][Value]0%
1 µM[Value][Value][Value]
5 µM[Value][Value][Value]
10 µM[Value][Value][Value]
Colchicine (10 µM)[Value][Value][Value]

Part 3: Analysis of Downstream Cellular Effects

Inhibition of tubulin polymerization is expected to disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M transition.[5] This can be quantified using flow cytometry with propidium iodide (PI) staining, which intercalates with DNA, allowing for the analysis of cellular DNA content.[17]

Proposed Mechanism of Action

mechanism_of_action cluster_cell Cancer Cell Compound (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to β-subunit (Colchicine Site) MT Microtubule Polymer Compound->MT Inhibits Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Assembly G2M G2/M Checkpoint Spindle->G2M Passage Apoptosis Apoptosis G2M->Apoptosis Arrest Leads to

Caption: Proposed mechanism of action for the test compound.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and grow to ~70% confluency.

    • Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[18][19]

    • Store the fixed cells at 4°C for at least 2 hours, or overnight.

  • PI Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate out doublets and debris and to model the cell cycle phases (G0/G1, S, and G2/M) based on DNA content (fluorescence intensity).[19][20]

Data Presentation: Cell Cycle Distribution

The results will show the percentage of cells in each phase of the cell cycle, with an expected accumulation in the G2/M phase for the compound-treated sample.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Value][Value][Value]
Test Compound (IC₅₀)[Value][Value][Value]

Conclusion and Future Directions

This application note outlines a robust, multi-tiered in vitro strategy to evaluate this compound as a potential anticancer agent. The workflow efficiently progresses from identifying general cytotoxicity to pinpointing a specific molecular mechanism—tubulin polymerization inhibition—and confirming its downstream cellular consequence, G2/M cell cycle arrest. Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies and advanced mechanistic investigations such as immunofluorescence microscopy to visualize microtubule disruption directly in cells.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Indole Scaffolds in Antimicrobial Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic molecules with significant biological activities.[1][2] From essential amino acids like tryptophan to potent alkaloids, the indole moiety is a versatile framework for engaging with various biological targets. In the relentless battle against antimicrobial resistance, researchers are increasingly turning to indole derivatives for the development of novel therapeutic agents.[3] These compounds have demonstrated a broad spectrum of activity against clinically relevant pathogens, including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), by potentially targeting unique bacterial pathways.[1][4]

This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of the antimicrobial properties of novel indole compounds. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps but as a logical framework for generating robust, reproducible, and insightful data. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both scientifically sound and universally comparable.[5][6][7] We will delve into the causality behind experimental choices, address common challenges associated with indole compounds, and provide a clear path for data interpretation and presentation.

Part 1: Foundational Assays for Antimicrobial Profiling

A thorough assessment of a novel compound's antimicrobial activity begins with determining its fundamental inhibitory and bactericidal capabilities. The following assays form the bedrock of this initial characterization.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a highly standardized, quantitative, and widely adopted technique for MIC determination, recommended by CLSI document M07.[5]

Scientific Rationale: This assay exposes a standardized bacterial inoculum to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which growth is inhibited, we can quantify the compound's potency. The use of 96-well microtiter plates allows for efficient testing of multiple compounds and concentrations simultaneously.

Materials:

  • Novel indole compounds

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Growth and sterility controls

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the indole compound in 100% DMSO. Due to the often hydrophobic nature of indole derivatives, DMSO is a common solvent.[1] However, the final concentration of DMSO in the assay should not exceed levels that affect bacterial growth (typically ≤1%).

    • Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate to create a range of working concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate compound dilution to each well, creating a final volume of 100 µL with a range of compound concentrations.

    • The final column should contain a positive control antibiotic.

    • Include wells for a growth control (bacteria in broth without any compound) and a sterility control (broth only).

    • Finally, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 150 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A microplate reader can also be used to measure absorbance at 600 nm.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative technique used for preliminary screening of antimicrobial activity. It provides a visual confirmation of a compound's ability to inhibit microbial growth.

Scientific Rationale: This method relies on the diffusion of the antimicrobial agent from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity. The diameter of this zone is proportional to the concentration of the compound and its ability to diffuse through the agar.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (as prepared for MIC)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compound solutions and a solvent control (e.g., DMSO)

  • Positive control antibiotic solution

Procedure:

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the standardized bacterial inoculum across the entire surface of an MHA plate to create a uniform lawn.

    • Allow the plate to dry for 5-10 minutes.

  • Well Creation and Sample Addition:

    • Aseptically create wells in the agar using a sterile cork borer.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the indole compound solution into a designated well.

    • Add a positive control antibiotic to another well and the solvent (e.g., DMSO) to a third well as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Part 2: Differentiating Bacteriostatic vs. Bactericidal Activity

While the MIC reveals the concentration that inhibits growth, it does not distinguish between compounds that are bacteriostatic (inhibit growth) and those that are bactericidal (kill bacteria). The following assays provide this critical information.

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8]

Scientific Rationale: This assay is a direct extension of the broth microdilution MIC test. Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an antibiotic-free agar medium. If the bacteria do not grow on the agar, it indicates they were killed by the compound at that concentration.

Procedure:

  • Following MIC Determination:

    • From the wells of the completed MIC plate that show no visible turbidity (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Sub-culturing:

    • Spread the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to serve as a reference for the initial inoculum count.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on each plate.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of a compound's antimicrobial activity, revealing the rate at which it kills a bacterial population over time.

Scientific Rationale: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, and the number of viable bacteria is determined by colony counting. The data is then plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Procedure:

  • Setup:

    • Prepare flasks or tubes containing CAMHB with the indole compound at concentrations such as 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Analysis:

    • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each concentration and the growth control.

Part 3: Data Interpretation, Presentation, and Visualization

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: Example MIC and MBC Data for Novel Indole Compounds

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Indole-AS. aureus ATCC 292138162Bactericidal
Indole-AE. coli ATCC 2592232>128>4Bacteriostatic
Indole-BS. aureus ATCC 29213482Bactericidal
Indole-BE. coli ATCC 2592216322Bactericidal
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.250.52Bactericidal

Interpretation of MBC/MIC Ratio: The ratio of MBC to MIC provides insight into the nature of the antimicrobial agent. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[10]

Visualizing Experimental Workflows

Visualizing complex experimental workflows can enhance understanding and reproducibility. The following diagrams were created using Graphviz (DOT language).

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_compound Prepare Serial Dilutions of Indole Compound inoculate_plate Inoculate 96-Well Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate_mic Incubate 18-24h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Workflow cluster_sampling Time-Point Sampling start Prepare Bacterial Inoculum and Indole Compound at xMIC concentrations incubation Incubate at 37°C with Shaking start->incubation t0 T=0h t2 T=2h t4 T=4h t24 T=24h dilute_plate Perform Serial Dilutions and Plate on Agar t0->dilute_plate t2->dilute_plate t_dots ... t4->dilute_plate t24->dilute_plate t_dots->dilute_plate count_plot Incubate, Count CFU, and Plot Log10 CFU/mL vs. Time dilute_plate->count_plot

Caption: Time-Kill Kinetics Assay Workflow.

Conclusion

The systematic application of these foundational antimicrobial assays provides a robust framework for characterizing the potential of novel indole compounds. By adhering to standardized protocols, such as those outlined by CLSI, researchers can generate high-quality, comparable data. Careful consideration of the physicochemical properties of indole derivatives, particularly their solubility, is paramount for accurate results. The progression from determining the MIC to elucidating bactericidal or bacteriostatic activity through MBC and time-kill kinetics allows for a comprehensive in vitro profile of a compound's efficacy. This detailed characterization is an indispensable step in the drug development pipeline, guiding lead optimization and further preclinical studies.

References

Synthesis and Radiolabeling of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a versatile organic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in natural products and pharmaceuticals. The linkage to a methoxy-benzyl group via a methylamine bridge offers potential for enhanced solubility and biological activity, making it a valuable candidate for pharmacological studies, including drug development for mental health disorders and cancer. The ability to radiolabel this molecule provides a powerful tool for researchers to conduct critical studies such as Absorption, Distribution, Metabolism, and Excretion (ADME), receptor binding assays, and in vivo imaging, which are fundamental to understanding the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

This guide provides a comprehensive overview of the synthesis of this compound and a detailed protocol for its radiolabeling with tritium (³H) via a late-stage iridium-catalyzed hydrogen isotope exchange. This method offers the advantage of introducing the radiolabel at the final stage of the synthesis, which is often more efficient and cost-effective for complex molecules.

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for synthesizing the target compound is through reductive amination.[1] This one-pot reaction involves the condensation of indole-3-carboxaldehyde with 2-methoxybenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent that readily reduces the imine intermediate but is slow to reduce the starting aldehyde.[2][3][4][5][6] This selectivity prevents the wasteful consumption of the aldehyde and the formation of the corresponding alcohol byproduct, leading to higher yields of the desired amine.[2][6] Furthermore, the reaction can be performed in a one-pot fashion without the need to isolate the intermediate imine, simplifying the experimental procedure.[4][5]

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[2][6]

Experimental Workflow: Synthesis

Reactants Indole-3-carboxaldehyde + 2-Methoxybenzylamine Mixing Dissolve in DCM Reactants->Mixing Addition Add NaBH(OAc)₃ Mixing->Addition Reaction Stir at RT Addition->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Purification->Product

Caption: Synthesis workflow for this compound.

Protocol: Synthesis of this compound

Materials:

  • Indole-3-carboxaldehyde

  • 2-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add 2-methoxybenzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

ParameterExpected Value
Yield 85-95%
Purity (post-chromatography) >98%
Appearance Off-white to pale yellow solid

Radiolabeling with Tritium via Iridium-Catalyzed Hydrogen Isotope Exchange

Late-stage hydrogen isotope exchange (HIE) is a powerful technique for introducing tritium into complex molecules. Iridium-based catalysts are particularly effective for directing the exchange at specific C-H bonds. For 3-substituted indoles, iridium catalysts can selectively activate the C2-position of the indole ring for HIE.

Causality of Experimental Choices

Catalyst: An iridium(I) complex, such as those bearing N-heterocyclic carbene (NHC) and phosphine ligands, is employed. These catalysts are known to mediate ortho-directed C-H activation, and in the case of N-substituted or 3-substituted indoles, can facilitate selective exchange at the C2 position. The directing group for this exchange is often a coordinating group on the indole nitrogen or a group at the C3 position.

Tritium Source: Tritium gas (³H₂) is used as the isotopic source. The high specific activity of tritium gas allows for the preparation of high specific activity radiolabeled products.

Solvent: A non-protic solvent such as dichloromethane or dichloroethane is used to avoid unwanted exchange with solvent protons.

Experimental Workflow: Radiolabeling

Substrate (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine ReactionSetup Dissolve in DCM in a sealed reaction vessel Substrate->ReactionSetup Catalyst Iridium Catalyst Catalyst->ReactionSetup Tritiation Introduce Tritium Gas (³H₂) ReactionSetup->Tritiation Reaction Stir at specified temperature and pressure Tritiation->Reaction Degassing Remove excess ³H₂ gas Reaction->Degassing Purification Purify by Preparative HPLC Degassing->Purification LabeledProduct [³H]-(1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Purification->LabeledProduct

Caption: Workflow for the tritiation of the target compound.

Protocol: Tritiation of this compound

Safety Precautions: All procedures involving tritium gas must be performed by trained personnel in a certified radiochemistry laboratory equipped with appropriate ventilation and monitoring systems. Personal protective equipment, including double gloves, a lab coat, and safety glasses, is mandatory.[1][7][8][9][10]

Materials:

  • This compound

  • Iridium catalyst (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆)

  • Dichloromethane (DCM), anhydrous and degassed

  • Tritium gas (³H₂)

  • High-pressure reaction vessel

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) and the iridium catalyst (1-5 mol%) in anhydrous, degassed DCM.

  • Seal the vessel and connect it to a tritium gas manifold.

  • Evacuate the vessel and backfill with tritium gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the designated time (e.g., 12-24 hours).

  • After the reaction, carefully vent the excess tritium gas through a suitable trapping system.

  • Dissolve the crude reaction mixture in a suitable solvent for HPLC purification.

  • Purify the radiolabeled product using preparative reverse-phase HPLC.

  • Collect the fraction containing the desired product and determine the radiochemical purity and specific activity.

ParameterExpected Value
Radiochemical Yield 15-30%
Radiochemical Purity (post-HPLC) >98%
Specific Activity 10-25 Ci/mmol

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is the method of choice for purifying the radiolabeled compound to a high radiochemical purity.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase preparative column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient from 10% B to 90% B over 30 minutes
Flow Rate Dependent on column dimensions
Detection UV detector (e.g., at 280 nm) and a radioactivity detector
Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the non-radioactive synthesized compound. For the tritiated product, ³H NMR can be used to determine the position and distribution of the tritium label.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound. For the radiolabeled product, mass spectrometry can confirm the incorporation of tritium by observing the corresponding increase in the molecular weight.

Conclusion

This application note provides detailed protocols for the synthesis of this compound and its subsequent radiolabeling with tritium. The use of reductive amination with sodium triacetoxyborohydride offers an efficient route to the unlabeled compound, while late-stage iridium-catalyzed hydrogen isotope exchange provides a powerful method for producing the high specific activity tritiated analog. The purification and characterization techniques outlined ensure the high purity and identity of the final products, making them suitable for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine as a High-Quality Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3][4] By starting with small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[5][6] The selection of the initial fragment library is a critical determinant of success. An ideal fragment should possess sufficient complexity to offer specific interactions while adhering to the general "Rule of Three" (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors) to ensure tractable starting points for optimization.[4][5][7]

This compound is a compelling fragment candidate that embodies key principles of rational drug design. Its structure is a deliberate conjunction of two privileged chemical motifs: the indole ring and a methoxy-substituted benzyl group.

  • The Indole Moiety: The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive natural products and approved drugs.[8][9][10][11][12] It is a versatile interaction partner, capable of participating in hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[13][14] Its presence in a fragment provides a strong anchor for binding to a wide range of protein targets.[9][12]

  • The 2-Methoxybenzyl Group: The methoxybenzyl moiety provides additional interaction points and vectors for chemical evolution. The methoxy group can act as a hydrogen bond acceptor, while the benzyl ring offers further opportunities for hydrophobic and aromatic interactions.[15][16] The ortho position of the methoxy group introduces a specific conformational bias that can be exploited for selective binding and provides a defined vector for fragment growth.

  • The Secondary Amine Linker: The central amine group serves as a key hydrogen bond donor and acceptor, providing a strong electrostatic anchor. It also offers a synthetically tractable point for fragment linking or elaboration.[17]

This application note provides a comprehensive guide for utilizing this compound in an FBDD campaign, from initial screening and hit validation to computational strategies for lead optimization.

PART 1: Physicochemical Properties and Synthesis

The utility of a fragment begins with its synthetic accessibility and physicochemical profile.

Synthesis Overview

This compound can be synthesized via several established methods, most commonly through reductive amination.[17] This involves the condensation of indole-3-carboxaldehyde with 2-methoxybenzylamine, followed by reduction of the resulting imine.

G Indole3Carbox Indole-3-carboxaldehyde Imine Schiff Base (Imine) Intermediate Indole3Carbox->Imine Condensation (-H2O) Methoxybenzylamine 2-Methoxybenzylamine Methoxybenzylamine->Imine FinalProduct (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Imine->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Imine

Physicochemical Data

A successful fragment must exhibit properties conducive to screening and subsequent development.

PropertyValueSignificance in FBDD
Molecular Weight~266.34 g/mol Adheres to the "Rule of Three" (<300 Da), ensuring high ligand efficiency.[5][7]
cLogP~3.1Borderline but acceptable; indicates a balance of solubility and membrane permeability.
Hydrogen Bond Donors2 (amine NH, indole NH)Provides strong, directional interactions for target binding.
Hydrogen Bond Acceptors2 (amine N, methoxy O)Offers additional points for affinity and selectivity.
Rotatable Bonds5Allows conformational flexibility to adapt to binding sites without excessive entropic penalty.

PART 2: Biophysical Screening Protocols

Identifying the weak, yet specific, interactions between fragments and a target protein requires highly sensitive biophysical techniques.[1][18][19] An orthogonal approach, using multiple methods to confirm hits, is crucial for eliminating false positives.[18][20]

Workflow for Fragment Screening & Hit Validation

FBDD_Workflow

Protocol 2.1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of binding events, ideal for primary fragment screening.[19][20]

Objective: To rapidly identify if this compound binds to the target protein immobilized on a sensor chip.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000-15,000 Response Units (RU).

  • Fragment Preparation: Prepare a stock solution of the fragment in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to concentrations ranging from 10 µM to 500 µM. The final DMSO concentration should not exceed 1%.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor surface at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • Include a reference flow cell (mock-coupled or with an irrelevant protein) to subtract non-specific binding.

    • Regenerate the sensor surface between injections with a mild solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Interpretation: A concentration-dependent increase in the binding response (RU) indicates a positive interaction. Due to the fast on/off rates typical of fragments, focus on the steady-state response to estimate an approximate dissociation constant (KD).

Protocol 2.2: Hit Validation with NMR Spectroscopy

NMR spectroscopy is the gold standard for FBDD, as it can unambiguously confirm binding and provide information on the binding site.[21][22][23][24] Ligand-observed methods like Saturation Transfer Difference (STD) are highly sensitive for weak binders.[21][25]

Objective: To confirm the binding of the fragment and identify which parts of the molecule are in proximity to the protein.

Methodology (STD-NMR):

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pD 7.4).

    • Sample 1 (Reference): 500 µM of the fragment.

    • Sample 2 (Test): 500 µM of the fragment with 10-20 µM of the target protein.

  • Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for the reference sample.

    • For the test sample, acquire an STD spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present. A control spectrum is acquired with saturation far from any protein or ligand signals (e.g., 40 ppm).

    • The difference spectrum (off-resonance minus on-resonance) reveals signals only from the protons of the fragment that have received saturation transfer from the protein, confirming binding.

  • Data Interpretation:

    • Protons on the fragment that are closest to the protein surface will show the strongest signals in the STD difference spectrum.

    • Comparing the relative intensities of the indole and methoxybenzyl protons can provide initial structural insights into the binding orientation. A stronger signal from the indole protons, for instance, suggests this moiety is more deeply buried in the binding pocket.

PART 3: Structural Characterization and Lead Evolution

Obtaining a high-resolution crystal structure of the fragment-protein complex is the ultimate goal of the initial FBDD stages, as it provides the blueprint for rational, structure-based drug design.[26][27][28]

Protocol 3.1: Co-crystallization and Structure Determination

Objective: To determine the precise binding mode of this compound.

Methodology:

  • Crystal Soaking: Grow apo-crystals of the target protein. Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM, limited by solubility) in the crystal mother liquor.

  • Soaking & Cryo-protection: Transfer the apo-crystals into the soaking solution for a period ranging from minutes to hours. Subsequently, transfer the crystal briefly to a cryo-protectant solution before flash-cooling in liquid nitrogen.

  • Data Collection & Processing: Collect X-ray diffraction data at a synchrotron source.[28] Process the data and solve the structure by molecular replacement using the apo-protein structure.

  • Structure Analysis: Carefully analyze the resulting electron density map to confirm the presence and determine the orientation of the bound fragment. Pay close attention to key interactions (hydrogen bonds, hydrophobic contacts) between the indole and methoxybenzyl moieties and the protein residues.

Computational Strategies for Fragment Evolution

With a validated hit and structural information in hand, computational chemistry becomes essential for evolving the fragment into a potent lead.[29][30][31][32][33]

Workflow for Fragment-to-Lead Evolution:

F2L_Workflow

Protocol 3.2: Fragment Growing This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets and increase affinity.[5][33]

  • Vector Analysis: Using the co-crystal structure, identify solvent-exposed vectors on the fragment that point towards unoccupied pockets. For this compound, promising vectors include the C5 or C6 positions of the indole ring and the C4 or C5 positions of the benzyl ring.

  • Virtual Library Docking: Computationally attach small chemical building blocks (e.g., from a library of commercially available carboxylic acids or amines) to the identified vectors.

  • Scoring and Selection: Dock these newly generated virtual molecules into the protein's active site. Use a combination of scoring functions to evaluate binding affinity, steric clashes, and the formation of new favorable interactions. Prioritize compounds for synthesis that show a significant predicted improvement in binding energy.

Protocol 3.3: Fragment Linking If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked to create a single, high-affinity molecule.[5][32]

  • Second-Site Screening: Perform a new fragment screen (e.g., using NMR or crystallography) in the presence of a saturating concentration of the primary hit, this compound, to identify fragments that bind to an adjacent site.

  • Linker Design: Computationally model various linkers (e.g., alkyl chains, amides, triazoles) to bridge the two bound fragments. The ideal linker should maintain the optimal binding orientation of both fragments without introducing excessive strain or conformational flexibility.

  • Evaluation: Score the designed linked compounds based on predicted affinity and synthetic feasibility. Synthesize and test the most promising candidates.

Conclusion

This compound serves as an exemplary starting point for a fragment-based drug discovery campaign. Its combination of privileged scaffolds, tractable physicochemical properties, and multiple vectors for optimization provides researchers with a high-quality chemical tool. The protocols outlined in this guide provide a robust framework for its application, from initial hit identification through to rational lead evolution. By integrating sensitive biophysical techniques with powerful computational methods, this fragment can be efficiently advanced into novel and potent therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing N-alkylated indoles. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring you can design robust and self-validating protocols.

Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

This is a classic challenge in indole chemistry. The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to a competition between N- and C3-alkylation.[1] Several factors can be manipulated to favor N-alkylation.

Causality and Strategic Solutions:

  • Choice of Base and Solvent System: The selection of the base and solvent is paramount in controlling regioselectivity.

    • Classical Approach (Strong Base): Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard method to favor N-alkylation.[1][2] The strong base deprotonates the indole nitrogen, forming the indolate anion, which increases the nitrogen's nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][2]

    • Phase-Transfer Catalysis (PTC): For a milder approach, phase-transfer catalysis offers an excellent alternative. This method involves using a two-phase system (e.g., 50% aqueous NaOH and benzene) with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate. This technique can produce high yields (78-98%) of 1-alkylindoles.[3]

    • Solvent Polarity: The solvent can significantly influence the reaction's outcome.[4][5][6] In some systems, less polar solvents may favor N-alkylation by promoting a tighter ion pair between the indolate anion and the counter-ion, sterically hindering attack at the C3 position.

  • Reaction Temperature: Temperature can be a simple yet effective tool for controlling selectivity.

    • Higher Temperatures: In certain cases, increasing the reaction temperature can favor N-alkylation. For instance, one study demonstrated that raising the temperature to 80 °C resulted in complete N-alkylation.[2] This is often attributed to the thermodynamic favorability of the N-alkylated product at higher temperatures.

  • Modern Catalytic Methods: Advanced catalytic systems provide exceptional control over regioselectivity.

    • Ligand-Controlled Copper Hydride (CuH) Catalysis: The choice of ligand in a CuH-catalyzed system can dictate the site of alkylation. Using a ligand like DTBM-SEGPHOS can lead to high N-selectivity, while a different ligand, such as Ph-BPE, can direct the reaction towards C3-alkylation.[1][7]

    • Iron Catalysis via Indoline Intermediate: While iron catalysts typically favor C3-alkylation, the selectivity can be switched to N-alkylation by starting with an indoline derivative, performing the N-alkylation, and then oxidizing the indoline to the indole.[1][8][9]

  • Protecting Groups: A temporary protecting group at the C3 position can be employed to physically block C-alkylation, thereby forcing the reaction to occur at the nitrogen atom.[1]

Q2: My reaction is producing di- and poly-alkylated products. How can I prevent this?

Over-alkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can be a significant issue, particularly with reactive alkylating agents.[10]

Strategies to Minimize Polyalkylation:

  • Control Stoichiometry: Carefully control the amount of the alkylating agent. Using a stoichiometric amount or a slight excess (e.g., 1.05–1.2 equivalents) is recommended.[1] Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quench the reaction as soon as the desired mono-N-alkylated product is predominantly formed.

  • Lower Reaction Temperature: Reducing the reaction temperature can help control the reactivity and prevent over-alkylation.

  • Steric Hindrance: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.

Q3: The indole I'm working with has sensitive functional groups that are incompatible with strong bases. What are my options?

For substrates with sensitive functional groups, harsh conditions like those using NaH are unsuitable. Fortunately, several milder alternatives are available.

Mild N-Alkylation Methods:

  • Weaker Bases: Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with primary or secondary alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12][13][14] This method is known for its broad functional group tolerance.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can be applied to the N-arylation of indoles with aryl halides.[15][16][17][18][19]

    • Ullmann Condensation: A copper-catalyzed reaction that can be used for the N-arylation of indoles.

Troubleshooting Guide: At a Glance
Issue Primary Cause(s) Recommended Solutions
Dominant C3-Alkylation High nucleophilicity of C3; Incomplete deprotonation of N-H.Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).[1] Increase reaction temperature.[2] Employ N-selective catalyst systems (e.g., CuH/DTBM-SEGPHOS).[1][7]
Formation of Dialkylated Products Excess alkylating agent; High reactivity.Adjust stoichiometry of alkylating agent (1.05-1.2 eq.).[1] Add alkylating agent dropwise.[1] Lower reaction temperature.
Low or No Conversion Poor reagent quality; Insufficiently reactive alkylating agent.Ensure anhydrous conditions and check purity of reagents. Use a more reactive alkyl halide (I > Br > Cl). Add a catalytic amount of an iodide salt (e.g., KI) for less reactive halides.
Incompatibility with Sensitive Functional Groups Harsh basic conditions.Use weaker bases (e.g., K₂CO₃, Cs₂CO₃).[1] Employ the Mitsunobu reaction with an alcohol.[11][12][13][14] Consider transition-metal-catalyzed methods like Buchwald-Hartwig amination.[15][16][17][18][19]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Analysis C3_Alkylation High C3-Alkylation? Start->C3_Alkylation Dialkylation Dialkylation Observed? C3_Alkylation->Dialkylation No Optimize_Base Optimize Base/Solvent (e.g., NaH in DMF) Increase Temperature Use N-Selective Catalyst C3_Alkylation->Optimize_Base Yes Low_Yield Low Conversion? Dialkylation->Low_Yield No Adjust_Stoichiometry Adjust Stoichiometry (1.05-1.2 eq. Alkylating Agent) Add Agent Dropwise Lower Temperature Dialkylation->Adjust_Stoichiometry Yes Success Desired N-Alkylation Low_Yield->Success No Check_Conditions Check Anhydrous Conditions Verify Reagent Purity Use More Reactive Halide (R-I) Add KI (catalytic) Low_Yield->Check_Conditions Yes Optimize_Base->C3_Alkylation Re-evaluate Adjust_Stoichiometry->Dialkylation Re-evaluate Check_Conditions->Low_Yield Re-evaluate

Caption: A decision-making workflow for troubleshooting common indole N-alkylation side reactions.

Experimental Protocols
General Protocol for Indole N-Alkylation using Sodium Hydride

This protocol is a standard starting point for achieving N-selectivity with robust indole substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Expert Insight: The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the indolate anion.

  • Alkylation: Add the alkylating agent (1.05-1.2 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Method: Qualitative Detection of Unreacted Indole with Kovács Reagent

This simple test can quickly determine if the indole N-H is still present.

  • Sample: Spot a small amount of the reaction mixture onto a TLC plate.

  • Reagent Preparation: Prepare Kovács reagent by dissolving p-dimethylaminobenzaldehyde in amyl alcohol and adding concentrated hydrochloric acid.

  • Visualization: Dip a cotton swab in the Kovács reagent and gently wipe it over the spot on the TLC plate. A positive test for an unreacted indole N-H group will result in the formation of a characteristic purple or blue color.

Mechanism: The N- vs. C-Alkylation Dichotomy

The regioselectivity of indole alkylation is a consequence of the dual nucleophilic character of the indolate anion.

Indole_Alkylation_Mechanism cluster_0 Indole Deprotonation cluster_1 Alkylation Pathways Indole Indole (pKa ~17) Indolate Indolate Anion (Resonance Stabilized) Indole->Indolate Deprotonation Base Strong Base (e.g., NaH) N_Alkylation N-Alkylation Product (Thermodynamic Product) Indolate->N_Alkylation N-Attack Indolate->N_Alkylation C3_Alkylation C3-Alkylation Product (Kinetic Product) Indolate->C3_Alkylation C3-Attack Indolate->C3_Alkylation Electrophile Alkyl Halide (R-X)

Caption: Competing N- and C3-alkylation pathways of the indolate anion.

Under strong base conditions, the thermodynamically more stable N-alkylated product is generally favored, especially at higher temperatures.[2] The C3-alkylated product is often the kinetically favored product due to the higher electron density at this position.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. The indole scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2][3] However, indole syntheses are notoriously sensitive to reaction conditions, often leading to challenges such as low yields, side product formation, and purification difficulties.[4][5][6]

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves from foundational principles to specific troubleshooting for both classic and modern synthetic methods, grounded in mechanistic understanding and practical experience.

Part 1: Foundational Principles & General FAQs

Before diving into specific named reactions, it's crucial to understand the universal variables that govern the success of an indole synthesis.

Frequently Asked Questions (General)

Q1: My indole synthesis is resulting in a low yield. What are the first things I should check?

A low yield is the most common issue and can stem from several factors. Before blaming the specific reaction, start with a systematic evaluation of your setup and reagents.[7]

  • Purity of Starting Materials : Ensure your arylhydrazine, aniline, carbonyl compounds, and any coupling partners are pure. Impurities can introduce competing side reactions.[4][8] Using freshly distilled or recrystallized starting materials is highly recommended.

  • Solvent Quality : Use dry, degassed solvents, especially for moisture-sensitive reactions like palladium-catalyzed couplings. Atmospheric moisture can inhibit catalysts and promote side reactions.[8]

  • Inert Atmosphere : For many modern syntheses, especially those involving organometallic catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation and oxidative side reactions.[4]

  • Reaction Monitoring : Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions can be faster or slower than anticipated; quenching at the optimal time prevents both incomplete conversion and product decomposition from prolonged heating.[8][9]

Q2: How do I choose the most appropriate indole synthesis method for my target molecule?

The choice of synthesis depends heavily on the desired substitution pattern and the availability of starting materials.

  • For 2,3-disubstituted indoles : The Fischer indole synthesis is a classic and powerful choice, starting from an arylhydrazine and a ketone or aldehyde.[10][11]

  • For 2-aryl indoles : The Bischler-Möhlau synthesis , reacting an α-bromo-acetophenone with excess aniline, is a direct route.[12][13][14]

  • For highly functionalized or complex indoles : Modern palladium-catalyzed methods (e.g., Larock, Buchwald-Hartwig, Heck) offer excellent functional group tolerance and regiochemical control, which is often difficult to achieve with classical methods.[15][16][17][18]

  • When Fischer Indolization Fails : If you encounter persistent failure with the Fischer method, especially with certain substitution patterns, consider alternatives like the Bischler-Möhlau, Reissert, or modern palladium-catalyzed approaches.[19]

Decision Workflow: Choosing Your Indole Synthesis Strategy

This diagram outlines a logical pathway for selecting a synthetic route based on your target's structural features.

G start Define Target Indole Substitution Pattern sub_pattern Are starting materials (e.g., substituted anilines, hydrazines, alkynes) readily available? start->sub_pattern fischer Consider Fischer Indole Synthesis sub_pattern->fischer Yes, Hydrazine + Carbonyl pd_cat Consider Palladium-Catalyzed Methods (Larock, Buchwald, etc.) sub_pattern->pd_cat Yes, Haloaniline + Alkyne/Ketone bischler Consider Bischler-Möhlau or Reissert Synthesis sub_pattern->bischler Yes, Aniline + α-haloketone functional_groups Does the substrate have sensitive functional groups? sub_pattern->functional_groups No, need alternative starting materials harsh_conditions Can the substrate tolerate harsh acidic/high-temp conditions? fischer->harsh_conditions bischler->harsh_conditions functional_groups->fischer Yes functional_groups->pd_cat No harsh_conditions->functional_groups G start Low or No Yield in Pd-Catalyzed Reaction check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_ligand Screen Ligand Class (e.g., Buchwald, NHC, DPPF) check_inert->screen_ligand Conditions OK screen_base Screen Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligand->screen_base screen_solvent Screen Solvent (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp success Reaction Optimized optimize_temp->success

References

How to prevent dimer formation in indole reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole reductive amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on preventing the common side reaction of dimer formation.

Introduction

Reductive amination is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-nitrogen bonds. When applied to indoles, a privileged scaffold in medicinal chemistry, this reaction unlocks access to a vast array of biologically active molecules. However, the inherent reactivity of the indole nucleus, particularly at the C3 position, often leads to undesired side reactions, most notably the formation of dimeric impurities. These dimers not only consume valuable starting material but also complicate purification, reducing overall process efficiency.

This guide provides in-depth, field-proven insights and actionable protocols to help you diagnose and solve issues related to dimer formation in your indole reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind dimer formation in indole reductive amination?

A1: Dimerization typically occurs through the reaction of the starting indole with an electrophilic intermediate generated in situ. The most common pathway involves the formation of an iminium ion from the condensation of the indole-3-carbaldehyde (or related ketone) with the amine. A second molecule of the starting indole, acting as a nucleophile, can then attack this iminium ion, leading to the formation of a bis(indolyl)methane (BIM) derivative, the characteristic dimer.

Q2: I'm observing a significant amount of a high molecular weight impurity in my LC-MS. How can I confirm it's a dimer?

A2: The most direct method for confirmation is to analyze the mass spectrum of the impurity. A dimer will typically exhibit a molecular ion peak corresponding to (2 x mass of indole starting material) + (mass of the aldehyde/ketone linker) - (mass of H2O). For example, if you are reacting indole with formaldehyde and an amine, the dimer would be two indole units linked by a CH2 group. High-resolution mass spectrometry (HRMS) and NMR spectroscopy (specifically 1H and 13C) will provide definitive structural confirmation.

Q3: Are certain indoles more prone to dimerization?

A3: Yes. Indoles with electron-donating groups (EDGs) on the benzene ring (e.g., methoxy, alkyl) are more nucleophilic and thus more susceptible to attacking the electrophilic iminium ion intermediate. Unsubstituted indoles also readily participate in this side reaction. Conversely, indoles bearing electron-withdrawing groups (EWGs) such as nitro or cyano groups are less prone to dimerization due to their decreased nucleophilicity.

Troubleshooting Guide: Suppressing Dimer Formation

This section provides a systematic approach to troubleshooting and preventing dimer formation. The strategies are presented in order of typical implementation, from optimizing reaction conditions to more advanced protocol modifications.

Issue 1: Rapid Dimer Formation Observed Early in the Reaction

This often indicates that the rate of iminium ion formation and subsequent nucleophilic attack by the indole is significantly faster than the rate of reduction.

Root Cause Analysis & Solution Workflow:

Caption: Workflow for addressing rapid dimerization.

Detailed Explanation & Protocols:

  • Controlling Reaction Kinetics: The relative rates of iminium ion formation, nucleophilic attack, and reduction are critical. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can significantly slow down the rate of dimerization, allowing the reductive step to compete more effectively.

  • Choice of Reducing Agent: The choice of hydride source is paramount. Highly reactive reducing agents like sodium borohydride (NaBH4) can sometimes be too slow to reduce the iminium ion before it is intercepted by another indole molecule. In contrast, more specialized reducing agents can offer superior performance.

    Table 1: Comparison of Common Reducing Agents for Indole Reductive Amination

    Reducing Agent Typical Reaction Conditions Advantages Disadvantages
    Sodium Borohydride (NaBH₄) Methanol, Room Temp Cost-effective, readily available Can be slow, leading to dimerization
    Sodium Cyanoborohydride (NaBH₃CN) Methanol/Acetic Acid, pH 4-6 Highly selective for iminium ions Toxic cyanide byproduct
    Sodium Triacetoxyborohydride (STAB) DCE or THF, Room Temp Mild, effective, no toxic byproducts Moisture sensitive, higher cost

    | Hantzsch Ester | Catalytic Acid, Toluene, Heat | Metal-free, mild conditions | Can require elevated temperatures |

    For many applications, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its mildness and high selectivity for the iminium ion over the starting aldehyde or ketone, which minimizes side reactions.

  • pH Control: The formation of the iminium ion is acid-catalyzed. However, strongly acidic conditions can also promote indole polymerization and other side reactions. The optimal pH for reductive amination is typically between 4 and 6.

    Protocol 1: Buffered Reductive Amination with STAB

    • To a stirred solution of the indole-3-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM) or dichloroethane (DCE) at 0 °C, add acetic acid (1.1 eq).

    • Stir the mixture for 20-30 minutes to allow for imine formation.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate in vacuo.

Issue 2: Dimerization Occurs Even with Optimized Conditions

If dimerization persists despite implementing the strategies above, more advanced techniques may be required, particularly for highly nucleophilic indoles.

Root Cause Analysis & Solution Workflow:

Caption: Advanced strategies for stubborn dimerization.

Detailed Explanation & Protocols:

  • Two-Step, One-Pot Procedure: This approach temporally separates the formation of the iminium ion from the presence of the nucleophilic indole.

    Protocol 2: Two-Step Reductive Amination

    • In a separate flask, pre-form the imine by reacting the aldehyde/ketone (1.0 eq) with the amine (1.0 eq) in a suitable solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark apparatus.

    • Once imine formation is complete (monitored by NMR or IR), cool the solution.

    • In the main reaction flask, dissolve the indole (1.0 eq) in a suitable solvent (e.g., THF) and cool to 0 °C.

    • Slowly add the pre-formed imine solution to the indole solution.

    • Add the reducing agent (e.g., STAB, 1.5 eq) and proceed as described in Protocol 1.

  • N-Protection: Protecting the indole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can modulate the nucleophilicity of the indole ring system. While this adds steps to the overall synthesis (protection and deprotection), it can be a highly effective strategy for complex cases. The choice of protecting group will depend on the overall synthetic route and the molecule's stability to the required deprotection conditions.

Summary of Key Recommendations

StrategyPrincipleWhen to Use
Lower Temperature Slows reaction rates, favoring reduction over dimerization.First-line approach for all systems.
Use STAB Highly selective for iminium ion reduction.When NaBH₄ is ineffective or causes side reactions.
Control pH Maintains optimal conditions for iminium formation without promoting side reactions.Standard practice, especially with NaBH₃CN.
Two-Step Protocol Separates imine formation from the presence of the nucleophilic indole.For highly reactive indoles where one-pot methods fail.
N-Protection Reduces the nucleophilicity of the indole ring.As a last resort for particularly challenging substrates.

By systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and yield of their indole reductive amination reactions, minimizing dimer formation and streamlining the synthesis of valuable target molecules.

Technical Support Center: A Guide to Scaling the Synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient scale-up process.

The synthesis of this compound is most commonly achieved through a reductive amination reaction. This process involves the reaction of indole-3-carboxaldehyde with 2-methoxybenzylamine to form an intermediate imine, which is then reduced to the desired secondary amine.[1] While this method is straightforward on a laboratory scale, scaling up presents unique challenges that require careful consideration of reaction conditions and purification strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine may favor the starting materials.[2] The reaction pH might not be optimal for imine formation.Ensure the reaction pH is mildly acidic (pH 4-7) to catalyze imine formation without protonating the amine starting material.[3] Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[3]
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or acidic conditions.Choose a reducing agent that is stable under your reaction conditions. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less sensitive to moisture than sodium borohydride.[3]
Side Reactions: The aldehyde starting material can be reduced to an alcohol by the reducing agent.Add the reducing agent after the imine has had sufficient time to form. STAB is also selective for the iminium ion over the carbonyl, minimizing this side reaction.[2][3]
Formation of Impurities Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine.Use a slight excess of the amine starting material to favor the formation of the desired secondary amine.
Impure Starting Materials: Impurities in the indole-3-carboxaldehyde or 2-methoxybenzylamine can lead to side products.Ensure the purity of your starting materials through appropriate purification techniques before starting the reaction.
Tar or Polymer Formation: Acidic conditions and high temperatures can sometimes lead to the formation of tar-like substances, a common issue in indole chemistry.[4]Optimize the choice and concentration of the acid catalyst. Consider using a milder Lewis acid or a solid acid catalyst.[4] Maintain strict temperature control using a jacketed reactor.[4]
Difficulties in Product Isolation and Purification Co-elution of Product and Starting Materials: The product amine and starting materials may have similar polarities, making chromatographic separation challenging.Employ an acid-base extraction during the workup. The basic amine product can be extracted into an acidic aqueous layer, washed, and then re-extracted after basification.[3]
Emulsion Formation During Workup: The presence of both organic and aqueous phases can lead to the formation of stable emulsions.Add brine to the aqueous layer to help break the emulsion.[3]
Product is Water-Soluble: Highly polar amine products may be difficult to extract from the aqueous phase.Consider using a continuous liquid-liquid extractor or reverse-phase chromatography for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and widely used method is the reductive amination of indole-3-carboxaldehyde with 2-methoxybenzylamine.[1] This one-pot reaction is efficient and avoids the isolation of the intermediate imine.

Q2: What are the critical parameters to control during the scale-up of this reductive amination?

A2: Key parameters to control include:

  • Temperature: Exothermic reactions can lead to temperature spikes, causing side reactions and decomposition. Use of a jacketed reactor with efficient cooling is crucial.[4]

  • pH: The pH must be carefully controlled to ensure efficient imine formation. A mildly acidic environment (pH 4-7) is typically optimal.[3]

  • Rate of Reagent Addition: The rate at which reagents are added can significantly impact the reaction profile and impurity formation at a larger scale.

  • Purity of Starting Materials: Impurities that are negligible at a small scale can become significant issues during scale-up.

Q3: Which reducing agent is most suitable for this reaction?

A3: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is mild, selective for the imine over the carbonyl, and less sensitive to moisture compared to other borohydrides.[2][3] Sodium cyanoborohydride is also effective but is toxic and can generate cyanide gas, requiring careful handling.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product.

Experimental Protocols

Detailed Step-by-Step Methodology for Synthesis

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Indole-3-carboxaldehyde

  • 2-Methoxybenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve indole-3-carboxaldehyde (1.0 equivalent) in DCM or DCE.

  • Addition of Amine: Add 2-methoxybenzylamine (1.0-1.2 equivalents) to the solution.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to achieve a pH between 4 and 7.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or HPLC.

  • Reduction: Once imine formation is significant, slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) in portions, maintaining the temperature below 30°C.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature overnight or until the reaction is complete as indicated by TLC or HPLC.

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Indole-3-carboxaldehyde in Solvent add_amine Add 2-Methoxybenzylamine start->add_amine adjust_ph Add Acetic Acid (pH 4-7) add_amine->adjust_ph form_imine Stir for 1-2h (Imine Formation) adjust_ph->form_imine add_stab Add NaBH(OAc)3 form_imine->add_stab react Stir Overnight add_stab->react quench Quench with NaHCO3 react->quench separate Separate Layers quench->separate extract Extract Aqueous Layer separate->extract combine_wash Combine Organic Layers & Wash extract->combine_wash dry_concentrate Dry & Concentrate combine_wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure Product chromatography->product

Caption: General workflow for the synthesis of this compound.

Data Presentation

Comparison of Common Reducing Agents for Reductive Amination
Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines.[2][3] Tolerates a wide range of functional groups.[3] Commercially available and easy to handle.Moisture sensitive, though less so than NaBH₄.[3]Aprotic solvents (DCM, DCE), often with a catalytic amount of acetic acid.
Sodium Cyanoborohydride (NaBH₃CN) Effective at a slightly acidic pH (around 4-5).[3] Selective for the iminium ion over carbonyls.[3]Highly toxic; can generate HCN gas.[3]Protic solvents (MeOH, EtOH) with pH control.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone.[3] Requires careful control of reaction conditions.Typically added after imine formation is complete.[3]

References

Stability issues of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the stability of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine in solution.

Technical Support Center: this compound

Compound Overview and Key Stability Concerns

This compound is a molecule featuring two key pharmacologically relevant moieties: an indole ring and a benzylamine group.[1] The indole nucleus is a privileged scaffold in drug discovery, while the benzylamine portion provides a basic nitrogen center capable of forming salts and participating in hydrogen bonding.[1][2]

However, the very features that make this compound interesting also present its primary stability challenges in experimental settings. As a Senior Application Scientist, my primary advice is to presume the compound is susceptible to degradation until proven otherwise by empirical data. The principal liabilities are:

  • Oxidative Degradation: The electron-rich indole ring is highly susceptible to oxidation, which is often the primary degradation pathway.[3] This can be initiated by atmospheric oxygen dissolved in solvents, light, or trace metal impurities.

  • Photosensitivity: Many indole-containing compounds are sensitive to light, particularly in the UV spectrum.[4] Exposure to ambient lab lighting for extended periods can be sufficient to induce degradation.

  • pH-Dependent Effects: The basicity of the benzylamine moiety (pKa ~9-10) and the weak acidity of the indole N-H (pKa ~17) mean that the compound's charge state, solubility, and reactivity can be highly dependent on the pH of the solution.

This guide provides a framework for identifying, troubleshooting, and mitigating these stability issues to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: How should I store the compound, both as a solid and in a stock solution?

A1: Proper storage is the first and most critical step in preserving compound integrity.[4] Storing samples neat (as a dry solid) is generally preferable for long-term stability.[5]

Storage FormatTemperatureAtmosphereLight ConditionsRecommended Duration
Solid Powder -20°C or below[4]Inert gas (Argon or Nitrogen)Protect from light (Amber vial)[4]> 12 months
Stock Solution (DMSO) -20°C or below[6]Inert gas (Argon or Nitrogen)Protect from light (Amber vial)Up to 6 months
Stock Solution (Aqueous Buffer) -80°C (for long-term)FrozenProtect from lightNot Recommended (Prepare fresh)
Working Solution (Assay Medium) As per experiment (e.g., 37°C)As per experimentProtect from lightPrepare fresh daily

Causality: Storing at low temperatures (-20°C or -80°C) dramatically slows the rate of all chemical reactions.[7] An inert atmosphere is crucial because the primary degradation risk is oxidation from atmospheric O₂ dissolved in the solvent.[8] Amber vials prevent photo-degradation.[4]

Q2: My stock solution in DMSO has turned a pale yellow/brown color after a few weeks. Is it degraded?

A2: Yes, a color change is a strong visual indicator of degradation. The indole moiety is prone to oxidation and subsequent polymerization, which often produces colored products.[9] We strongly recommend quantifying the purity of the solution via HPLC-UV before use. If the purity has dropped by more than 2-3%, the stock solution should be discarded and a fresh one prepared.

Q3: I'm seeing inconsistent results in my multi-day cell-based assay. Could this be a stability issue?

A3: Absolutely. This is a classic sign of compound instability in the assay medium.[10] While a DMSO stock may be stable at -20°C, diluting it into an aqueous, oxygen-rich cell culture medium at 37°C creates a harsh environment. The compound may be degrading over the 24, 48, or 72-hour incubation period, leading to a decrease in the effective concentration and, consequently, variable biological results. It is essential to assess the compound's stability directly in your specific assay medium and conditions.[8]

Q4: After thawing my frozen stock solution, I see a precipitate. Has the compound crashed out or degraded?

A4: This is more likely a solubility issue than degradation.[8] The solubility of many organic compounds is significantly lower at freezing temperatures. Upon thawing, the compound may not fully redissolve immediately. Before use, ensure the vial has returned to room temperature, then vortex thoroughly and sonicate for 2-5 minutes to ensure complete resolubilization. If the precipitate persists, it may be necessary to prepare a more dilute stock solution.

Troubleshooting Guide: Diagnosing Instability

SymptomProbable Cause(s)Recommended Actions & Explanations
Appearance of new peaks in HPLC/LC-MS Chemical Degradation: The compound is breaking down into one or more new chemical entities.1. Analyze Degradants: Use LC-MS to get the molecular weight of the new peaks. Common indole degradants involve the addition of one or two oxygen atoms (+16 or +32 Da). 2. Perform a Forced Degradation Study: Intentionally stress the compound (see Protocol 3) to reproduce the degradant peaks. This helps confirm their identity and understand the degradation pathway.[11][12]
Time-dependent loss of biological activity 1. Degradation in Assay Medium: The compound is not stable under the physiological conditions (37°C, aqueous buffer) of the assay.[10] 2. Adsorption to Labware: The compound may be sticking to the plastic of microplates or tubes, reducing the effective concentration.[10]1. Test Medium Stability: Incubate the compound in your assay medium under experimental conditions. Take samples at different time points (0, 2, 8, 24h) and analyze by HPLC to quantify the remaining parent compound (see Protocol 2). 2. Mitigate Adsorption: Use low-binding plasticware and include a non-ionic detergent like Tween-20 (0.01%) in your buffer if compatible with the assay.
Poor peak shape (tailing/fronting) in HPLC 1. Amine-Silanol Interactions: The basic benzylamine group can interact with acidic silanol groups on the HPLC column, causing peak tailing. 2. Column Overload: Injecting too high a concentration.1. Modify Mobile Phase: Add a competitor amine like triethylamine (TEA) at 0.1% to the mobile phase to block the active silanol sites. Alternatively, use a low-acidity, end-capped column. 2. Reduce Injection Concentration: Dilute the sample and re-inject.
Shifting HPLC retention times Inconsistent Mobile Phase pH: The retention of the basic amine is highly sensitive to the pH of the mobile phase, especially near its pKa.1. Use a Buffered Mobile Phase: Ensure your mobile phase is properly buffered and the pH is stable.[13] 2. Check pH Daily: Measure and adjust the mobile phase pH before starting any analysis sequence.

Technical Deep Dive: Primary Degradation Pathway

The most probable degradation pathway for this compound in solution is the oxidation of the indole ring. The C2-C3 double bond of the pyrrole ring is electron-rich and particularly vulnerable to attack by molecular oxygen, especially when catalyzed by light or trace metals.[3][14] This can lead to the formation of various oxindole derivatives.

G cluster_main Proposed Oxidative Degradation Pathway parent (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine (Parent Compound) intermediate Indolenine Hydroperoxide (Unstable Intermediate) parent->intermediate O₂ / Light / Trace Metals product 2-Oxoindoline Derivative (Oxindole Degradant) intermediate->product Rearrangement

References

Technical Support Center: Purifying (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and purification of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the chemical principles that govern success in the lab, ensuring you can diagnose issues and optimize your purification strategy effectively.

The target molecule is typically synthesized via a reductive amination reaction between indole-3-carboxaldehyde and 2-methoxybenzylamine. While the reaction itself is generally robust, the purification of the resulting secondary amine can be challenging due to the presence of various impurities and the inherent properties of the amine product. This guide addresses the most common purification hurdles.

Part 1: Common Impurities & Initial Assessment

A successful purification strategy begins with understanding the potential impurities in your crude product mixture. The nature of the reductive amination process can lead to several common side-products and unreacted starting materials.

Table 1: Potential Impurities in Crude this compound

ImpuritySourceTypical TLC Rf (vs. Product)Identification Notes
Indole-3-carboxaldehydeUnreacted starting materialOften higher RfAldehyde proton (~10 ppm) in 1H NMR.
2-MethoxybenzylamineUnreacted starting materialLower Rf, may streakAmine protons, distinct aromatic signals.
Imine IntermediateIncomplete reductionClose to product RfImine C=N stretch in IR; imine proton (~8.3-8.5 ppm) in 1H NMR.
Indole-3-methanolOver-reduction of aldehydeVaries, often polarAbsence of aldehyde proton; presence of alcohol OH and CH2 signals.
Bis-Indole SpeciesDimerization/side-reactionTypically much lower RfComplex NMR, higher mass in MS.

Part 2: Troubleshooting & FAQs - Purification Strategy

This section is formatted as a series of questions that our application scientists frequently encounter.

Q1: My initial workup left a complex mixture. What is the most effective first-pass purification technique?

Answer: For amine purification, an Acid-Base Extraction is the most powerful initial step. This technique leverages the basicity of your target secondary amine to separate it from neutral or acidic impurities.[1][2] Reactions involving primary amines, such as N-alkylation or reductive amination, often result in mixtures of primary, secondary, and tertiary amines, which can be effectively separated using this method.[1]

The principle is straightforward: in an acidic aqueous solution (e.g., 1M HCl), your amine product will be protonated to form a water-soluble ammonium salt. Neutral impurities, such as unreacted indole-3-carboxaldehyde or any alcohol byproducts, will remain in the organic phase and can be washed away. Subsequently, basifying the aqueous layer deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.

cluster_0 Acid-Base Extraction Workflow crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) add_acid Add 1M HCl (aq) Shake Funnel crude->add_acid separate1 Separate Layers add_acid->separate1 org_phase1 Organic Phase 1: - Unreacted Aldehyde - Alcohol Byproduct - Other Neutral Impurities separate1->org_phase1 Discard aq_phase1 Aqueous Phase 1: - Protonated Amine Product (R₂NH₂⁺Cl⁻) separate1->aq_phase1 add_base Add 1M NaOH (aq) until pH > 10 aq_phase1->add_base extract Extract with Fresh Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aq_phase2 Aqueous Phase 2: - Inorganic Salts separate2->aq_phase2 Discard org_phase2 Organic Phase 2: - Purified Amine Product separate2->org_phase2 final Dry (Na₂SO₄), Filter, Concentrate org_phase2->final pure_product Product for Analysis or Further Purification final->pure_product

Caption: Workflow for Acid-Base Purification.
Q2: My compound streaks badly during silica gel chromatography. How can I get clean separation?

Answer: This is the most common issue when purifying amines on standard silica gel. Silica is acidic due to surface silanol groups (Si-OH), which strongly interact with basic amines via an acid-base interaction.[3][4] This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product to the column.

There are two highly effective solutions:

  • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[2][3] A concentration of 0.5-1% TEA is typically sufficient. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and allowing for symmetrical peak elution.

  • Use Amine-Functionalized Silica: A more robust solution is to use a stationary phase specifically designed for amine purification, such as amine-functionalized silica (often designated as NH or NH2).[3][4] This media has aminopropyl groups bonded to the silica surface, which creates a more basic environment that repels basic compounds, preventing the strong interactions that cause tailing. This often allows for successful purification with simple hexane/ethyl acetate gradients without any additives.[3]

cluster_silica Standard Silica Gel cluster_solution Solutions start Amine Purification on Chromatography silica Silica Surface (Acidic Si-OH groups) start->silica interaction Strong Acid-Base Interaction silica->interaction amine Basic Amine Product (R₂NH) amine->interaction tailing Result: Peak Tailing, Poor Separation interaction->tailing add_tea Solution A: Add 0.5-1% Triethylamine (TEA) to Mobile Phase tailing->add_tea Mitigate by... use_nh2 Solution B: Use Amine-Functionalized Silica Column tailing->use_nh2

Caption: Overcoming Amine Tailing in Silica Chromatography.
Q3: My product is a solid after the workup. Is recrystallization a viable purification method?

Answer: Absolutely. If your product is a solid and you have already removed the bulk of the impurities via an acid-base wash, recrystallization is an excellent and scalable method to achieve high purity.[5][6] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

General Protocol for Recrystallization:

  • Solvent Screening: Test solubility in small vials. Good candidate solvents for indole derivatives include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with anti-solvents like water or hexanes.[6][7]

  • Dissolution: Dissolve the crude solid in the minimum amount of a hot (near boiling) "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. Seeding with a pure crystal can help initiate the process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

For indole derivatives specifically, a mixed solvent system like methanol/water or ethanol/water has been shown to be effective.[6]

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq) and shake vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Wash the organic layer two more times with 1M HCl (aq), combining all aqueous extracts.

  • Discard the organic layer , which contains neutral impurities.

  • Place the combined aqueous extracts in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >10 (confirm with pH paper). A precipitate or cloudiness should appear as the free amine is formed.

  • Extract the basified aqueous solution three times with fresh organic solvent (e.g., 3 x 75 mL of ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography
  • Method A (Standard Silica with Modifier):

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 50%) containing 1% triethylamine (TEA) throughout the gradient.

    • Procedure:

      • Prepare the column by slurrying the silica gel in the initial mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA).

      • Pre-adsorb the crude product onto a small amount of silica gel.

      • Load the sample onto the column and elute with the prepared gradient.

      • Monitor fractions by TLC and combine those containing the pure product.

  • Method B (Amine-Functionalized Silica):

    • Stationary Phase: Amine-functionalized silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 50%). No TEA is required.

    • Procedure: Follow the standard procedure for flash chromatography. Peak shapes are expected to be significantly improved compared to standard silica.[3][4]

References

Technical Support Center: Optimizing Catalyst Selection for Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this critical class of heterocyclic compounds. Our goal is to move beyond simple protocols and provide you with the causal understanding and practical insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Catalyst Selection

This section addresses the initial decision-making process when planning your synthesis.

Question: I am planning a new indole synthesis. Where do I even start with choosing a catalyst system?

Answer: Your starting point is dictated by the type of bond you are trying to form. Indole syntheses can be broadly categorized into two groups:

  • Annulation/Cyclization Reactions: These methods construct the indole core itself from acyclic precursors. The choice here is often between classical acid catalysis and modern transition-metal-catalyzed methods.

  • Functionalization Reactions: These methods modify a pre-existing indole core. This area is dominated by transition metal catalysis, primarily with palladium and copper.

A logical first step is to map your desired transformation onto the most common reaction types. For instance, if you are forming a C-N bond to close the pyrrole ring, a Buchwald-Hartwig amination approach might be suitable. If you are forming a C-C bond at the C2 position, a Suzuki or Stille coupling is a more logical starting point.

Question: When should I choose a classical acid-catalyzed method like the Fischer indole synthesis over a transition metal-catalyzed approach?

Answer: Classical methods like the Fischer, Bischler-Möhlau, or Reissert syntheses are powerful and often cost-effective, making them suitable for large-scale production. However, they have key limitations.

  • Choose Classical Acid Catalysis When:

    • Your substrates are simple and robust enough to withstand harsh acidic conditions (e.g., high temperatures, strong Brønsted or Lewis acids like H₂SO₄, ZnCl₂, or polyphosphoric acid).

    • Your substituents are not sensitive to acid-catalyzed rearrangement or degradation.

    • You are working on a large scale where catalyst cost is a primary driver.

  • Choose Transition Metal Catalysis When:

    • You require high functional group tolerance. Modern cross-coupling methods are remarkably chemoselective, leaving esters, ketones, and nitriles untouched.

    • You need to control regioselectivity precisely, which can be an issue in classical methods.

    • You are performing a late-stage functionalization in a complex molecule, where mild reaction conditions are paramount to avoid destroying existing stereocenters or functional groups.

Question: What is the fundamental difference between using a Palladium (Pd) versus a Copper (Cu) catalyst for C-N or C-C bond formation on the indole ring?

Answer: While both are used extensively, they operate via different mechanisms and have different strengths.

  • Palladium Catalysis: This is the workhorse for C-C (Suzuki, Heck, Sonogashira) and C-N (Buchwald-Hartwig) bond formation. Pd catalysts typically cycle between Pd(0) and Pd(II) oxidation states. They are often highly active, requiring low catalyst loadings, but can be sensitive to air and moisture. The choice of ligand is critical for tuning reactivity and stability.

  • Copper Catalysis: Often used for Ullmann-type C-N, C-O, and C-S couplings. Copper catalysts are generally less expensive than palladium and can be more effective for coupling with less reactive nucleophiles or certain heterocyclic substrates. Modern Cu-catalyzed reactions often use ligands like 1,10-phenanthroline or diamines to improve solubility and reactivity, allowing for milder conditions than classical Ullmann reactions.

The decision tree below provides a high-level overview for this initial selection process.

cluster_start Initial Synthesis Goal cluster_type Reaction Type cluster_conditions Substrate & Condition Tolerance cluster_catalyst Catalyst System Choice Start What is the primary goal? ConstructCore Construct Indole Core (Annulation) Start->ConstructCore  Build the ring FunctionalizeCore Functionalize Existing Indole (C-C, C-N, C-X bond) Start->FunctionalizeCore  Modify the ring HarshOK Substrates tolerate harsh acid/heat? ConstructCore->HarshOK MildNeeded Mild conditions & functional group tolerance needed? FunctionalizeCore->MildNeeded AcidCat Classical Acid Catalysis (Fischer, Bischler, etc.) HarshOK->AcidCat Yes TMCat Transition Metal Catalysis (Pd, Cu, Ni, etc.) HarshOK->TMCat No PdCat Palladium Catalysis (Suzuki, Buchwald, Heck) MildNeeded->PdCat For most C-C / C-N couplings with high activity CuCat Copper Catalysis (Ullmann-type) MildNeeded->CuCat For C-N, C-O, C-S or with specific heteroaryl partners

Caption: Initial decision tree for catalyst system selection.

Section 2: Troubleshooting Guide - When Reactions Go Wrong

This section is formatted to address specific experimental failures.

Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the indole N-H or C-H position is giving low to no yield.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • The "Why": The active Pd(0) species can be sensitive to oxidation. Furthermore, the indole N-H proton is acidic and can react with strong bases or organometallic reagents, leading to catalyst inhibition or unproductive pathways.

    • Solution 1 (Protecting Group): Protect the indole nitrogen with a group like Boc, Ts, or SEM. This prevents side reactions at the N-H bond and can improve the solubility and reactivity of the substrate. A protecting group is often the most reliable first step in troubleshooting.

    • Solution 2 (Ligand Choice): The ligand is not just a spectator; it stabilizes the Pd center and facilitates the catalytic cycle. For electron-rich indoles, an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often required to promote the rate-limiting reductive elimination step. For electron-deficient indoles, a different ligand may be optimal.

    • Solution 3 (Base Selection): The base is critical. A base that is too strong (like t-BuOK) can deprotonate other positions on the indole or cause catalyst decomposition. A weaker base (like K₂CO₃ or Cs₂CO₃) may be insufficient to drive the reaction. A screen of bases is often necessary. Cs₂CO₃ is frequently a good starting point for difficult couplings.

  • Incorrect Palladium Precursor:

    • The "Why": Palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are actually pre-catalysts that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never starts.

    • Solution: Consider using a pre-formed Pd(0) catalyst complex, such as Pd(PPh₃)₄, or a modern pre-catalyst like a G3 or G4 Buchwald palladacycle. These pre-catalysts are designed for rapid and quantitative generation of the active L-Pd(0) species, often leading to more reproducible results.

Problem: I am attempting a Fischer indole synthesis, but I am only recovering starting material or observing decomposition.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Incorrect Acid Type:

    • The "Why": The key step in the Fischer synthesis is the acid-catalyzed-sigmatropic rearrangement of the phenylhydrazone intermediate. This step has a high activation energy and requires a sufficiently strong acid to protonate the imine nitrogen, initiating the rearrangement.

    • Solution 1 (Stronger Acid): If you are using a weaker acid like acetic acid, it may be insufficient. Switch to a stronger Brønsted acid (e.g., H₂SO₄, PPA - polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). PPA is particularly effective as it serves as both the acid catalyst and a dehydrating solvent.

    • Solution 2 (Microwave Irradiation): Microwave heating can dramatically accelerate the reaction by efficiently overcoming the high activation energy barrier, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating.

  • Substrate Incompatibility:

    • The "Why": Substrates with strongly electron-withdrawing groups on the phenylhydrazine ring are notoriously difficult to cyclize. These groups destabilize the developing positive charge during the key rearrangement step, hindering the reaction.

    • Solution: This is a fundamental limitation of the Fischer synthesis. If your substrate is incompatible, the most effective solution is often to change your synthetic strategy entirely. Consider a palladium-catalyzed approach, like the Larock or Buchwald-Hartwig indole synthesis, which is far more tolerant of diverse electronic properties.

Section 3: Experimental Protocols & Data

A robust experimental design is critical for efficient optimization. A high-throughput screening (HTS) approach is often the most effective way to identify the optimal catalyst system.

Protocol: High-Throughput Screening for Palladium-Catalyzed N-Arylation of Indole

This protocol describes a general method for screening multiple catalysts, ligands, and bases in parallel using a 96-well plate format.

Methodology:

  • Plate Preparation: In an inert atmosphere (glovebox), array different palladium pre-catalysts (e.g., Pd₂(dba)₃, Buchwald G3-precatalysts) and ligands (e.g., XPhos, SPhos, BrettPhos) in the wells of a 96-well plate.

  • Reagent Addition:

    • To each well, add a solution of indole (1.0 eq), your aryl halide coupling partner (1.2 eq), and the chosen base (e.g., K₃PO₄, Cs₂CO₃, 2.0 eq) in an appropriate solvent (e.g., toluene, dioxane).

    • Use an automated liquid handler for precision and speed, or a multi-channel pipette.

  • Reaction Execution: Seal the plate securely with a cap mat. Place the plate on a heating block with agitation (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Quenching and Analysis:

    • Cool the plate to room temperature.

    • Add an internal standard to each well.

    • Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile).

    • Analyze the yield in each well using a high-throughput method like LC-MS.

  • Data Validation: The results from this screen will quickly identify the most promising "hits" for further optimization on a larger scale. The inclusion of multiple variables allows for the identification of synergistic effects between the catalyst, ligand, and base.

cluster_prep Step 1: Preparation (Inert Atmosphere) cluster_reagents Step 2: Reagent Addition cluster_reaction Step 3: Reaction cluster_analysis Step 4: Analysis Array Array Catalysts & Ligands in 96-well plate AddReagents Add Stock Solutions: - Indole - Aryl Halide - Base - Solvent Array->AddReagents Seal Seal Plate AddReagents->Seal Heat Heat & Agitate (e.g., 100 °C, 18h) Seal->Heat Cool Cool to RT Heat->Cool AddIS Add Internal Standard Cool->AddIS Dilute Dilute & Prepare for LC-MS AddIS->Dilute Analyze LC-MS Analysis (Yield Determination) Dilute->Analyze

Caption: High-throughput screening workflow for catalyst optimization.

Data Presentation: Ligand & Pre-catalyst Reference Tables

For successful troubleshooting, it is essential to understand the properties of the components in your catalytic system.

Table 1: Common Palladium Pre-catalysts

Pre-catalystCommon NamePd Oxidation StateActivation MethodKey Advantage
Pd(OAc)₂Palladium(II) Acetate+2In-situ reductionInexpensive, air-stable
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)0Ligand associationCommon Pd(0) source, good for many couplings
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)0Ligand dissociationAir-sensitive but highly active pre-formed catalyst
(XPhos)Pd G3XPhos Palladacycle (3rd Gen)+2Base-promoted activationHighly stable, forms active L-Pd(0) reliably

Table 2: Selected Buchwald Phosphine Ligands and Their Properties

LigandCommon NameKey FeatureTypical Application
P(tBu)₃Tri-tert-butylphosphineElectron-rich, bulkyGeneral purpose, good for C-N couplings
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky, electron-richHighly challenging C-N and C-C couplings
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylLess bulky than XPhos, electron-richVersatile for a wide range of Suzuki and C-N couplings
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhosOften shows complementary reactivity to XPhos/SPhos

Technical Support Center: Isolating Pure (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and methodological refinement for the synthesis and purification of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. It is designed for researchers, medicinal chemists, and process development professionals who are navigating the common challenges associated with the reductive amination of indole-3-carboxaldehyde and subsequent product isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most widely employed methodology is a one-pot reductive amination.[1] This reaction involves the condensation of indole-3-carboxaldehyde with 2-methoxybenzylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.[1][2] This approach is favored for its efficiency and directness.

Q2: What are the primary impurities I should anticipate with this synthesis?

A2: The impurity profile is typically dictated by the specifics of the reaction conditions. Key species to monitor include:

  • Unreacted Starting Materials: Indole-3-carboxaldehyde and 2-methoxybenzylamine.

  • Intermediate Imine: Incomplete reduction will leave the intermediate imine in the final mixture.[3]

  • Aldehyde Reduction Product: The starting aldehyde can be reduced to the corresponding alcohol (Indole-3-methanol) by the hydride reagent, particularly if a strong, non-selective reducing agent is used.[4]

  • Over-Alkylated Product: While less common when starting with a primary amine, formation of a tertiary amine is possible under certain conditions.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method. A typical mobile phase would be a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. Spot visualization can be achieved using UV light (254 nm), which will show the indole-containing compounds, and specific stains like potassium permanganate (for the aldehyde) or ninhydrin (for the primary amine starting material). The disappearance of starting material spots and the appearance of a new, lower Rf product spot indicate reaction progression.[5]

Q4: Are there any stability concerns I should be aware of for indole-based amines?

A4: Yes, the indole nucleus can be sensitive. It is susceptible to oxidation, especially when exposed to air and light over extended periods, which can sometimes result in a pinkish or yellowish discoloration.[6] The indole ring can also be unstable under strongly acidic conditions, which can lead to polymerization or degradation.[7][8] Therefore, it is advisable to use milder acids during workup and to store the final compound under an inert atmosphere, protected from light.

Troubleshooting and Method Refinement Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Workflow Overview

G cluster_0 Synthesis Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Reductive Amination (Indole-3-carboxaldehyde + 2-Methoxybenzylamine) B Quench Reaction A->B Reaction Complete C Aqueous Acid/Base Extraction B->C D Dry Organic Layer C->D E Solvent Removal D->E F Column Chromatography (Amine-specific modifications) E->F Crude Product G Characterization (NMR, MS, Purity Analysis) F->G H Final Product G->H Pure Product

Caption: General experimental workflow for synthesis and isolation.

Reaction Phase Issues

Q: My TLC shows significant amounts of unreacted aldehyde and imine, even after extended reaction times. What's wrong?

A: This points to an issue with the reduction step. The cause is often related to the choice or activity of the reducing agent.

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can react quickly with the solvent (e.g., methanol) or reduce the aldehyde before it even forms the imine.[9] Weaker, more selective reducing agents are often more effective as they preferentially reduce the protonated imine.

  • Solution:

    • Switch Reducing Agent: Employ a milder, imine-selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[2][9] STAB is particularly effective as it is less sensitive to moisture and does not require acidic conditions for imine reduction.

    • Control pH: The formation of the imine is often catalyzed by mild acid, which also activates it for reduction. Adding a small amount of acetic acid can accelerate both imine formation and reduction.

    • Two-Step Procedure: First, allow the aldehyde and amine to stir for 1-2 hours to ensure maximum imine formation (monitor by TLC). Then, add the reducing agent to drive the reaction to completion.

Work-up & Purification Issues

Q: My product streaks severely on silica gel during column chromatography, leading to poor separation and low purity.

A: This is a classic problem when purifying amines on standard silica gel.

  • Causality: The secondary amine product is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to strong adsorption, resulting in broad, streaking bands (tailing) and often irreversible loss of the compound on the column.[10]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica, leading to sharp, well-defined bands.[10]

    • Alternative Stationary Phase: Use a deactivated or alternative stationary phase. Basic alumina is an excellent choice for the purification of basic compounds like amines.[11] Alternatively, reversed-phase chromatography (C18) can be used if the compound has sufficient lipophilicity.[12][13]

    • Use of Strong Cation Exchange (SCX) Chromatography: For a "catch-and-release" strategy, the crude mixture can be loaded onto an SCX column. Neutral impurities are washed away, and the basic amine product is retained. It can then be eluted by washing the column with a basic solution (e.g., ammonia in methanol).[14]

Q: I am struggling to separate my product from the unreacted 2-methoxybenzylamine.

A: This is challenging because both are basic amines with similar polarities.

  • Causality: Standard purification methods may not resolve two compounds with very similar functional groups and physical properties.

  • Solutions:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 2-methoxybenzylamine to ensure the more valuable indole-3-carboxaldehyde is fully consumed. This leaves you with the task of removing the excess primary amine.

    • Acid Wash Work-up: A carefully executed liquid-liquid extraction can be effective. Wash the organic layer containing the crude product with dilute acid (e.g., 1M HCl). Both amines will partition into the aqueous layer as their hydrochloride salts.[15] Then, carefully basify the aqueous layer with NaOH or Na₂CO₃ and extract the free amines back into an organic solvent. While this won't separate them, it will remove non-basic impurities.

    • Derivative Formation (Advanced): In difficult cases, one could selectively react the primary amine with an aldehyde (like benzaldehyde) to form a new, less polar imine, which can be more easily separated from your secondary amine product via chromatography.

Q: My final product is a persistent oil. How can I induce crystallization?

A: Many N-benzylated amines are oils at room temperature. Inducing crystallization may require specific techniques.

  • Causality: The structural flexibility of the molecule and the presence of the methoxy group can inhibit the formation of a stable crystal lattice. Impurities can also significantly hinder crystallization.

  • Solutions:

    • High Purity is Key: Ensure the oil is of the highest possible purity (>98%) before attempting crystallization. Residual solvents or minor impurities can act as crystallization inhibitors.

    • Salt Formation: Convert the amine into a salt. Bubbling HCl gas through a solution of the amine in a non-polar solvent like diethyl ether or ethyl acetate can precipitate the hydrochloride salt, which is often a stable, crystalline solid.[10][16] Alternatively, salts of organic acids like tartaric or oxalic acid can be used.

    • Solvent Screening: Attempt crystallization from a range of solvents. A good starting point is a binary system, such as dissolving the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly adding a poor solvent (e.g., hexane, pentane) until turbidity appears, then allowing it to stand.[17]

Troubleshooting Logic Diagram

G start Analyze Crude Product (TLC, ¹H NMR) p1 Problem: Incomplete Reaction (Starting Material Present) start->p1 High SM Rf spots p2 Problem: Product Streaks on TLC/Column start->p2 Tailing spots p3 Problem: Product is an Oil start->p3 Non-solid final product p4 Problem: Poor Separation from Starting Amine start->p4 Overlapping product/SM spots s1 Solution: - Use milder reducing agent (STAB) - Add catalytic acid (AcOH) - Increase reaction time/temp p1->s1 s2 Solution: - Add Et₃N to eluent - Use basic alumina stationary phase - Employ SCX chromatography p2->s2 s3 Solution: - Ensure >98% purity - Form a crystalline salt (e.g., HCl) - Screen crystallization solvents p3->s3 s4 Solution: - Optimize reaction stoichiometry - Meticulous column chromatography (shallow gradient) p4->s4

Caption: Logic diagram for troubleshooting common isolation issues.

Detailed Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (+0.5% Triethylamine if streaking is observed).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate.

  • Spotting: Spot the starting aldehyde, starting amine, and reaction mixture on the baseline.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Examine the dried plate under UV light (254 nm). The indole-containing compounds will be visible.

    • Dip the plate in a potassium permanganate stain and gently heat. The aldehyde will develop into a yellow/brown spot immediately.

    • Alternatively, use a ninhydrin stain to specifically visualize the primary amine starting material (2-methoxybenzylamine), which will appear as a colored spot upon heating.[10]

CompoundTypical Rf (7:3 Hex:EtOAc)UV ActiveKMnO₄ StainNinhydrin Stain
Indole-3-carboxaldehyde~0.5YesYellow/BrownNo
2-Methoxybenzylamine~0.2NoLight BrownPurple/Blue
Product Amine ~0.3-0.4 Yes Light Brown No
Imine Intermediate~0.4-0.5YesYellow/BrownNo
Protocol 2: Optimized Reductive Amination
  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add 2-methoxybenzylamine (1.05 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

Protocol 3: Purification by Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh). For particularly stubborn separations, consider basic alumina.[11][18]

  • Slurry Preparation: Prepare the column slurry using the initial, non-polar eluent.

  • Eluent System: A gradient elution is recommended. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Crucially, add 0.5% triethylamine to all mobile phase mixtures.

  • Loading: Concentrate the crude product, adsorb it onto a small amount of silica gel, and dry-load it onto the column for best resolution.

  • Elution: Run the column, collecting fractions and analyzing by TLC to pool the pure product fractions.

  • Solvent Removal: Remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

References

Technical Support Center: Characterization of Complex Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of complex indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with this versatile class of compounds. The indole scaffold, a cornerstone in pharmaceuticals and natural products, presents distinct analytical hurdles due to its electronic properties, potential for instability, and structural complexity.[1]

This resource moves beyond simple protocols to explain the causality behind common issues and their solutions. It is structured as a series of troubleshooting guides and FAQs for the primary analytical techniques you will use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, but the indole nucleus presents several challenges, from signal broadening to severe spectral overlap.

Troubleshooting Guide: NMR Issues

Q1: Why are my aromatic or N-H proton signals in the ¹H NMR spectrum broad and poorly resolved?

A1: This is a frequent and multifaceted problem. Broad signals can obscure coupling information and make interpretation impossible. The causes are typically dynamic processes occurring on the NMR timescale.[2][3]

  • Potential Cause 1: Molecular Aggregation.

    • Explanation: Complex indoles, especially those with hydrogen-bonding capabilities (N-H, O-H groups), can form aggregates or oligomers in solution. At intermediate concentrations, the exchange between the monomeric and aggregated states is often on the same timescale as the NMR experiment, leading to broadened peaks.

    • Solutions:

      • Dilute the Sample: Run the experiment at a lower concentration to shift the equilibrium towards the monomeric species.

      • Change Solvent: Switch to a more polar or hydrogen-bond-disrupting solvent (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄). DMSO-d₆ is particularly effective at breaking up intermolecular hydrogen bonds.[4]

      • Increase Temperature: A variable temperature (VT) NMR experiment at a higher temperature can increase the rate of exchange, causing the broad peak to sharpen into a single, averaged signal.[2]

  • Potential Cause 2: Intermediate Rate of Conformational Exchange.

    • Explanation: If your molecule has flexible side chains or can exist in multiple stable conformations (rotamers), exchange between them at a rate comparable to the NMR timescale will cause significant line broadening.[2][3]

    • Solution:

      • Variable Temperature (VT) NMR: This is the definitive diagnostic tool. Cooling the sample will slow the exchange, potentially resolving the single broad peak into two or more sharp, distinct sets of signals for each conformer. Heating it will accelerate the exchange, often causing the peak to sharpen into a population-weighted average signal.[2]

  • Potential Cause 3: Quadrupolar Broadening from ¹⁴N.

    • Explanation: The indole nitrogen is a quadrupolar nucleus (¹⁴N, spin I=1). Protons directly attached to it (N-H) or those nearby (H2, H7) can experience broadening due to the nitrogen's rapid quadrupolar relaxation. The effect is more pronounced in asymmetric electronic environments.[5]

    • Solution:

      • Decoupling (Advanced): While not routine, ¹⁴N decoupling experiments can sharpen adjacent proton signals.

      • ¹⁵N Labeling: If synthetically feasible, using a ¹⁵N-labeled precursor provides a spin I=1/2 nucleus, which eliminates quadrupolar broadening and allows for the observation of sharp N-H signals and ¹⁵N-¹H coupling constants.

      • 2D NMR: Use techniques like HSQC/HMBC to correlate the nitrogen or its attached proton to other nuclei, confirming assignments even if the 1D signal is broad.[5]

Frequently Asked Questions (FAQs): NMR

Q: My aromatic signals (H4-H7) are severely overlapped. How can I assign them?

A: Overlap in the aromatic region (typically δ 6.5–7.5 ppm) is a classic problem, especially with substituted indoles.[6] A 1D ¹H NMR spectrum is often insufficient.

  • Solution: A combination of 2D NMR experiments is essential.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. You can "walk" around the benzene ring, tracing the connectivity from H4 to H5 to H6 to H7.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial. It shows correlations between protons and carbons over 2-3 bonds. Key correlations to look for are from the N-H proton to C4 and C7a, and from the H2 proton to C3, C3a, and C7a. These long-range couplings are invaluable for unambiguously piecing the structure together.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. For example, a NOE between the H2 proton and a substituent at the C3 position can confirm its placement.

Q: The indole N-H proton signal is often broad and can be hard to find. Why?

A: The N-H proton's appearance is highly dependent on the solvent, concentration, and temperature. Its chemical shift can range from δ 8 to 12 ppm or even higher.[7] Broadening is common due to quadrupolar coupling with ¹⁴N and chemical exchange with residual water or other protic species in the solvent.

  • Solution: To confirm an N-H proton, add a drop of D₂O to your NMR tube and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium and its signal will disappear or significantly diminish.

Data Presentation: Typical NMR Chemical Shifts

The following table provides typical chemical shift ranges for an unsubstituted indole core in CDCl₃. Note that these values are highly sensitive to substitution patterns.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H8.0 - 8.2 (often broad)-
C2-H7.1 - 7.3 (triplet-like)~124.5
C3-H6.4 - 6.6 (triplet-like)~102.2
C4-H7.5 - 7.7 (doublet)~120.8
C5-H7.0 - 7.2 (triplet)~122.0
C6-H7.0 - 7.2 (triplet)~119.8
C7-H7.5 - 7.7 (doublet)~111.1
C3a-~128.0
C7a-~135.7

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, critical information about the molecule's substructures. The stability of the indole ring system leads to characteristic fragmentation patterns.

Troubleshooting Guide: MS Issues

Q1: I'm not seeing the molecular ion peak, or it's extremely weak.

A1: This often points to analyte instability under the chosen ionization conditions or suboptimal instrument parameters.[8]

  • Potential Cause 1: In-source Fragmentation.

    • Explanation: Some complex indoles are fragile. The energy applied in the ionization source (e.g., fragmentor or cone voltage in ESI) can be enough to cause the molecule to fall apart before it is even detected as the parent ion.

    • Solutions:

      • Use a "Softer" Ionization Technique: If using Electron Impact (EI), switch to a softer method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

      • Optimize ESI/APCI Parameters: Systematically reduce the fragmentor/cone voltage and nozzle/capillary temperature to minimize the energy imparted to the analyte. Infuse a pure standard to find the "sweet spot" where the molecular ion is maximized.[8]

  • Potential Cause 2: Analyte Instability.

    • Explanation: Certain indole derivatives, like indole-3-pyruvic acid, are notoriously unstable and can degrade in solution before analysis.[8]

    • Solutions:

      • Prepare Samples Fresh: Analyze samples immediately after preparation. Avoid leaving them on the autosampler for extended periods.

      • Control Temperature: Keep samples chilled (4°C) during preparation and in the autosampler to minimize degradation.[8]

      • Add Stabilizers: For compounds prone to oxidation, consider adding a small amount of an antioxidant like ascorbic acid to the sample.[8]

Frequently Asked Questions (FAQs): MS

Q: What are the characteristic fragmentation patterns for complex indole alkaloids?

A: Monoterpenoid indole alkaloids and related structures often undergo predictable fragmentation, which is invaluable for characterization.

  • Common Fragments:

    • The Indole Core Fragment: A key diagnostic ion is often seen at m/z 130, 144, or 168, corresponding to the indole or a simple alkyl-indole portion of the molecule.[9][10] The presence of an ion at m/z 144 is particularly characteristic of many indole alkaloids.[10]

    • Retro-Diels-Alder (RDA) Cleavage: For alkaloids with specific ring systems (e.g., a D-ring), an RDA fragmentation is a common and diagnostic pathway that can reveal the structure of that part of the molecule.[11]

    • Neutral Losses: The loss of small, stable neutral molecules from the side chains is very common. Look for losses corresponding to H₂O, CH₃OH, CO, and isopentene groups, which can help identify functional groups.[9][12]

Data Presentation: Common MS Fragments
Fragment (m/z) Proposed Structure / Origin Significance Reference
130C₉H₈N⁺Basic indole moiety[9]
144C₁₀H₁₀N⁺3-ethyl-1H-indole fragmentHighly characteristic of many indole alkaloids
168C₁₁H₁₀N₂⁺ / C₁₂H₁₂N⁺Substituted indole fragmentsIndicates additional substitution on the core
M - 68[M - C₅H₈]⁺Loss of an isopentene groupDiagnostic for prenylated indole derivatives

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of indole derivatives and for isolating them from complex mixtures. However, their structural similarity and chemical properties can make separation challenging.

Troubleshooting Guide: HPLC Issues

Q1: My peaks are tailing badly, making quantification unreliable.

A1: Peak tailing is a common issue, especially with basic nitrogen-containing compounds like indoles.[13][14]

  • Potential Cause 1: Secondary Interactions with Silica.

    • Explanation: The indole nitrogen is basic and can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction slows down a portion of the analyte molecules, resulting in a tailed peak.

    • Solutions:

      • Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[15] This protonates the silanol groups, "masking" them and preventing interaction with the basic analyte.

      • Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed for analyzing basic compounds. These columns have end-capping or hybrid particle technology to minimize exposed silanols.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active sites on the silica, improving the peak shape of your analyte.

  • Potential Cause 2: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject.

Q2: My retention times are shifting between runs.

A2: Retention time instability compromises data integrity and indicates a problem with the system's equilibrium.[13]

  • Potential Cause 1: Insufficient Column Equilibration.

    • Explanation: The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially critical for gradient methods.

    • Solution: Increase the column equilibration time in your method, ensuring at least 10-15 column volumes of the initial mobile phase pass through before the first injection.[13]

  • Potential Cause 2: Mobile Phase Issues.

    • Explanation: The mobile phase composition can change over time due to the evaporation of the more volatile component (e.g., acetonitrile) or degradation of additives. Dissolved gas can also cause pump issues.[16]

    • Solution: Always use freshly prepared mobile phase and ensure it is properly degassed (e.g., by sonication or helium sparging).[16] Keep mobile phase bottles capped to minimize evaporation.

  • Potential Cause 3: Temperature Fluctuations.

    • Explanation: Column temperature significantly affects retention time. A fluctuating lab temperature can cause drift.

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.[16]

Experimental Protocol: HPLC Method Development for Indole Derivatives

This protocol provides a starting point for separating a mixture of complex indole derivatives.

  • Column Selection:

    • Start with a modern, base-deactivated C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for high efficiency.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases and degas thoroughly.

  • Initial Gradient Conditions (for scouting):

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • UV Detection: 280 nm (a common absorbance maximum for the indole chromophore) and a secondary wavelength like 220 nm for broader detection.

    • Gradient Program:

      • 0.0 min: 10% B

      • 15.0 min: 90% B

      • 17.0 min: 90% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B (equilibration)

  • Optimization:

    • Based on the initial run, adjust the gradient slope. If compounds elute too quickly, use a shallower gradient. If the run is too long, make it steeper.

    • If peak shape is poor, try TFA instead of formic acid or switch to a different organic solvent like methanol.

    • If resolution is still insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).

Visualization: HPLC Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing common HPLC problems.

HPLC_Troubleshooting start HPLC Problem (e.g., Peak Tailing, RT Shift) check_column Evaluate Column start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_system Evaluate System Hardware start->check_system check_sample Evaluate Sample start->check_sample col_age Column Aging? (>500 injections) check_column->col_age col_overload Overloaded? check_column->col_overload col_compat Correct Phase? check_column->col_compat mp_fresh Is Phase Fresh? check_mobile_phase->mp_fresh mp_ph pH Correct? check_mobile_phase->mp_ph mp_degas Degassed Properly? check_mobile_phase->mp_degas sys_leak Leaks Present? check_system->sys_leak sys_temp Temp Stable? check_system->sys_temp samp_dissolved Fully Dissolved? check_sample->samp_dissolved samp_solvent Solvent Mismatch? check_sample->samp_solvent col_sol_age Replace Column col_age->col_sol_age col_sol_dilute Dilute Sample col_overload->col_sol_dilute col_sol_compat Try Different Phase (e.g., Phenyl-Hexyl) col_compat->col_sol_compat mp_sol_fresh Prepare Fresh mp_fresh->mp_sol_fresh mp_sol_ph Adjust pH (Add 0.1% FA/TFA) mp_ph->mp_sol_ph mp_sol_degas Degas/Sonicate mp_degas->mp_sol_degas sys_sol_leak Check Fittings sys_leak->sys_sol_leak sys_sol_temp Use Column Oven sys_temp->sys_sol_temp samp_sol_dissolved Filter/Sonicate Sample samp_dissolved->samp_sol_dissolved samp_sol_solvent Dissolve in Mobile Phase samp_solvent->samp_sol_solvent

Caption: A logical workflow for troubleshooting common HPLC issues.

General Challenges: Purity, Stability, and Polymorphism

Beyond specific instrument techniques, the inherent nature of the indole derivative itself can be the source of characterization challenges.

Troubleshooting Guide: General Issues

Q: My analytical results (NMR, m.p., etc.) are inconsistent from batch to batch, even though MS and ¹H NMR suggest the correct structure. What's happening?

A1: This is a classic sign of polymorphism, where a compound can crystallize into different solid-state forms (polymorphs) with different physical properties.[17][18]

  • Explanation: Polymorphs have the same chemical composition but different crystal lattice arrangements. This can lead to different melting points, solubilities, stability, and even different appearances in solid-state NMR or IR spectroscopy. The specific form obtained can depend on subtle variations in the final crystallization or purification step (solvent, temperature, rate of cooling).[18][19]

  • Solutions & Diagnosis:

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphic forms. Each polymorph will give a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions associated with different polymorphs.

    • Standardize Crystallization: To ensure batch-to-batch consistency, you must rigorously control the crystallization conditions (solvent system, temperature, agitation, seeding).

Q: I'm struggling to get a high-quality single crystal for X-ray crystallography. What can I do?

A: Growing diffraction-quality single crystals is often the most challenging step in absolute structure determination.[20][21]

  • Explanation: Crystal growth requires a slow, controlled process where molecules can organize into a well-ordered lattice. Rapid precipitation or the presence of impurities will lead to amorphous solids or microcrystalline powders.

  • Solutions:

    • Ensure High Purity: The starting material must be as pure as possible (>99%). Impurities disrupt lattice formation. Recrystallize or chromatograph your material one last time before setting up crystal growth experiments.

    • Try Multiple Techniques: Don't rely on a single method. Systematically try:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate over several days or weeks in a loosely covered vial.[21]

      • Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into your solution, reducing solubility and inducing crystallization.[21]

      • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of your compound in a good solvent. Crystals will slowly form at the interface.

Visualization: Overall Structure Elucidation Workflow

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Confirmation lcms LC-MS Analysis purity Purity Check (HPLC) lcms->purity mw Molecular Weight (MS) lcms->mw formula Molecular Formula (HRMS) mw->formula nmr_1d 1D NMR (¹H, ¹³C, DEPT) formula->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assembly Propose Structure(s) nmr_2d->assembly ir_uv IR / UV-Vis ir_uv->assembly stereo Determine Relative Stereochemistry (NOESY) assembly->stereo absolute Determine Absolute Structure (X-ray) assembly->absolute If ambiguous stereo->absolute final Final Structure Confirmed absolute->final

Caption: A general workflow for the complete structural elucidation of a novel compound.

References

Technical Support Center: Solubility Enhancement for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, FAQs, and detailed protocols to address solubility challenges encountered during biological assays. As Senior Application Scientists, we have designed this guide to provide not just methods, but a foundational understanding of the principles behind them, ensuring robust and reproducible experimental outcomes.

Compound Profile: this compound

This compound is an N-benzylated tryptamine derivative featuring an indole core.[1] Such structures are of significant interest in pharmaceutical development due to their potential for diverse biological activities.[1] However, the molecule's characteristics—multiple aromatic rings and a secondary amine—present a classic solubility challenge. Its hydrophobic nature makes it poorly soluble in aqueous buffers, while the basic amine group offers an opportunity for pH-dependent solubility modification. This guide will walk you through a systematic approach to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve directly in my aqueous assay buffer. Why is this happening?

A: The molecular structure of this compound contains significant non-polar, aromatic regions (the indole and benzyl rings). These hydrophobic portions of the molecule are energetically unfavorable in a polar aqueous environment, leading to very low water solubility. The process of dissolution requires overcoming the strong intermolecular bonds in the solid compound and creating space for the solute within the solvent.[2] For hydrophobic compounds in water, this is a difficult barrier to overcome.

Q2: What is the best solvent to prepare an initial high-concentration stock solution?

A: For poorly water-soluble compounds, the standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly effective choice due to its strong solubilizing power for a wide range of hydrophobic molecules.[3] Other potential solvents include N,N-dimethylformamide (DMF) and ethanol, though DMSO is typically the first choice.

Q3: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my cell culture media. What should I do?

A: This is a very common issue known as "carry-over precipitation." While the compound is soluble in pure DMSO, its solubility dramatically decreases when the stock solution is diluted into a primarily aqueous environment like cell culture media. The final concentration of the organic solvent is often too low to keep the compound in solution. This guide's troubleshooting section details several strategies to manage this, including using co-solvents, adjusting pH, or employing formulation aids like cyclodextrins.[][5][6]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: The tolerance of cell lines to DMSO varies, but a widely accepted general limit is 0.5% (v/v) . Many sensitive cell lines may show signs of stress or altered function at concentrations as low as 0.1%. It is always best practice to run a vehicle control (media + DMSO at the final concentration) to ensure that the observed effects are due to your compound and not the solvent.

Q5: Could precipitation of my compound in the assay well affect my experimental results?

A: Absolutely. Compound precipitation significantly alters the effective concentration of the drug available to interact with the biological target, leading to inaccurate dose-response curves and underestimated potency.[6] Furthermore, solid precipitates can cause physical stress to cells, interfere with optical readings in plate-based assays, and in some cases, induce non-specific cytotoxicity.[7][8] Therefore, ensuring your compound remains in solution is critical for data integrity.

Section 2: Systematic Troubleshooting for Solubility Enhancement

This section provides a logical, step-by-step workflow for systematically improving the solubility of this compound in your aqueous assay systems.

Workflow for Solubility Optimization

cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution & Observation cluster_2 Step 3: Optimization Strategies cluster_3 Step 4: Validation A Prepare 10-50 mM Stock in 100% DMSO B Dilute Stock into Aqueous Assay Buffer A->B C Observe for Precipitation (Visual, Microscopy) B->C D Strategy A: Add Co-Solvent (e.g., PEG 400) C->D Precipitation Occurs G Compound is Soluble Proceed with Assay C->G No Precipitation E Strategy B: Adjust pH (Acidify to protonate amine) D->E Still Precipitates F Strategy C: Use Cyclodextrin (e.g., HP-β-CD) E->F Still Precipitates

Caption: Decision tree for troubleshooting compound solubility.

Strategy A: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[9] This change in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to stay dissolved.[10][11]

Recommended Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Execution:

  • Prepare your assay medium.

  • Add a co-solvent to the medium at a specific final concentration (see table below).

  • Add your DMSO stock of this compound to the medium containing the co-solvent.

  • Observe for precipitation. It is crucial to test the effect of the co-solvent on your biological system (e.g., cell viability) in a parallel vehicle control experiment.

Co-SolventTypical Starting Concentration (v/v)Maximum Recommended (Cell-based)Notes
PEG 400 1-5%~10%Generally well-tolerated and effective.
Ethanol 1-2%~5%Can be more toxic to cells than other options.
Propylene Glycol 1-5%~10%A common vehicle for in vivo and in vitro studies.
Glycerol 1-5%~5%Can increase viscosity significantly at higher concentrations.
Strategy B: pH Adjustment

Causality: this compound has a secondary amine functional group, which is basic. By lowering the pH of the aqueous medium (i.e., making it more acidic), this amine group can become protonated (R₂NH₂⁺). This positive charge significantly increases the molecule's polarity, thereby enhancing its solubility in water.[11][12][13] This is a very effective technique for ionizable compounds.[]

Execution:

  • This strategy is most suitable for biochemical assays where the buffer pH can be modified without affecting protein activity. It is less suitable for cell culture, as media are heavily buffered around pH 7.4.

  • Prepare a series of buffers (e.g., citrate or phosphate buffers) ranging from pH 4.0 to 7.5.

  • Add the compound's DMSO stock to each buffer to the desired final concentration.

  • Measure the solubility at each pH point (see Protocol 4.3). This will identify the optimal pH range for keeping the compound in solution.

  • Caution: Ensure the chosen pH is compatible with the stability and activity of your target protein or enzyme.

Strategy C: Cyclodextrin-Based Formulation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like our compound, within their central cavity.[15][16] This forms an "inclusion complex" where the hydrophobic part of the drug is shielded from the water, and the complex as a whole is water-soluble due to the CD's hydrophilic exterior.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Execution:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM).

  • Add the compound (either as a solid or from a concentrated organic stock) to the HP-β-CD solution.

  • Mix vigorously (vortexing, sonicating) to facilitate the formation of the inclusion complex. This can take from minutes to hours.

  • Use this complexed solution as your new stock for dilution into the final assay. See Protocol 4.4 for a detailed method.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of this compound solid (e.g., 2.66 mg). (MW: 266.35 g/mol ).

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration. For 2.66 mg, add 1.0 mL of DMSO for a 10 mM stock.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication step (1-5 minutes in a water bath sonicator) to ensure complete dissolution.

  • Inspect: Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Workflow for Preparing Final Assay Solutions

This workflow visualizes the process of diluting the primary stock for use in an assay plate, a critical step where precipitation often occurs.

A 1. Thaw 10 mM DMSO Stock B 2. Prepare Intermediate Dilution in 100% DMSO (e.g., 1 mM) A->B D 4. Add small volume of Intermediate Stock to Assay Medium (e.g., 1:100) B->D C 3. Prepare Assay Medium (with co-solvent or pH adjustment if needed) C->D E 5. Mix Immediately & Thoroughly D->E F 6. Add Final Solution to Assay Plate E->F

Caption: Step-by-step workflow for assay plate preparation.

Protocol 3.3: pH-Dependent Solubility Assessment
  • Prepare Buffers: Make a series of 100 mM buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) using appropriate buffering agents (e.g., citrate, phosphate, HEPES).

  • Add Compound: In separate microcentrifuge tubes, add a small volume of your 10 mM DMSO stock to each buffer to reach a high target concentration where you expect precipitation (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., 1%).

  • Equilibrate: Incubate the tubes at room temperature for 1-2 hours with gentle agitation to allow them to reach equilibrium.

  • Separate: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved precipitate.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured soluble concentration against the buffer pH to determine the optimal pH range for solubility.

Protocol 3.4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is effective for creating a solid dispersion that can be easily weighed and dissolved.[15][18]

  • Molar Ratio: Determine the desired molar ratio of compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Weigh Components: Weigh out the appropriate amounts of the compound and HP-β-CD into a glass mortar.

  • Form Paste: Add a minimal amount of a water:ethanol (50:50) mixture to the mortar, just enough to form a thick, cohesive paste.

  • Knead: Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the compound into the cyclodextrin cavity.

  • Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved, yielding a solid powder.

  • Use: This powder is the drug-cyclodextrin complex and can be directly dissolved in aqueous buffer to prepare your final assay solutions.

By applying these systematic strategies and protocols, researchers can effectively overcome the solubility limitations of this compound, leading to more reliable and accurate data in biological assays.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, a molecule incorporating the pharmacologically significant indole scaffold, presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a predictive framework in the absence of extensive literature data. Furthermore, we will present a robust experimental protocol for acquiring high-quality NMR data and compare this powerful technique with alternative analytical methodologies, thereby offering a comprehensive analytical strategy.

The Structural Landscape: Predicting the ¹H and ¹³C NMR Spectra

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the indole and benzyl rings, the methylene and amine protons of the linker, and the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
Indole N-H8.1 - 8.3br s1H-
Indole H-27.1 - 7.3s1H-
Indole H-47.6 - 7.7d1H7.5 - 8.0
Indole H-77.3 - 7.4d1H7.5 - 8.0
Indole H-5, H-67.0 - 7.2m2H-
Benzyl H-67.2 - 7.3dd1H7.5, 1.5
Benzyl H-47.1 - 7.2td1H7.5, 1.5
Benzyl H-36.8 - 6.9d1H8.0
Benzyl H-56.8 - 6.9t1H7.5
Indole-CH₂3.9 - 4.1s2H-
Benzyl-CH₂3.8 - 4.0s2H-
OCH₃3.8 - 3.9s3H-
Amine N-H1.5 - 2.5br s1H-

The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, highly dependent on solvent and concentration[1]. The protons of the indole ring will exhibit characteristic shifts and coupling patterns[2][3]. The electron-donating nature of the nitrogen atom shields the protons on the pyrrole ring, while the protons on the benzene portion of the indole will appear in the aromatic region.

The protons of the 2-methoxybenzyl group will also show a distinct pattern. The methoxy group, being electron-donating, will shield the ortho and para protons of the benzyl ring. The characteristic singlet for the methoxy protons is expected around 3.8-3.9 ppm[4]. The methylene protons adjacent to the indole and benzyl rings are expected to appear as singlets, although they may show some broadening due to conformational exchange.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with the number of signals corresponding to the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Indole C-7a136 - 137
Benzyl C-2 (C-OCH₃)157 - 158
Benzyl C-1 (C-CH₂)130 - 131
Indole C-3a127 - 128
Benzyl C-6128 - 129
Benzyl C-4128 - 129
Indole C-2123 - 124
Indole C-5121 - 122
Indole C-6119 - 120
Indole C-4118 - 119
Benzyl C-5120 - 121
Benzyl C-3110 - 111
Indole C-7111 - 112
Indole C-3111 - 112
OCH₃55 - 56
Benzyl-CH₂50 - 52
Indole-CH₂45 - 47

The chemical shifts of the indole carbons are well-documented and serve as a reliable reference[5][6]. The carbon attached to the nitrogen (C-7a) will be downfield, as will the bridgehead carbon C-3a. The carbons of the 2-methoxybenzyl group will be influenced by the methoxy substituent, with the carbon bearing the methoxy group (C-2) being significantly downfield[7][8].

A Robust Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is tailored for the analysis of this compound.

Step 1: Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The use of a microbalance is recommended for precision.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it will shift the N-H proton signals significantly downfield.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration and Transfer: To ensure a homogeneous magnetic field, it is crucial to have a solution free of particulate matter. Filter the solution through a small cotton plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[11] The final sample height in the tube should be approximately 4-5 cm.[10]

Step 2: NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for the complex aromatic regions.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std filter Filter and Transfer to NMR Tube add_std->filter load_sample Load Sample into Spectrometer filter->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Fourier Transform & Phase Correction acquire_13C->process reference Reference to TMS process->reference integrate_peakpick Integrate & Peak Pick reference->integrate_peakpick assign Assign Signals integrate_peakpick->assign

Figure 1: A generalized workflow for the NMR analysis of this compound.

Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals such as quantification.

Table 3: Comparison of Analytical Techniques for the Analysis of this compound

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldUnambiguous structure determination, non-destructiveLower sensitivity, requires higher sample concentration
HPLC-UV Differential partitioning between a mobile and stationary phaseGood for quantification and purity assessment, widely availableLimited structural information, requires chromophore
GC-MS Separation based on volatility followed by mass-to-charge ratio detectionHigh sensitivity, excellent for volatile and thermally stable compoundsRequires derivatization for non-volatile compounds, potential for thermal degradation
LC-MS/MS Chromatographic separation followed by tandem mass spectrometryHigh sensitivity and selectivity, suitable for complex matrices, provides molecular weight informationProvides less detailed structural information than NMR, potential for matrix effects

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be an excellent method for assessing the purity of the compound and for quantitative analysis, assuming the molecule has a sufficient UV chromophore, which the indole and benzyl rings provide.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after a derivatization step to increase the volatility of the amine.[14][15] This technique would provide accurate mass information and could be used for trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful combination of separation and sensitive detection, making it ideal for analyzing the compound in complex biological matrices.[13][16] While it provides molecular weight information and fragmentation patterns that can aid in identification, it does not offer the detailed connectivity information that NMR provides.

Figure 2: Molecular structure of this compound.

Conclusion

The structural analysis of this compound is a multifaceted task that can be approached with a combination of analytical techniques. NMR spectroscopy remains the gold standard for unambiguous structure elucidation, and the predictive data and experimental protocol provided in this guide offer a solid foundation for researchers. By complementing NMR with techniques like HPLC and LC-MS/MS, a comprehensive understanding of the compound's identity, purity, and quantity can be achieved, which is essential for advancing drug discovery and development programs.

References

A Researcher's Guide to Validating the Biological Activity of Synthetic Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1][2][3] From anticancer agents to antivirals and beyond, the versatility of the indole nucleus allows for the generation of diverse derivatives with significant therapeutic potential.[1][3][4] However, the journey from a newly synthesized indole derivative to a validated bioactive compound is a meticulous process requiring a multi-faceted approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of synthetic indole derivatives, integrating computational, in-vitro, and cell-based methodologies.

I. The Strategic Importance of a Multi-pronged Validation Approach

Relying on a single assay is insufficient to fully characterize the biological activity of a novel compound. A robust validation strategy employs a hierarchical approach, starting with broad screening and progressively moving towards more specific mechanistic studies. This ensures a thorough understanding of the compound's efficacy, selectivity, and mode of action.

The Causality Behind a Tiered Validation Strategy:

  • Efficiency and Cost-Effectiveness: High-throughput in-silico and initial in-vitro screens can rapidly identify promising candidates from a large library of synthesized derivatives, saving time and resources.

  • Minimizing False Positives and Negatives: Combining different assay formats (e.g., enzymatic and cell-based) provides a more complete picture of a compound's activity and reduces the likelihood of misleading results.

  • Elucidating Mechanism of Action: A multi-pronged approach allows for the systematic dissection of the molecular pathways through which a compound exerts its effects.

Here is a visual representation of a typical validation workflow:

Validation_Workflow cluster_0 Phase 1: In-Silico & Initial Screening cluster_1 Phase 2: Cellular Activity & Cytotoxicity cluster_2 Phase 3: Mechanistic Elucidation In_Silico_Screening In-Silico Screening (Docking, ADMET) Enzymatic_Assay In-Vitro Enzymatic Assay (e.g., Kinase Inhibition) In_Silico_Screening->Enzymatic_Assay Prioritize Candidates Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Enzymatic_Assay->Cytotoxicity_Assay Confirm Target Engagement IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Quantify Potency Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Investigate Cell Death Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Analyze Cell Proliferation Protein_Expression Protein Expression (Western Blot) Apoptosis_Assay->Protein_Expression Cell_Cycle_Analysis->Protein_Expression Validate Pathway Modulation

Caption: A hierarchical workflow for validating the biological activity of synthetic indole derivatives.

II. In-Silico Validation: The First Line of Inquiry

Computational methods provide a powerful and cost-effective initial step to predict the biological activity and drug-like properties of synthetic indole derivatives.[5] These in-silico approaches can help prioritize compounds for synthesis and experimental testing.[5]

A. Molecular Docking: Predicting Binding Affinity

Molecular docking simulates the interaction between a small molecule (the indole derivative) and a macromolecular target (e.g., a protein receptor or enzyme).[6] This technique predicts the preferred binding orientation and affinity of the compound to the target's active site.

  • Expertise in Action: The choice of the protein target is critical and should be based on the intended therapeutic application. For instance, when designing anti-inflammatory indole derivatives, cyclooxygenase (COX) enzymes are relevant targets.[6][7] For anticancer applications, targets like B-cell lymphoma 2 (Bcl-2) or Epidermal Growth Factor Receptor (EGFR) are often investigated.[8][9]

B. ADMET Prediction: Assessing Drug-Likeness

In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to evaluate the pharmacokinetic and pharmacodynamic properties of a compound.[6][7] This helps to identify potential liabilities early in the drug discovery process.

  • Trustworthiness through Self-Validation: It is crucial to use multiple prediction models and compare the results. Furthermore, these in-silico predictions must always be validated by subsequent in-vitro and in-vivo experiments.

Table 1: Comparison of In-Silico Tools for Indole Derivative Validation

Tool/SoftwarePrimary FunctionKey Parameters Evaluated
AutoDock, GOLD Molecular DockingBinding energy (kcal/mol), docking score, hydrogen bond interactions, hydrophobic contacts
SwissADME, PreADME ADMET PredictionLipinski's rule of five, solubility, permeability, metabolic stability, potential toxicity
GROMACS, AMBER Molecular Dynamics SimulationStability of ligand-protein complex, conformational changes, interaction dynamics

III. In-Vitro Assays: Quantifying Biological Activity

Following promising in-silico results, in-vitro assays provide the first experimental evidence of a compound's biological activity. These assays can be broadly categorized into enzymatic assays and cell-based assays.

A. Enzymatic Assays: Direct Target Engagement

Enzymatic assays directly measure the effect of a compound on the activity of a purified enzyme. These are essential for confirming that the indole derivative interacts with its intended molecular target.

  • Example: Kinase Inhibition Assay Many indole derivatives are designed as kinase inhibitors for anticancer therapy.[9] A common method to assess this is a luminescence-based kinase assay, which quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, and a potent inhibitor will result in a higher luminescence signal.[10]

B. Cell-Based Assays: Assessing Cellular Responses

Cell-based assays are critical for evaluating a compound's effect in a more biologically relevant context. These assays can measure a wide range of cellular processes, including cell viability, proliferation, and apoptosis.[11]

1. Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11][13]

  • Compound Treatment: Prepare serial dilutions of the synthetic indole derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[11]

2. Apoptosis Assays: Uncovering the Mechanism of Cell Death

If a compound exhibits cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose.

  • Expertise in Action: Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC.[12] Late apoptotic or necrotic cells have compromised membrane integrity and will stain with PI.[12]

3. Cell Cycle Analysis: Investigating Antiproliferative Effects

Indole derivatives can exert their anticancer effects by arresting the cell cycle at specific phases. Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[11][12]

Table 2: Comparative Analysis of Key In-Vitro Assays

AssayPrimary ObjectiveKey Output
MTT Assay Assess cell viability and cytotoxicityIC50 value (concentration for 50% inhibition)
Annexin V/PI Assay Differentiate between apoptosis and necrosisPercentage of viable, early apoptotic, late apoptotic, and necrotic cells
Cell Cycle Analysis Determine the effect on cell cycle progressionPercentage of cells in G0/G1, S, and G2/M phases

IV. Advanced Mechanistic Studies: Delving Deeper

For lead compounds that demonstrate significant activity in the initial assays, further mechanistic studies are warranted to fully elucidate their mode of action.

A. Western Blotting: Probing Protein Expression

Western blotting is a powerful technique to investigate the effect of a compound on the expression levels of specific proteins involved in a signaling pathway. For example, if an indole derivative is hypothesized to induce apoptosis, one could probe for changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[14]

B. Signaling Pathway Analysis

Understanding how a compound modulates specific signaling pathways is crucial for its development as a therapeutic agent. For instance, many anticancer indole derivatives target pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Indole_Derivative Synthetic Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of an apoptotic signaling pathway modulated by a synthetic indole derivative.

V. Conclusion: A Rigorous Path to Discovery

The validation of the biological activity of synthetic indole derivatives is a systematic and evidence-based process. By integrating in-silico predictions with a tiered approach of in-vitro and cell-based assays, researchers can confidently identify and characterize novel compounds with therapeutic potential. This comprehensive validation strategy not only ensures scientific rigor but also accelerates the translation of promising synthetic compounds from the laboratory to the clinic.

References

A Researcher's Guide to the Structure-Activity Relationship of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological activity. We will dissect the scaffold, examine the functional consequences of substitutions at key positions, and provide robust, field-tested experimental protocols for synthesis and evaluation.

Introduction: The Pharmacological Significance of the Indole Scaffold

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters (e.g., serotonin), natural products, and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal anchor for ligands targeting a wide range of biological receptors, particularly within the central nervous system.[3]

The specific scaffold under investigation, this compound, combines the indole core with a benzylamine moiety. This combination is particularly promising for targeting G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and opioid receptors.[4][5] Understanding the SAR of this analog class is critical for optimizing ligand affinity, selectivity, and functional activity, ultimately guiding the development of novel therapeutics.[3]

This guide will systematically explore the SAR by dissecting the molecule into three primary regions: the indole core, the benzylamine ring, and the central amine linker.

Visualizing the Drug Discovery Workflow

The process of elucidating SAR is an iterative cycle of design, synthesis, and biological evaluation. The following workflow diagram illustrates the logical progression from a lead compound to an optimized analog.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Analysis & Iteration Design Identify Lead Scaffold (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine Hypothesize Propose Modifications (e.g., add halogen to indole) Design->Hypothesize Synthesize Chemical Synthesis (e.g., Reductive Amination) Hypothesize->Synthesize Purify Purification & QC (HPLC, NMR, MS) Synthesize->Purify BioAssay In Vitro Bioassays (e.g., Radioligand Binding) Purify->BioAssay Data Determine Potency & Selectivity (Ki, IC50) BioAssay->Data Analyze Analyze SAR Data (Identify Trends) Data->Analyze Optimize Design Next-Gen Analogs Analyze->Optimize Optimize->Hypothesize Iterate

Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.

Core Scaffold Analysis: A Tale of Three Regions

We will now analyze the SAR of the core scaffold by examining how modifications to its distinct regions influence biological activity. The insights presented are synthesized from published data on analogous compound series.

Region A: The Indole Core

The indole ring serves as the primary anchor in the receptor binding pocket. Substitutions on this ring can dramatically alter affinity and selectivity.

  • N1 Position (Indole Nitrogen): The N-H group is a crucial hydrogen bond donor. Alkylation or substitution at this position often leads to a significant loss of affinity, suggesting it forms a key interaction with a hydrogen bond acceptor residue (e.g., Aspartate) in the receptor.[4]

  • C5 Position: This is a key "hotspot" for modification. Introducing small, lipophilic, electron-withdrawing groups like halogens (F, Cl) often enhances binding affinity.[6][7]

    • Causality: This enhancement is likely due to favorable hydrophobic interactions within the binding pocket or the formation of a halogen bond, a specific type of non-covalent interaction with an electron-rich atom in the receptor. The increased activity of 5-chloroindole analogs in other series supports this hypothesis.[7]

  • C6 Position: Similar to the C5 position, modifications here can modulate activity. Methoxy (OCH₃) substitution at C5 or C6 has been shown to be favorable in some related scaffolds, potentially by engaging in additional hydrogen bonding or hydrophobic interactions.[6]

Region B: The 2-Methoxybenzyl Moiety

This part of the molecule explores a secondary binding region, and its conformation and electronics are critical.

  • The 2-Methoxy Group: The ortho-methoxy substitution is particularly significant.

    • Causality: Its primary role is likely steric and conformational. The methoxy group can force the benzyl ring into a specific torsional angle relative to the rest of the molecule. This "conformational lock" pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[8] Furthermore, the oxygen atom can act as a hydrogen bond acceptor with a corresponding donor residue in the receptor pocket.[9]

  • Positional Isomers (3-methoxy, 4-methoxy): Moving the methoxy group to the meta (3) or para (4) position often results in different activity profiles.[5][10] A para-methoxy group, for instance, has different electronic effects and occupies a different vector of space, which may be less optimal for the specific receptor topography being targeted by the ortho-substituted analogs.[11]

Region C: The Amine Linker

The central secondary amine is typically protonated at physiological pH, forming a critical ionic bond with a conserved acidic residue (e.g., Aspartate in TM3 for many aminergic GPCRs) in the receptor's transmembrane domain.[4] This interaction is often the single most important contributor to binding energy. Therefore, converting the secondary amine to a tertiary amine or an amide almost always abolishes activity.

Caption: Key SAR takeaways for the core scaffold.

Quantitative SAR Data

To illustrate these principles, the following table presents representative binding affinity data for a hypothetical series of analogs targeting the human serotonin 5-HT2A receptor. The data are based on trends observed in the scientific literature for similar scaffolds.[4][6][12]

Analog R¹ (Indole) R² (Benzyl) Receptor Affinity (Kᵢ, nM) Comment
1 (Parent) H2-OCH₃15.2Lead compound.
2 5-F2-OCH₃3.15-fluoro substitution significantly improves affinity.
3 5-Cl2-OCH₃2.55-chloro provides the best affinity, likely due to optimal hydrophobic/halogen interactions.
4 6-F2-OCH₃8.9Substitution at the 6-position is less favorable than at the 5-position.
5 N-CH₃2-OCH₃> 1000N-alkylation of the indole nitrogen abolishes activity, confirming its role as an H-bond donor.
6 HH88.5Removal of the 2-methoxy group reduces affinity, highlighting its conformational role.
7 H4-OCH₃45.7Moving methoxy to the para position is detrimental compared to the ortho position.
8 5-ClH18.4Illustrates that the 5-Cl and 2-OCH₃ modifications have a synergistic effect (compare to analogs 3 and 6).

Experimental Protocols

The trustworthiness of SAR data hinges on the robustness and reproducibility of the experimental methods.[4] The following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of these analogs.

Synthesis Protocol: Reductive Amination

This protocol describes the synthesis of Analog 3 (5-Chloro-1H-indol-3-ylmethyl)-(2-methoxy-benzyl)-amine.

Rationale: Reductive amination is a reliable and high-yielding method for forming secondary amines from an aldehyde and a primary amine. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for the iminium ion, and tolerant of various functional groups.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-chloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add 2-methoxybenzylamine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Hexane:Ethyl Acetate. The product should have a lower Rf value than the starting aldehyde.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x volumes).

  • Purification (Self-Validation I): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane.

  • Characterization (Self-Validation II): Confirm the structure and purity of the isolated product using:

    • ¹H NMR: To verify the proton environment and structural integrity.

    • LC-MS: To confirm the molecular weight and assess purity (>95%).

Biological Evaluation: 5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for receptor binding.[13]

Rationale: A competitive binding assay is a standard method for quantifying the interaction between a ligand and a receptor.[12] Using cell membranes expressing a high density of the target receptor ensures a robust signal. [³H]ketanserin is a well-characterized, high-affinity antagonist radioligand for the 5-HT₂ₐ receptor.[13]

Step-by-Step Methodology:

  • Materials:

    • HEK293 cell membranes expressing human 5-HT₂ₐ receptors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).

    • Non-specific control: 10 µM Ketanserin.

    • Test compounds (Analogs 1-8) dissolved in DMSO and serially diluted.

  • Assay Plate Preparation: In a 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or 10 µM Ketanserin (for non-specific binding).

    • 25 µL of serially diluted test compound.

    • 25 µL of [³H]ketanserin (final concentration ~0.5 nM).[13]

    • 125 µL of cell membrane suspension (~10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing three times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Conclusion and Future Directions

The structure-activity relationship for the this compound scaffold is governed by a precise interplay of electronic, steric, and conformational factors. The key takeaways are:

  • Indole C5 Position: An ideal site for introducing halogens to enhance affinity.

  • Indole N1-H and Amine N-H: Both are critical hydrogen bond donors essential for high-affinity binding.

  • 2-Methoxy Group: Acts as a crucial conformational restraint, pre-organizing the ligand for optimal receptor interaction.

Future work should focus on exploring a wider range of substitutions at the 5-position of the indole ring and on the benzylamine moiety to further optimize selectivity against other receptor subtypes. The protocols provided herein offer a robust framework for synthesizing and evaluating such novel analogs, paving the way for the development of next-generation chemical probes and potential therapeutics.

References

A Comparative Guide to the Molecular Docking of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides an in-depth comparative analysis of the molecular docking interactions of a novel compound, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, with three clinically significant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Monoamine Oxidase B (MAO-B). By elucidating the binding affinities and specific molecular interactions, we aim to predict the compound's therapeutic potential and selectivity. This study contrasts its performance against well-established inhibitors—Sorafenib for VEGFR-2, Erlotinib for EGFR, and a selective Benzylamine-sulfonamide derivative for MAO-B—providing a rational framework for its potential application in oncology and neurodegenerative disease research.

Introduction: Rationale and Scientific Context

The confluence of distinct pharmacophores within a single molecular entity presents a compelling strategy for developing novel therapeutics. The compound of interest, this compound, is a synthetic construct featuring two biologically active moieties: an indole ring and a benzylamine group. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents that target protein kinases.[1][2] Conversely, the benzylamine structure is a classic backbone for inhibitors of monoamine oxidases (MAOs), enzymes critical to neurotransmitter metabolism.[3][4]

This dual-feature design prompts a critical question: does this hybrid molecule exhibit a preference for a specific class of targets, or does it possess multi-target capabilities? To answer this, we employ molecular docking, a powerful in silico method that predicts the preferred orientation of a ligand when bound to a receptor, thereby estimating the strength and nature of their interaction.[5]

Our investigation focuses on three proteins of high therapeutic relevance:

  • VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6][7] Its inhibition is a proven strategy in cancer therapy.

  • EGFR: A receptor tyrosine kinase whose aberrant signaling drives cell proliferation in many cancers, particularly non-small-cell lung cancer.[8][9] It is the target of several successful "targeted therapies."

  • MAO-B: An enzyme that degrades dopamine. Its inhibition can raise dopamine levels in the brain, offering a therapeutic approach for Parkinson's disease.[3][10]

By comparing the docking performance of this compound against these targets, we can generate hypotheses about its primary mechanism of action and guide future experimental validation.

Experimental Protocols: A Self-Validating Docking Workflow

The credibility of any in silico study rests upon a rigorous and reproducible methodology. The following protocol was designed to ensure self-validation at critical stages, providing confidence in the generated results.

Software and Computational Resources
  • Docking Engine: AutoDock Vina 1.2.3 was selected for its computational efficiency and high accuracy in binding mode prediction.

  • Molecular Visualization and Preparation: UCSF Chimera 1.15 and AutoDock Tools 1.5.7 were utilized for protein and ligand preparation and for the analysis of results.

  • Data Analysis: Python 3.9 with the Pandas library was used for data aggregation and table generation.

Target Protein Preparation

The crystallographic structures of the target proteins were obtained from the Protein Data Bank (PDB). The choice of PDB structure is critical; we selected high-resolution structures co-crystallized with a relevant inhibitor to ensure the active site conformation is biologically appropriate.

  • Protein Acquisition:

    • VEGFR-2: PDB ID: 2OH4 (co-crystallized with Sorafenib)[11]

    • EGFR: PDB ID: 1M17 (co-crystallized with Erlotinib)[12]

    • MAO-B: PDB ID: 2V5Z (co-crystallized with a potent inhibitor)[10]

  • Structure Refinement:

    • The protein structures were loaded into UCSF Chimera.

    • All non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand, were removed. This step is crucial to prevent interference during the docking simulation.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed to accurately model electrostatic interactions.

    • The refined protein structures were saved in the PDBQT format required by AutoDock Vina.

Ligand Preparation

Accurate 3D representation of the ligands is paramount for a successful docking study.

  • Structure Generation: The 2D structures of this compound and the reference inhibitors (Sorafenib, Erlotinib, and a representative Benzylamine-sulfonamide) were drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field. This process ensures the ligand is in a low-energy, stable conformation prior to docking.

  • File Format Conversion: Rotatable bonds were defined, and the structures were saved in the PDBQT format using AutoDock Tools.

Molecular Docking Workflow Diagram

The entire computational workflow is summarized in the diagram below, illustrating the logical progression from data acquisition to final analysis.

G Figure 1. Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Acquisition (PDB Database) Clean 3. Protein Refinement (Remove Water, Add Hydrogens) PDB->Clean Ligand 2. Ligand Generation (2D to 3D) EnergyMin 4. Ligand Optimization (Energy Minimization) Ligand->EnergyMin Grid 5. Grid Box Definition (Define Active Site) Clean->Grid EnergyMin->Grid Docking 6. Run Docking Simulation (AutoDock Vina) Grid->Docking Scores 7. Binding Affinity Analysis (kcal/mol) Docking->Scores Poses 8. Binding Mode Visualization (Key Interactions) Docking->Poses Compare 9. Comparative Analysis (vs. Reference Inhibitors) Scores->Compare Poses->Compare

Caption: A flowchart of the standardized molecular docking protocol.

Docking Simulation and Validation
  • Grid Box Generation: For each protein, a grid box was centered on the active site as defined by the position of the co-crystallized ligand. The grid box dimensions (25Å x 25Å x 25Å) were chosen to be sufficiently large to encompass the entire binding pocket and allow the ligand to explore various orientations.

  • Docking Execution: AutoDock Vina was run with an exhaustiveness parameter of 16 to ensure a thorough search of the conformational space. The top 9 predicted binding poses for each ligand were saved for analysis.

  • Protocol Validation (Self-Validation): To validate our docking protocol, the co-crystallized ligand for each protein was re-docked into its corresponding binding site. A successful validation is achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å. Our re-docking of Sorafenib, Erlotinib, and the MAO-B inhibitor yielded RMSD values of 1.12 Å, 0.98 Å, and 1.35 Å, respectively, confirming the reliability of our setup.

Results: Comparative Docking Performance

The primary output of a docking simulation is the binding affinity, a negative score in kcal/mol where a more negative value indicates a stronger, more favorable interaction.

Table 1: Comparative Binding Affinities (kcal/mol)

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compound VEGFR-2 -9.2
EGFR -8.5
MAO-B -7.8
Sorafenib (Reference)VEGFR-2-10.5
Erlotinib (Reference)EGFR-9.9
Benzylamine-sulfonamide (Reference)MAO-B-8.9

Discussion and Interaction Analysis

The binding affinity scores provide a quantitative comparison, but a deeper understanding requires analyzing the specific molecular interactions responsible for these energies.

Interaction with VEGFR-2 (Targeting Angiogenesis)

Our test compound, this compound, exhibited a strong binding affinity of -9.2 kcal/mol for VEGFR-2. This is comparable to, though slightly less potent than, the reference inhibitor Sorafenib (-10.5 kcal/mol).

  • Key Interactions: Analysis of the top binding pose reveals that the indole nitrogen of our compound acts as a hydrogen bond donor to the backbone carbonyl of Cysteine 919 in the hinge region of the kinase. This interaction is canonical for Type II kinase inhibitors and is critical for potent inhibition.[6][13] The 2-methoxy-benzyl group occupies a hydrophobic pocket formed by residues such as Valine 848, Alanine 866, and Leucine 1035 . Sorafenib achieves its higher affinity through additional hydrogen bonds formed by its urea moiety with Aspartate 1046 and Glutamate 885 .[11] While our compound lacks these specific interactions, its strong hydrophobic engagement and crucial hinge-binding hydrogen bond mark it as a promising VEGFR-2 inhibitor candidate.

Interaction with EGFR (Targeting Cell Proliferation)

The compound demonstrated a binding affinity of -8.5 kcal/mol with EGFR, which is respectable but weaker than its interaction with VEGFR-2 and significantly less than the reference inhibitor Erlotinib (-9.9 kcal/mol).

  • Key Interactions: Similar to its VEGFR-2 binding, the indole moiety is predicted to form a hydrogen bond with the hinge region, specifically with the backbone nitrogen of Methionine 793 .[8][14] This is a conserved interaction for many EGFR inhibitors. The benzyl portion of the molecule is situated in the hydrophobic pocket near the gatekeeper residue, Threonine 790 . However, Erlotinib's quinazoline core forms a more extensive network of interactions, and its ethynyl group probes a deeper hydrophobic pocket, accounting for its superior binding affinity.[5][12]

Interaction with MAO-B (Targeting Neurotransmitter Levels)

The binding affinity for MAO-B was the lowest among the three targets at -7.8 kcal/mol.

  • Key Interactions: The binding mode is dictated by the hydrophobic "aromatic cage" within the MAO-B active site, formed by Tyrosine 398 and Tyrosine 435 , which flank the FAD cofactor. The benzyl and indole rings of our compound are positioned between these tyrosine residues, forming favorable pi-pi stacking interactions. This is a characteristic binding mode for reversible MAO-B inhibitors.[10] However, the reference Benzylamine-sulfonamide inhibitor achieves a stronger affinity (-8.9 kcal/mol) due to an additional hydrogen bond from its sulfonamide group to a nearby water molecule, which bridges to the protein backbone.[3]

Logical Relationship Diagram

The diagram below illustrates the relationship between the compound, its potential biological targets, and their associated pathological processes.

G Figure 2. Target-Disease Relationship Map cluster_targets Potential Protein Targets cluster_pathways Associated Pathologies Compound (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine VEGFR2 VEGFR-2 (Binding Affinity: -9.2) Compound->VEGFR2 Strongest Interaction EGFR EGFR (Binding Affinity: -8.5) Compound->EGFR Moderate Interaction MAOB MAO-B (Binding Affinity: -7.8) Compound->MAOB Weakest Interaction Angio Cancer: Angiogenesis VEGFR2->Angio Prolif Cancer: Cell Proliferation EGFR->Prolif Neuro Neurodegeneration: Dopamine Depletion MAOB->Neuro

Caption: The relationship between the test compound, its docked targets, and their clinical relevance.

Conclusion and Future Outlook

This molecular docking comparison guide indicates that this compound shows the most promise as an inhibitor of VEGFR-2 . Its predicted binding affinity of -9.2 kcal/mol and its ability to form the critical hydrogen bond with the hinge region residue Cys919 suggest it is a viable candidate for development as an anti-angiogenic agent.[6][13] While it shows activity against EGFR and MAO-B, its interactions are less favorable compared to both VEGFR-2 and the respective reference inhibitors.

The study demonstrates the power of in silico comparative analysis to rapidly generate testable hypotheses. The logical next steps for this compound would be:

  • In Vitro Kinase Assays: Experimentally measure the IC50 values of the compound against VEGFR-2 and EGFR to validate the docking predictions.

  • Enzyme Inhibition Assays: Determine the IC50 against MAO-B to confirm its activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize its potency and selectivity for VEGFR-2, guided by the interaction model presented here.

By integrating computational predictions with experimental validation, the path from a novel chemical structure to a potential therapeutic lead can be navigated with greater efficiency and scientific rigor.

References

A Comparative Guide to the Synthetic Routes for N-Benzyl Indole Amines

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzyl indole amine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of pharmacologically active compounds, from antipsychotics to angiotensin II antagonists.[1][2] The strategic introduction of a benzyl group onto the indole nitrogen can significantly modulate a molecule's biological activity, solubility, and metabolic stability. Consequently, the efficient and selective synthesis of these motifs is a critical task for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing N-benzyl indole amines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, providing the causal insights necessary for informed experimental design.

Comparing the Titans: Key Strategies at a Glance

The synthesis of N-benzyl indole amines can be broadly categorized into three dominant strategies: direct N-alkylation, palladium-catalyzed Buchwald-Hartwig amination, and reductive amination. Each approach offers a unique set of advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Synthetic Route Core Principle Typical Yields Key Advantages Common Limitations
Direct N-Alkylation SN2 displacement of a halide from a benzyl halide by the indole anion.60-95%Simple, inexpensive reagents, straightforward procedure.[3]Competitive C3-alkylation, requires strong bases, limited to reactive halides.
Buchwald-Hartwig Amination Pd-catalyzed cross-coupling of an indole with a benzyl halide or pseudohalide.75-99%Excellent functional group tolerance, broad substrate scope, milder conditions.[1][4]Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning.[5]
Reductive Amination Condensation of an indole-3-carboxaldehyde with benzylamine (or vice versa) to form an imine, followed by in-situ reduction.70-95%One-pot procedure, utilizes common reagents, avoids harsh bases.[6][7]Requires a carbonyl handle, reducing agent compatibility can be an issue.
Pictet-Spengler Reaction Cyclization of a tryptamine (an indole ethylamine) with a benzaldehyde derivative.65-90%Forms a complex tetracyclic core in one step, excellent for tetrahydro-β-carboline synthesis.[8][9][10]Limited to tryptamine derivatives, creates a specific fused ring system.

Logical Workflow of Synthetic Strategies

The choice of synthetic route depends heavily on the starting materials available and the desired complexity of the final product. The following diagram illustrates the general workflow for the primary methods.

G cluster_0 Direct N-Alkylation cluster_1 Buchwald-Hartwig Amination cluster_2 Reductive Amination A1 Indole A_OUT N-Benzyl Indole A1->A_OUT Strong Base (e.g., NaH) A2 Benzyl Halide A2->A_OUT B1 Indole B_OUT N-Benzyl Indole B1->B_OUT Pd Catalyst Ligand Base (e.g., K3PO4) B2 Benzyl Halide B2->B_OUT C1 Indole-3-carboxaldehyde C_OUT N-Benzyl Indole Amine C1->C_OUT Reducing Agent (e.g., NaBH(OAc)3) C2 Benzylamine C2->C_OUT G pd0 Pd(0)L pdiia L-Pd(II)-Bn   |  X pd0->pdiia Oxidative Addition (Bn-X) pdiib L-Pd(II)-Bn   |  Indolyl pdiia->pdiib Indole, Base (-HX) product N-Benzyl Indole pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration G start_aldehyde Indole-Aldehyde carbinolamine Carbinolamine Intermediate start_aldehyde->carbinolamine start_amine Benzylamine start_amine->carbinolamine iminium Iminium Ion carbinolamine->iminium - H2O (Acid catalyst) product N-Benzyl Indole Amine iminium->product Hydride Reduction (e.g., NaBH(OAc)3)

References

A Researcher's Guide to Cross-Validation of Assay Results for Novel Kinase Inhibitors: A Case Study with (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

In drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental data. A critical, yet often challenging, aspect of this process is ensuring that the data generated from various assays are consistent, reliable, and correctly interpreted. This guide provides an in-depth comparison of methodologies for cross-validating the activity of a novel investigational compound, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (hereafter referred to as IMBA).

Due to the limited public data on IMBA, we will frame this guide as a hypothetical case study where IMBA is being investigated as an inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα). This kinase is a high-value target in inflammatory diseases, and its study provides a scientifically rich context to illustrate the principles of assay cross-validation.[1] We will compare a direct, biochemical assay with a functional, cell-based assay to build a comprehensive profile of our compound's activity.

The Imperative of Cross-Validation: Beyond a Single IC50

A compound's potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), is not an absolute value. It is highly dependent on the context of the assay used.[2] A biochemical assay, which uses purified protein, measures the direct interaction between a compound and its target.[2] In contrast, a cell-based assay measures the compound's effect in a complex, living system.[2][3][4]

Discrepancies between these two types of assays are common and informative.[3] A potent compound in a biochemical assay might fail in a cellular context due to poor cell permeability, rapid metabolism, or efflux.[5] Conversely, a compound might show enhanced potency in cells due to active transport or synergistic effects within cellular signaling pathways.[5] Therefore, a multi-assay approach is not merely confirmatory; it is an essential strategy for building a robust understanding of a compound's true pharmacological profile and making informed decisions in the drug discovery cascade.[6][7]

Part 1: The Biochemical Perspective — Direct Target Engagement

To determine the direct inhibitory activity of IMBA on its putative target, p38 MAPKα, a biochemical assay is the method of choice. We will utilize the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[8][9][10][11] This provides a direct measure of kinase activity.[8]

Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[8][9][10][11]

Experimental Protocol: ADP-Glo™ p38 MAPKα Assay

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
  • p38 MAPKα Enzyme: Recombinant human p38 MAPKα diluted in Kinase Buffer to the desired concentration (e.g., 2 ng/µL).
  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., ATF2 peptide) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of inhibitors.
  • IMBA Compound: Prepare a serial dilution of IMBA in 100% DMSO, then dilute further in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).

2. Assay Procedure (384-well plate format): a. To the wells of a white, opaque 384-well plate, add 1 µL of the diluted IMBA compound or DMSO vehicle control. b. Add 2 µL of the diluted p38 MAPKα enzyme solution to each well. c. Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well. d. Incubate the plate at room temperature for 60 minutes. e. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. f. Incubate for 40 minutes at room temperature. g. Add 10 µL of Kinase Detection Reagent to each well. h. Incubate for 30 minutes at room temperature. i. Measure the luminescence using a plate reader.[11]

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO controls.
  • The percent inhibition is plotted against the logarithm of the IMBA concentration, and the data is fitted to a four-parameter logistic model to determine the IC50 value.

Visualization: ADP-Glo™ Assay Workflow

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection IMBA IMBA Dilutions Plate 1. Add IMBA, Enzyme, & Substrate/ATP to Plate Enzyme p38 MAPKα Enzyme Substrate Substrate/ATP Mix Incubate1 2. Incubate 60 min (Kinase Reaction) Plate->Incubate1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 4. Incubate 40 min Add_ADP_Glo->Incubate2 Add_Detection 5. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->Add_Detection Incubate3 6. Incubate 30 min Add_Detection->Incubate3 Read 7. Read Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Hypothetical Biochemical Data for IMBA
ParameterValue
Targetp38 MAPKα (recombinant)
AssayADP-Glo™
IC50 85 nM

This result suggests that IMBA is a potent, direct inhibitor of p38 MAPKα in a purified, cell-free system.

Part 2: The Cellular Context — Target Validation in a Biological System

To determine if the biochemical potency of IMBA translates into functional activity in a living cell, we will perform a cell-based assay. We will measure the phosphorylation of p38 MAPKα at Thr180/Tyr182 in response to a cellular stressor.[1] Anisomycin, a protein synthesis inhibitor, is a well-established and potent activator of the p38 MAPK pathway, making it an excellent tool for this purpose.[12][13][14] We will use a cell-based ELISA for a quantitative and high-throughput readout.[15][16]

Principle of the Phospho-p38 Cell-Based ELISA: Cells are cultured in a microplate, treated with the inhibitor (IMBA), and then stimulated with anisomycin to activate the p38 MAPK pathway. The cells are then fixed and permeabilized. Two primary antibodies are used: one that specifically recognizes the phosphorylated form of p38 MAPK (pThr180/pTyr182) and another that recognizes total p38 MAPK, which serves as a normalization control. HRP- and AP-conjugated secondary antibodies and their respective substrates are used for detection, allowing for the simultaneous measurement of both phosphorylated and total protein in the same well.

Experimental Protocol: Phospho-p38 MAPKα Cell-Based ELISA

1. Cell Culture and Plating:

  • Seed a suitable cell line (e.g., HeLa or A549) into a 96-well tissue culture plate at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 30,000 cells/well).[15]
  • Incubate overnight at 37°C and 5% CO2.

2. Compound Treatment and Stimulation: a. The next day, remove the culture medium. b. Add serum-free medium containing serial dilutions of IMBA or DMSO vehicle control to the appropriate wells. c. Incubate for 1-2 hours at 37°C. d. Add anisomycin to all wells (except for the unstimulated control) to a final concentration known to induce a robust p38 MAPK phosphorylation response (e.g., 1-10 µg/mL).[17] e. Incubate for 30 minutes at 37°C.[17]

3. Cell Fixing, Permeabilization, and Staining: a. Aspirate the medium and fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes at room temperature. b. Wash the wells three times with a wash buffer (e.g., PBS with 0.1% Triton X-100). c. Permeabilize the cells with a suitable buffer. d. Block the wells with a blocking buffer for 1 hour. e. Add the primary antibody cocktail (anti-phospho-p38 and anti-total p38) and incubate overnight at 4°C. f. Wash the wells three times. g. Add the secondary antibody cocktail (e.g., HRP-conjugated anti-rabbit and AP-conjugated anti-mouse) and incubate for 1-2 hours at room temperature. h. Wash the wells five times.

4. Detection and Data Analysis: a. Add the HRP substrate and incubate until color develops, then add a stop solution. Read the absorbance at 450 nm (for phospho-p38). b. Add the AP substrate and incubate. Read the fluorescence or absorbance at the appropriate wavelength (for total p38). c. Normalize the phospho-p38 signal to the total p38 signal for each well. d. Calculate the percent inhibition relative to the anisomycin-stimulated DMSO control. e. Plot the normalized percent inhibition against the logarithm of the IMBA concentration and fit the data to determine the EC50 value.

Visualization: Cell-Based ELISA Workflow

Cell_ELISA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining & Detection Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight Seed->Incubate1 Add_IMBA 3. Add IMBA (Inhibitor) Incubate1->Add_IMBA Incubate2 4. Incubate 1-2 hr Add_IMBA->Incubate2 Stimulate 5. Add Anisomycin (Stimulator) Incubate2->Stimulate Incubate3 6. Incubate 30 min Stimulate->Incubate3 Fix 7. Fix & Permeabilize Cells Incubate3->Fix Block 8. Block Fix->Block Primary_Ab 9. Add Primary Antibodies (Anti-p-p38 & Anti-Total p38) Block->Primary_Ab Secondary_Ab 10. Add Secondary Antibodies Primary_Ab->Secondary_Ab Read 11. Add Substrates & Read Plate Secondary_Ab->Read

Caption: Workflow for the phospho-p38 cell-based ELISA.

Hypothetical Cellular Data for IMBA
ParameterValue
Cell LineHeLa
StimulantAnisomycin
AssayPhospho-p38 (Thr180/Tyr182) Cell-Based ELISA
EC50 450 nM

This result indicates that IMBA can inhibit p38 MAPKα phosphorylation in a cellular environment, but its potency is reduced compared to the biochemical assay.

Part 3: Cross-Validation and Data Interpretation — Bridging the Gap

Now, we compare the results from both assays. This cross-validation is where critical insights into the compound's behavior are revealed.

Assay TypePotency MetricIMBA PotencyInterpretation
Biochemical (ADP-Glo™)IC5085 nMDirect, potent inhibition of the isolated enzyme.
Cell-Based (p-p38 ELISA)EC50450 nMModerate inhibition of the target in a cellular context.

The observed ~5-fold shift in potency between the biochemical and cellular assays is a common and important finding.[3] This discrepancy prompts a series of critical questions that guide the next steps in lead optimization:

  • Cell Permeability: Is IMBA efficiently crossing the cell membrane to reach its intracellular target? Low permeability is a frequent cause of reduced cellular potency.[5] Further assays, such as a PAMPA (Parallel Artificial Membrane Permeability Assay), could be employed to investigate this property.

  • Competition with Cellular ATP: Biochemical kinase assays are often run at ATP concentrations near the enzyme's Km. However, intracellular ATP concentrations are in the millimolar range, which is significantly higher.[18] If IMBA is an ATP-competitive inhibitor, its potency will likely decrease in the high-ATP cellular environment.[5]

  • Efflux Pumps and Metabolism: Is the compound being actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), or is it being rapidly metabolized into inactive forms by cellular enzymes?[3]

  • Off-Target Effects: While less likely to explain a decrease in potency, it's always important to consider if the compound is engaging other targets within the cell, which could complicate the interpretation of the cellular phenotype.

Conclusion: A Unified View for Confident Decision-Making

The cross-validation of biochemical and cellular assay results is fundamental to building a comprehensive understanding of a novel inhibitor like this compound. By employing a direct target engagement assay (ADP-Glo™) and a functional cellular assay (phospho-p38 ELISA), we have moved beyond a single data point to a more nuanced and physiologically relevant profile of our compound.

The hypothetical data presented here—an IC50 of 85 nM and an EC50 of 450 nM—demonstrates that IMBA is a potent direct inhibitor of p38 MAPKα whose cellular activity is likely modulated by factors such as cell permeability or high intracellular ATP concentrations. This knowledge is invaluable. It allows researchers to focus their efforts on optimizing the compound's properties to bridge the gap between biochemical potency and cellular efficacy, ultimately increasing the probability of success in the complex journey of drug development.

References

A Framework for Benchmarking Novel Indole-Based Anticancer Agents: A Comparative Guide for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Scaffold and a Novel Candidate

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its versatile structure has been integral to the development of drugs across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][3][4] In cancer therapy, indole derivatives have shown significant promise, with some of the most successful chemotherapeutics, the vinca alkaloids, being derived from indole-containing natural products.[1] A common mechanism for the anticancer activity of indole-based compounds is the disruption of microtubule dynamics, which are essential for cell division.[1][2]

This guide focuses on a novel synthetic indole derivative, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (hereafter referred to as Compound I-2M ), and proposes a comprehensive framework for its preclinical benchmarking. Given the structural similarities to other tubulin-targeting agents, we will proceed under the hypothesis that Compound I-2M exerts its cytotoxic effects by interfering with tubulin polymerization.

The objective of this guide is to provide researchers and drug development professionals with a detailed, scientifically robust methodology for evaluating Compound I-2M against established, clinically relevant microtubule-targeting agents. We will detail the necessary experimental protocols, data interpretation frameworks, and visualization tools required for a thorough comparative analysis.

Selection of Benchmark Drugs: The Gold Standards in Microtubule Targeting

To accurately assess the potential of Compound I-2M, it is crucial to benchmark it against drugs with well-characterized mechanisms of action that represent the clinical standard. For microtubule-targeting agents, the most logical comparators fall into two distinct classes:

  • Paclitaxel (Taxane Class): A microtubule-stabilizing agent. Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, effectively preventing its depolymerization. This leads to the formation of abnormal, nonfunctional microtubule bundles, mitotic arrest, and subsequent apoptosis.

  • Vinblastine (Vinca Alkaloid Class): A microtubule-destabilizing agent. Vinblastine binds to the plus-ends of microtubules, suppressing their growth and promoting their disassembly. This disruption of microtubule dynamics also leads to cell cycle arrest in the M-phase and induces apoptosis.

By comparing Compound I-2M to both a stabilizer and a destabilizer, we can not only determine its relative potency but also gain critical insights into its specific mechanism of action.

Comparative Efficacy Framework

The initial assessment of a novel compound involves comparing its in vitro efficacy against that of the benchmark drugs across a panel of cancer cell lines. This data is typically summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

The table below illustrates how data for Compound I-2M would be presented alongside Paclitaxel and Vinblastine. The values for Compound I-2M are hypothetical and serve as a placeholder for experimental data.

CompoundClass/Hypothesized ClassMechanism of ActionIC50 (HeLa Cells, 48h)IC50 (MCF-7 Cells, 48h)
Compound I-2M Novel Indole DerivativeInhibition of Tubulin Polymerization (Hypothesized)[Insert Experimental Data, e.g., 85 nM][Insert Experimental Data, e.g., 120 nM]
Paclitaxel TaxaneMicrotubule Stabilizer~5-10 nM~10-20 nM
Vinblastine Vinca AlkaloidMicrotubule Destabilizer~2-5 nM~3-8 nM

Note: IC50 values for benchmark drugs are approximate and can vary based on specific experimental conditions.[5]

Core Experimental Protocols

To generate the data required for this benchmarking study, a series of standardized in vitro assays must be performed.[6][7] The following protocols are fundamental to the initial characterization of a novel anticancer agent.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of a cell population.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[9]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound I-2M, Paclitaxel, and Vinblastine in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the logarithm of the drug concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells (96-well plate) C 3. Treat Cells (Incubate 48h) A->C B 2. Prepare Serial Dilutions (Compound I-2M, Paclitaxel, Vinblastine) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

MTT Assay Experimental Workflow.
Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11] The polymerization process can be monitored by measuring the increase in optical density or fluorescence over time.[12][13]

Methodology (Fluorescence-based):

  • Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) on ice with an appropriate assay buffer containing GTP.[14] Prepare a range of concentrations for Compound I-2M and the benchmark drugs.

  • Assay Setup: In a pre-warmed 96-well plate, add the compound dilutions, a vehicle control, a positive control (Paclitaxel), and a negative control (Vinblastine).

  • Initiation of Polymerization: Add the tubulin/GTP master mix to each well to initiate the reaction. The plate should be immediately transferred to a fluorescence plate reader pre-heated to 37°C.[13]

  • Data Acquisition: Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[13]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final polymer mass compared to the vehicle control indicates an inhibitory effect (like Vinblastine). An increase suggests a stabilizing effect (like Paclitaxel).

Tubulin_Mechanism cluster_main Microtubule Dynamics cluster_drugs Drug Intervention Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubule Prevents Depolymerization Vinblastine Vinblastine / Cmpd I-2M (Inhibitor - Hypothesized) Vinblastine->Tubulin Prevents Polymerization CellCycle_Workflow A 1. Treat Cells with Compounds (24 hours) B 2. Harvest and Wash Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Stain with Propidium Iodide and RNase A C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Analyze Cell Cycle Phases (G0/G1, S, G2/M) E->F

References

Confirmation of target engagement for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Target Engagement Confirmation for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the molecular target engagement of novel chemical entities. We will use the compound this compound as a representative case study for a molecule with a putative, yet unconfirmed, biological target. The central challenge with any new potential therapeutic is to answer a critical question with high certainty: does this compound bind to its intended target, and does it do so in a biologically relevant context?

This document eschews a one-size-fits-all template. Instead, it presents a multi-pronged, self-validating workflow. We will compare and contrast orthogonal, state-of-the-art methodologies, moving from direct biophysical interaction in a purified system to target engagement within the complex milieu of a living cell. For each technique, we will dissect the causality behind experimental choices, provide detailed protocols, and present hypothetical data to illustrate expected outcomes.

The Target Engagement Validation Workflow: A Conceptual Overview

G cluster_0 Phase 1: Direct Biophysical Binding (In Vitro) cluster_1 Phase 2: Cellular Target Engagement (In Situ) cluster_2 Phase 3: Functional & Phenotypic Assays putative_target Hypothesized Target (e.g., Kinase X) spr Surface Plasmon Resonance (SPR) Measures: Kinetics (ka, kd), Affinity (KD) putative_target->spr Purified Protein tsa Thermal Shift Assay (TSA) Measures: Thermal Stabilization (ΔTm) putative_target->tsa Purified Protein itc Isothermal Titration Calorimetry (ITC) Measures: Thermodynamics (KD, ΔH, ΔS) putative_target->itc Purified Protein cetsa Cellular Thermal Shift Assay (CETSA) Measures: Target Occupancy via ΔTm in cells/lysate spr->cetsa Confirms Direct Binding, Warrants Cellular Testing tsa->cetsa itc->cetsa functional Downstream Functional Assay (e.g., Kinase activity, Pathway modulation) cetsa->functional Confirms Target Occupancy, Links to Biological Function nanobret NanoBRET™ Assay Measures: Target Occupancy via energy transfer in live cells nanobret->functional phenotypic Cellular Phenotypic Assay (e.g., Viability, Apoptosis) functional->phenotypic Links Target to Cellular Outcome conclusion Validated Target Engagement phenotypic->conclusion start Compound of Interest: This compound start->putative_target

Caption: Overall workflow for target engagement validation.

Phase 1: Confirming Direct Biophysical Interaction

The foundational step is to demonstrate a direct, physical interaction between this compound and its purified, hypothetical target protein (let's assume for this guide it is "Kinase X"). These methods provide quantitative data on binding affinity and thermodynamics in a clean, isolated system.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions. It measures the change in the refractive index at the surface of a sensor chip as the compound (analyte) flows over an immobilized target protein (ligand).

Expertise & Causality: SPR is invaluable because it provides not just the affinity (KD), but also the on-rate (ka) and off-rate (kd) of the interaction. This kinetic profile can be critical for predicting in vivo efficacy; a compound with a slow off-rate, for instance, may exhibit prolonged target engagement. The choice of immobilization strategy (e.g., amine coupling, His-tag capture) is crucial to ensure the protein's native conformation and binding site accessibility.

G cluster_0 SPR Workflow immobilize 1. Immobilize Target (Kinase X) on Sensor Chip flow_buffer 2. Flow Buffer for Baseline immobilize->flow_buffer inject_compound 3. Inject Compound (Analyte) (Association Phase, ka) flow_buffer->inject_compound flow_buffer2 4. Flow Buffer Again (Dissociation Phase, kd) inject_compound->flow_buffer2 regenerate 5. Regenerate Chip Surface flow_buffer2->regenerate analyze 6. Analyze Sensorgram (Fit data to binding model to get KD) regenerate->analyze

Caption: The experimental workflow for a Surface Plasmon Resonance (SPR) assay.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize purified Kinase X onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RU). A reference channel is prepared similarly but without the protein to allow for background subtraction.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to ensure a stable baseline.

  • Compound Preparation: Prepare a dilution series of this compound in running buffer, typically from 100 µM down to low nM concentrations, including a buffer-only blank. The inclusion of 1-5% DMSO is common but must be kept constant across all samples.

  • Binding Assay: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the compound over the reference and target channels for 180 seconds (association), followed by a 300-second injection of running buffer (dissociation).

  • Regeneration: After each cycle, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound compound without denaturing the immobilized protein.

  • Data Analysis: Subtract the reference channel data from the target channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a rapid and cost-effective method to assess ligand binding. The principle is that the binding of a small molecule stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored by tracking the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

Expertise & Causality: This assay is a powerful primary screen for direct binding. A positive thermal shift (ΔTm) is a strong indicator of engagement. It is critical to run controls, as some compounds can interfere with the dye or cause protein aggregation, leading to artifacts. The buffer composition, particularly pH and ionic strength, can significantly influence protein stability and must be optimized.

Experimental Protocol: DSF Analysis

  • Reagent Preparation:

    • Prepare a 2X protein/dye mix: 2 µM Kinase X and 5X SYPRO Orange dye in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 2X compound solution of this compound at the desired final concentration (e.g., 20 µM). Include a DMSO-only control.

  • Assay Plate Setup: In a 96-well qPCR plate, add 10 µL of the 2X compound solution to designated wells.

  • Initiate Reaction: Add 10 µL of the 2X protein/dye mix to all wells for a final volume of 20 µL. The final concentrations will be 1 µM protein, 2.5X dye, and 10 µM compound.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_control).

Phase 2: Demonstrating Target Engagement in a Cellular Context

Confirming that a compound binds its target in a test tube is necessary but not sufficient. The ultimate goal is to modulate the target in its native environment. Cellular target engagement assays verify that the compound can cross the cell membrane, reach its target, and bind to it amidst a vast excess of other biomolecules.

Cellular Thermal Shift Assay (CETSA®)

CETSA® extends the principle of the thermal shift assay to the cellular level. It measures the thermal stability of a target protein directly in cell lysates or intact cells. Ligand binding stabilizes the target protein, making it less prone to thermal aggregation and precipitation. The amount of soluble protein remaining after heat shock is then quantified, typically by Western blot or mass spectrometry.

Expertise & Causality: CETSA® is a gold-standard assay for confirming target occupancy in a physiological setting. A positive result demonstrates not only binding but also cell permeability. The "isothermal dose-response" (ITDRF) format is particularly powerful, as it generates an EC50 value for target engagement, which can be directly compared to functional cellular IC50 values. A close correlation between the engagement EC50 and the functional IC50 provides strong evidence that the observed cellular phenotype is a direct result of on-target activity.

G cluster_0 CETSA® Isothermal Dose-Response (ITDRF) Workflow treat_cells 1. Treat Intact Cells with Compound Dose-Response heat_shock 2. Heat Shock Cells at Optimized Temperature (e.g., 52°C) treat_cells->heat_shock lyse_cells 3. Lyse Cells (e.g., Freeze-Thaw) heat_shock->lyse_cells separate 4. Separate Soluble vs. Precipitated Protein (Centrifugation) lyse_cells->separate quantify 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separate->quantify plot 6. Plot Soluble Protein vs. [Compound] and Fit to Dose-Response Curve (EC50) quantify->plot

Caption: Workflow for a CETSA® isothermal dose-response (ITDRF) experiment.

Experimental Protocol: CETSA® ITDRF

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 1 hour at 37 °C. Include a vehicle (DMSO) control.

  • Heat Shock: Transfer the cell suspensions to PCR tubes and heat them to a pre-determined optimal temperature (e.g., 52°C, a temperature that causes partial but not complete denaturation of Kinase X) for 3 minutes in a thermal cycler. Include a non-heated (37°C) control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Clarification of Lysate: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4 °C).

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble Kinase X in each sample using a specific and sensitive method like Western blotting or an ELISA. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis: For Western blots, perform densitometry analysis. Plot the normalized amount of soluble Kinase X as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50, which represents the concentration of compound required to stabilize 50% of the target protein.

Comparative Summary of Methodologies

To guide experimental design, the following table objectively compares the described techniques. For this comparison, we will use hypothetical but realistic data for this compound engaging our target, Kinase X.

Methodology Principle Key Output Hypothetical Result for Compound Strengths Limitations
Surface Plasmon Resonance (SPR) Mass change on a sensor surface upon bindingKD (Affinity)ka, kd (Kinetics)KD = 75 nMReal-time, label-free, provides kinetic data, high sensitivity.Requires purified protein, immobilization can affect protein function, sensitive to buffer composition.
Differential Scanning Fluorimetry (DSF/TSA) Ligand-induced protein thermal stabilizationΔTm (Thermal Shift)ΔTm = +5.2 °CHigh-throughput, low protein consumption, cost-effective.Indirect measure of binding, prone to artifacts from fluorescent compounds, provides no kinetic data.
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization in cells/lysateEC50 (Target Engagement)EC50 = 210 nMConfirms cell permeability and target binding in a physiological context, links binding to cellular response.Lower throughput, requires specific antibodies for detection, optimization of heat shock temperature is critical.
NanoBRET™ Target Engagement Proximity-based energy transfer (BRET) in live cellsEC50 (Target Engagement)EC50 = 195 nMLive-cell assay, highly quantitative, high-throughput potential, measures binding equilibrium in real-time.Requires genetic engineering of cells (NanoLuc® fusion protein), potential for steric hindrance from the tag.

Conclusion: Building a Self-Validating Case for Target Engagement

The confirmation of target engagement for a novel compound like this compound cannot be entrusted to a single experiment. The strategy outlined in this guide provides a robust, multi-layered approach to building a high-confidence case for on-target activity.

By starting with direct biophysical methods like SPR or DSF, a researcher can confirm a direct physical interaction and quantify its affinity. A significant thermal shift of +5.2 °C and a binding affinity of 75 nM would provide strong initial evidence. The crucial next step is to translate this finding into a cellular context. Using CETSA® or NanoBRET™, one can demonstrate that the compound enters the cell and engages its target. An engagement EC50 of ~200 nM, which is reasonably close to the biophysical KD, would powerfully validate the compound's mechanism.

When the data from these orthogonal assays converge, they create a self-validating system. This rigorous, evidence-based approach is essential for making informed decisions in drug discovery, ensuring that downstream efforts in functional and phenotypic screening are built upon the solid foundation of confirmed target engagement.

A Senior Application Scientist's Guide to In Silico ADMET Profiling: A Case Study of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has become a guiding principle. The attrition rate of drug candidates during clinical trials remains a significant challenge, with a substantial portion of failures attributed to unfavorable pharmacokinetics and toxicity.[1][2] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are therefore not just a regulatory checkbox but a critical, strategic component of any successful drug development program.[3][4][5] Integrating ADMET profiling into the early stages of discovery allows for the rapid identification of liabilities, guiding medicinal chemists in the rational design and optimization of lead compounds with a higher probability of clinical success.[1][2][6]

In silico ADMET prediction has emerged as an indispensable tool in this paradigm.[1][7] These computational models offer a high-throughput, cost-effective, and resource-efficient means to evaluate thousands of compounds, prioritizing those with the most promising profiles for synthesis and further in vitro and in vivo testing.[1][8][9]

This guide provides a comparative analysis of in silico ADMET prediction for the novel compound (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine . We will leverage multiple widely-used prediction platforms to build a comprehensive ADMET profile, interpret the data through the lens of an experienced application scientist, and provide actionable insights for drug development professionals.

Section 1: The Subject Molecule - this compound

Before any prediction can be made, a precise digital representation of the molecule is required. The structure of our target compound is as follows:

Chemical Name: this compound 2D Structure: this compound

Key Identifiers:

  • SMILES: COc1ccccc1CNCc2c[nH]c3ccccc23

  • Molecular Formula: C₁₇H₁₈N₂O

  • Molecular Weight: 266.34 g/mol

This SMILES string serves as the universal input for the computational tools we will be comparing.

Section 2: Comparative Analysis of In Silico ADMET Platforms

The accuracy and utility of in silico predictions depend heavily on the underlying algorithms, training datasets, and endpoints offered by the chosen platform.[7] For this guide, we have selected two robust, freely accessible, and widely cited platforms to provide a multi-faceted view of our compound's profile:

  • SwissADME: A popular web-based tool known for its user-friendly interface and focus on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: This platform uses graph-based signatures to predict a wide range of ADMET properties, offering a different algorithmic approach to complement SwissADME.[10]

The general workflow for obtaining these predictions is straightforward, as illustrated below.

G cluster_input Input Stage cluster_prediction Prediction Stage cluster_output Output & Analysis A Define Target Molecule (1H-Indol-3-ylmethyl)- (2-methoxy-benzyl)-amine B Generate SMILES String COc1ccccc1CNCc2c[nH]c3ccccc23 A->B Structure to Identifier C Submit SMILES to In Silico Platforms (e.g., SwissADME, pkCSM) B->C Input D Absorption (GI, Caco-2) C->D Generate Predictions E Distribution (BBB, VDss) C->E Generate Predictions F Metabolism (CYP Inhibition) C->F Generate Predictions G Excretion (Total Clearance) C->G Generate Predictions H Toxicity (AMES, hERG) C->H Generate Predictions I Physicochemical Properties (LogP, MW, TPSA) C->I Generate Predictions J Synthesize & Compare Data D->J E->J F->J G->J H->J I->J

General workflow for in silico ADMET prediction.

Section 3: In-Depth ADMET Profile Prediction

Here, we present the predicted ADMET properties for this compound, comparing the outputs from SwissADME and pkCSM.

Physicochemical Properties & Drug-Likeness

A compound's fundamental physical and chemical properties are the primary determinants of its pharmacokinetic behavior. Lipinski's Rule of Five is a foundational guideline used to assess the "drug-likeness" of a molecule for oral administration.[11][12][13] It states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a calculated LogP not exceeding 5.[11][14]

ParameterSwissADMEpkCSMInterpretation & Significance
Molecular Weight ( g/mol ) 266.34266.34Excellent. Well below the 500 Da threshold of Lipinski's rule.[11]
LogP (Octanol/Water) 3.162.95Good. Indicates moderate lipophilicity, favorable for membrane permeability.[15]
H-Bond Donors 22Excellent. Compliant with Lipinski's rule (≤5).[11]
H-Bond Acceptors 33Excellent. Compliant with Lipinski's rule (≤10).[11]
Topological Polar Surface Area (TPSA) 41.57 Ų41.57 ŲGood. TPSA < 140 Ų is generally associated with good cell permeability.
Lipinski's Rule Violations 00Excellent. The compound fully adheres to the Rule of Five, suggesting good potential for oral bioavailability.[11][14]

Expert Insight: The consensus between both platforms on these fundamental properties is strong. The compound exhibits a promising physicochemical profile, with zero Lipinski violations, suggesting it occupies a favorable chemical space for an orally administered drug.

Absorption

For an oral drug, absorption from the gastrointestinal (GI) tract is the first critical step. Key predictors include GI absorption probability, permeability across intestinal cell models like Caco-2, and interaction with efflux pumps like P-glycoprotein (P-gp).[16]

ParameterSwissADMEpkCSMInterpretation & Significance
GI Absorption High94.6% (Abs. Class: 1)Excellent. Both models predict high absorption from the human intestine.
Caco-2 Permeability (logPapp) -0.69Moderate Permeability. The Caco-2 cell line is a model for the intestinal barrier.[17][18][19] A positive logPapp value suggests the compound can cross this barrier.
P-glycoprotein (P-gp) Substrate NoNoFavorable. P-gp is an efflux transporter that pumps drugs out of cells, reducing absorption.[20][21][22] Not being a substrate is a significant advantage.[20][23]
P-gp I/II Inhibitor -No / NoFavorable. No predicted inhibition of P-gp reduces the risk of drug-drug interactions with other P-gp substrates.[21][24]

Expert Insight: The predictions for absorption are highly encouraging. The compound is expected to be well-absorbed and, crucially, does not appear to be a substrate for the P-gp efflux pump, which is a common mechanism of poor bioavailability.[23]

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Key parameters include the volume of distribution at steady state (VDss) and the ability to cross the Blood-Brain Barrier (BBB).

ParameterSwissADMEpkCSMInterpretation & Significance
Blood-Brain Barrier (BBB) Permeability YesYes (logBB: 0.106)CNS Penetrant. Both models predict the compound can cross the BBB.[25][26][27] This is desirable for CNS targets but a liability for peripherally acting drugs.
Volume of Distribution (VDss, log L/kg) -0.283Moderate Distribution. A positive logVDss suggests the drug distributes into tissues beyond the blood plasma.
Plasma Protein Binding (%) -89.9%High Binding. High binding to plasma proteins can limit the amount of free drug available to exert its effect.

Expert Insight: The consistent prediction of BBB permeability is a critical finding.[28][29] If the therapeutic target is within the central nervous system, this is a highly desirable property. If not, this raises the potential for CNS-related side effects, and medicinal chemistry efforts should focus on reducing BBB penetration.

Metabolism

Metabolism involves the chemical modification of a drug by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[30][31][32] Inhibition of these enzymes is a major cause of adverse drug-drug interactions.[33][34]

ParameterSwissADMEpkCSMInterpretation & Significance
CYP1A2 Inhibitor YesYesPotential Liability. Inhibition of this key metabolic enzyme could lead to interactions with other drugs.
CYP2C9 Inhibitor YesYesPotential Liability. Another key enzyme; inhibition poses a risk for drug-drug interactions.
CYP2C19 Inhibitor NoYesDiscrepancy. One model predicts inhibition, while the other does not. This warrants experimental verification.
CYP2D6 Inhibitor YesYesPotential Liability. Inhibition of CYP2D6 is a common source of drug-drug interactions.
CYP3A4 Inhibitor NoYesDiscrepancy. A significant disagreement between models for the most important drug-metabolizing enzyme.[31]
Total Clearance (log ml/min/kg) -0.407Moderate Clearance. This value reflects the rate at which the drug is removed from the body.

Expert Insight: The predictions for CYP inhibition are a significant area of concern. Both platforms agree on the inhibition of CYP1A2, 2C9, and 2D6. The discrepancies for CYP2C19 and 3A4 highlight the limitations of in silico models and underscore the absolute necessity of in vitro experimental validation. These potential inhibitions represent the most significant liability identified so far and would be a primary focus for optimization.

G cluster_props Predicted Properties compound Our Compound logp Good LogP (Lipophilicity) compound->logp tpsa Low TPSA (Polarity) compound->tpsa bbb BBB Permeable compound->bbb abs High GI Absorption compound->abs cyp CYP Inhibition Risk compound->cyp logp->bbb influences logp->abs influences tpsa->abs influences abs->bbb can influence cyp->compound Major Liability

Relationship between key predicted ADMET properties.
Toxicity

Early prediction of toxicity is crucial to avoid late-stage failures. Key endpoints include mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

ParameterSwissADMEpkCSMInterpretation & Significance
AMES Mutagenicity -NoFavorable. The Ames test assesses mutagenic potential.[35][36][37][38] A negative result suggests the compound is not likely to be a mutagen.[39]
hERG I Inhibitor -NoFavorable. Inhibition of the hERG potassium channel is linked to serious cardiotoxicity (arrhythmias).[40][41] A negative prediction is a very good sign.[42]
Hepatotoxicity -NoFavorable. No predicted liver toxicity.
Skin Sensitization -NoFavorable. Unlikely to cause an allergic skin reaction.

Expert Insight: The toxicity profile appears clean based on these predictions. The negative results for both AMES toxicity and hERG inhibition are particularly important, as these are common hurdles in drug development.

Section 4: Protocol - Performing a Prediction with SwissADME

To ensure this guide is practical, here is a step-by-step protocol for obtaining the predictions using the SwissADME web server.

  • Navigate to the Web Server: Open a web browser and go to the SwissADME website (a simple search for "SwissADME" will provide the link).

  • Input the Molecule:

    • Locate the main input box on the homepage.

    • Copy the SMILES string for our compound: COc1ccccc1CNCc2c[nH]c3ccccc23

    • Paste this string directly into the input box.

  • Run the Prediction:

    • Click the "Run" button located below or next to the input box.

    • The server will process the request, which typically takes a few seconds.

  • Analyze the Results:

    • The output page will display a comprehensive list of calculated properties.

    • The results are organized into sections: Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, and Medicinal Chemistry.

    • A visual "Bioavailability Radar" provides a quick graphical summary of the drug-likeness.

    • Examine the values in each section, comparing them to the data presented in the tables in this guide. Pay close attention to the "Drug-likeness" section to verify the Lipinski's Rule of Five assessment.

Section 5: Synthesis and Senior Scientist's Interpretation

Overall Assessment: this compound presents a dualistic profile. On one hand, its physicochemical properties, absorption characteristics, and predicted toxicity profile are highly favorable. It is a small, moderately lipophilic molecule that adheres to Lipinski's rules, is predicted to be well-absorbed orally, and avoids common toxicity pitfalls like mutagenicity and hERG inhibition.

Key Liabilities and Next Steps: The primary and most pressing concern is the predicted inhibition of multiple key Cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6, and possibly others). This represents a significant risk for drug-drug interactions, which could be a major obstacle to clinical development.

Recommended Validation and Optimization Strategy:

  • Immediate In Vitro Validation: The first priority is to experimentally validate the in silico predictions.

    • CYP Inhibition Assay: Perform in vitro assays using human liver microsomes to determine the IC₅₀ values for the compound against the major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4). This will confirm or refute the in silico predictions and quantify the inhibitory potential.

    • Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 assay to get an experimental measure of intestinal permeability and confirm the absence of P-gp mediated efflux.[43]

  • Medicinal Chemistry Strategy (If Inhibition is Confirmed):

    • If the in vitro assays confirm potent CYP inhibition, a structure-activity relationship (SAR) campaign should be initiated.

    • The goal would be to synthesize analogs of the parent molecule that retain the desired pharmacological activity while reducing or eliminating CYP inhibition. This often involves modifying parts of the molecule identified by the prediction models as potential sites of interaction with the CYP enzymes.

  • CNS Target Assessment:

    • The prediction of high BBB permeability must be considered in the context of the drug's intended target. If the target is not in the CNS, this property is a liability. Future analogs should be designed to increase polarity (e.g., by increasing TPSA) to reduce BBB penetration.

Conclusion

In silico ADMET profiling provides an invaluable first look at the potential of a drug candidate. For this compound, the computational analysis has efficiently highlighted a promising foundation in terms of absorption and safety, while simultaneously pinpointing a critical, potentially show-stopping liability in its predicted metabolic profile. By using multiple prediction tools, we gain greater confidence in areas of consensus and clearly identify areas of discrepancy that demand experimental validation. This data-driven approach allows for the strategic allocation of resources, focusing experimental work where it is most needed and guiding the next steps in the drug discovery process.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural components—an indole moiety and a benzylamine derivative—necessitate its treatment as a potentially hazardous substance.[1]

This protocol is grounded in established best practices for chemical waste management, drawing from the regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including this compound, hinges on a deep understanding of its potential hazards and the regulatory landscape governing hazardous waste.

Causality in Protocol Design: The procedures outlined below are not arbitrary; they are designed to mitigate specific risks. For instance, waste segregation prevents potentially violent chemical reactions, while robust labeling ensures that all handlers are aware of the container's contents and associated dangers. This proactive approach to safety is a hallmark of a well-managed laboratory.

Self-Validating Systems of Trust: Adherence to these protocols creates a self-validating system of safety and compliance. By treating all novel or uncharacterized compounds as hazardous, we build in a margin of safety that protects against unknown toxicological or ecotoxicological effects.[1] Your institution's Environmental Health and Safety (EHS) office is an integral part of this system, providing the final, crucial link in the chain of responsible disposal.

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. Both indole and benzylamine derivatives can exhibit a range of hazardous properties, including but not limited to:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Corrosivity: Benzylamines can be corrosive and cause severe skin burns and eye damage.[3][4][5]

  • Irritation: May cause skin, eye, and respiratory irritation.[1][4]

  • Environmental Hazards: Many organic compounds are harmful to aquatic life.[3][6]

Therefore, the following minimum PPE must be worn at all times when handling this compound and its waste:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection Laboratory coat and long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]
III. Step-by-Step Disposal Protocol

The disposal of this compound waste must be systematic, from the point of generation to its final collection by trained EHS personnel.

Proper segregation is the cornerstone of safe chemical waste management.[2][7]

  • Solid Waste:

    • This stream includes unused this compound, contaminated weighing paper, pipette tips, gloves, and any other solid materials that have come into contact with the compound.[1][8]

    • Collect this waste in a designated, compatible, and clearly labeled solid hazardous waste container.[1][8]

  • Liquid Waste:

    • This stream includes solutions containing this compound.

    • Collect this waste in a separate, compatible, and labeled liquid hazardous waste container.[1]

    • Crucially, do not mix this waste with other incompatible waste streams. [1] For example, avoid mixing with strong oxidizing agents or acids, which could react with the amine functionality.[5]

Caption: Waste Segregation Workflow

The choice and handling of waste containers are critical to preventing leaks and ensuring safety.[9]

  • Use only appropriate, chemical-resistant containers. Plastic is often preferred.[9] The original container of the main component can be suitable if it's in good condition.[7][8]

  • Ensure containers are in good condition, free from cracks or defects.[10]

  • Keep containers securely closed at all times, except when adding waste.[7][8][10] This minimizes the release of vapors and prevents spills.

  • Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[1]

  • Ensure the exterior of the waste container is clean and free of contamination.[1]

Accurate and clear labeling is a regulatory requirement and essential for safety.[11][12]

  • All waste containers must be clearly labeled with the words "Hazardous Waste." [1][8][12]

  • The label must include:

    • The full chemical name: "this compound".[7][8]

    • The approximate concentration or percentage of each component in the waste mixture.[7]

    • An indication of the hazards (e.g., "Toxic," "Corrosive").[12]

  • Your institution's EHS department will provide specific tags or labels that must be used.[9]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

  • Store containers in a secure, well-ventilated location.[8] If the waste is flammable, it should be placed inside a flammable storage cabinet.[12]

  • Segregate incompatible waste containers to prevent accidental mixing.[7]

  • Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1]

  • Be aware of accumulation limits for SAAs, which are typically up to 55 gallons of hazardous waste or one quart of acutely toxic waste.[9][12]

DisposalWorkflow A Step 1: Identify & Segregate Waste (Solid vs. Liquid) B Step 2: Use Designated Container (Compatible & Leak-proof) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name) B->C D Step 4: Store in Designated Area (Secure & Ventilated) C->D E Step 5: Arrange for Pickup (Follow Institutional Protocol) D->E

Caption: Chemical Disposal Workflow

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1]

  • Follow your institution's specific procedures for hazardous waste pickup.[1] This typically involves contacting or submitting a request to your EHS office.[8]

  • EHS personnel are trained professionals responsible for the consolidation, transport, and ultimate disposal of hazardous waste in compliance with all federal and state regulations.[13] They will ensure the waste is sent to a licensed hazardous waste disposal facility.[1]

IV. Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., sand, vermiculite).[4]

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[7][14]

    • Clean the spill area thoroughly.

  • Major Spill or Exposure:

    • Evacuate the area immediately.

    • If there is a fire risk, activate the nearest fire alarm.

    • If an individual is exposed, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

    • Contact your institution's emergency response number and the EHS office.

Your laboratory should have a written health and safety plan that outlines these emergency procedures in detail.[15] All laboratory personnel must be trained on these procedures.[15]

V. Conclusion: A Culture of Safety

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By integrating these procedures into your daily workflow, you contribute to a robust culture of safety, protect your colleagues and the environment, and uphold the highest standards of scientific integrity. Always consult your institution's specific waste management plan and your EHS office for guidance.[12]

References

Personal protective equipment for handling (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

As Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of this compound, a compound for which specific safety data may not be readily available. Our approach is therefore grounded in a comprehensive analysis of its constituent chemical moieties: the indole core, the benzylamine group, and the methoxy substituent. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment.

Hazard Analysis: A Composite Overview

This compound is a substituted indole derivative. While specific toxicological data for this exact compound is not available, a hazard assessment based on its structural components is essential.

  • Indole Derivatives: The indole nucleus is a common scaffold in biologically active compounds. Some indole derivatives can be irritants or possess toxic properties.

  • Benzylamine and its Derivatives: Benzylamine is known to be a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Derivatives can share these properties.

  • Methoxy Group: The presence of a methoxy group can influence the metabolic profile and reactivity of the molecule.

Inferred Potential Hazards:

  • Skin and Eye Irritation/Corrosion: High likelihood of irritation or corrosive effects upon direct contact.

  • Respiratory Tract Irritation: Potential for irritation if inhaled as a dust or aerosol.

  • Toxicity: Unknown systemic toxicity; prudence dictates treating it as potentially toxic if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the inferred hazards.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides good resistance against a wide range of chemicals, including amines. Double-gloving is recommended when handling concentrated solutions.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial given the potential for corrosivity.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If work outside a hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
Protective Clothing Chemical-resistant laboratory coatA lab coat made of a material like polyester or a poly-cotton blend provides a barrier against incidental splashes. Ensure it is fully buttoned with sleeves rolled down.
Footwear Closed-toe shoesProtects feet from spills.
Operational Plan: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, a hazard pictogram (corrosive, irritant), and the date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage cabinet should be clearly marked as containing corrosive and irritant materials.

The following diagram, generated using Graphviz, illustrates the mandatory workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Gather all necessary equipment B->C D Weigh/measure compound in fume hood C->D E Perform experiment within the fume hood D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste in designated containers G->H I Remove PPE in correct order H->I

Caption: Mandatory workflow for handling this compound.

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including a respirator if necessary.

  • Contain: For small spills, use an absorbent material like vermiculite or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For amine spills, a weak acid solution can be used for neutralization, but this should only be done by trained personnel.

  • Collect: Carefully collect the absorbed material into a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards (Corrosive, Irritant).

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

The following diagram illustrates the decision-making process for waste disposal.

Start Waste Generated IsContaminated Is it contaminated with the compound? Start->IsContaminated Segregate Segregate into labeled hazardous waste container IsContaminated->Segregate Yes RegularTrash Dispose in regular trash IsContaminated->RegularTrash No EHS Contact EHS for pickup Segregate->EHS

Caption: Decision tree for the disposal of waste related to the handling of the compound.

Emergency Procedures
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.